Distearoylphosphatidylcholine
Description
The exact mass of the compound 1,2-Distearoyllecithin is 789.62475576 g/mol and the complexity rating of the compound is 888. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963380 | |
| Record name | 1,2-Distearoyllecithin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4539-70-2, 97281-48-6 | |
| Record name | Distearoylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4539-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Distearoyllecithin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrogenated soybean phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Distearoyllecithin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14099 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2-Distearoyllecithin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphatidylcholines, soya, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DISTEAROYLPHOSPHATIDYLCHOLINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAG959U971 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Phase Transition Temperature of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
Abstract
This technical guide provides a comprehensive analysis of the thermotropic phase behavior of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phospholipid of significant interest in biophysics and pharmaceutical sciences, particularly in the development of liposomal drug delivery systems. We will delve into the fundamental principles governing its phase transitions, present precise quantitative data for its transition temperatures, and offer a detailed experimental protocol for their determination using Differential Scanning Calorimetry (DSC). This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of DSPC to leverage its unique characteristics in their applications.
Introduction: The Significance of DSPC and its Phase Behavior
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic phospholipid featuring two saturated 18-carbon stearoyl acyl chains. This molecular architecture confers a high degree of molecular order and stability to lipid bilayers, making it a cornerstone in the formulation of robust liposomal vesicles. The therapeutic efficacy and stability of these liposomal systems are intrinsically linked to the physical state of their lipid membrane, which is dictated by its phase transition behavior.
The thermotropic phase transitions of DSPC are characterized by transformations between distinct physical states as a function of temperature. These transitions involve significant changes in the packing, ordering, and mobility of the lipid molecules. Consequently, these changes directly impact critical membrane properties such as permeability, fluidity, and mechanical strength. A thorough understanding and precise control of these phase transitions are paramount for designing "smart" drug delivery systems where drug release can be triggered by temperature changes.
The Thermotropic Phase Transitions of DSPC: A Molecular Perspective
Hydrated DSPC bilayers exhibit two primary, well-defined thermotropic phase transitions: the pre-transition (Tp) and the main transition (Tm). These transitions represent a shift in the collective state of the lipid molecules, driven by changes in thermal energy.
The Lamellar Gel (Lβ') to Ripple (Pβ') Phase Pre-Transition (Tp)
At temperatures below its pre-transition temperature, DSPC exists in a highly ordered lamellar gel phase (Lβ'). In this state, the hydrocarbon chains are in a nearly all-trans conformation and are tightly packed in a tilted arrangement relative to the bilayer normal. This tight packing minimizes the molecular area per lipid and results in a rigid, relatively impermeable membrane.
As the temperature increases to the pre-transition temperature (Tp) , the bilayer undergoes a transition into an intermediate, periodically undulated phase known as the ripple phase (Pβ'). This transition is characterized by the appearance of a periodic, ripple-like pattern on the membrane surface. While the acyl chains remain largely in the trans state, there is a slight increase in conformational disorder and molecular mobility. The formation of the ripple phase is a complex phenomenon involving a coupling between the lipid headgroups and the acyl chains, leading to a periodic modulation of the bilayer thickness.
The Ripple (Pβ') to Liquid Crystalline (Lα) Phase Main Transition (Tm)
The main transition temperature (Tm) marks a more dramatic and functionally significant change in the physical state of the DSPC bilayer. At this temperature, the membrane transitions from the ordered ripple phase (Pβ') to the fluid, liquid crystalline phase (Lα). This transition is a highly cooperative event involving the "melting" of the hydrocarbon chains.
In the liquid crystalline phase, the acyl chains become highly disordered, with a significant increase in the population of gauche conformers. This leads to a substantial increase in the molecular area per lipid, a decrease in the bilayer thickness, and a dramatic increase in the lateral mobility of the individual lipid molecules. Consequently, the membrane becomes significantly more fluid and permeable. This gel-to-liquid crystalline transition is the key event harnessed in temperature-sensitive liposomes for triggered drug release.
Below is a diagram illustrating the thermotropic phase transitions of a DSPC bilayer.
Caption: Experimental workflow for determining the phase transition temperature of DSPC using DSC.
Conclusion
The phase transition temperature of DSPC is a critical physicochemical parameter that governs the behavior of DSPC-containing lipid bilayers. Its high main transition temperature of approximately 55 °C imparts significant stability to liposomal formulations at physiological temperatures. A comprehensive understanding of the molecular events underlying the pre-transition and main transition, as well as the factors that modulate these transitions, is essential for the rational design of advanced drug delivery systems. Differential Scanning Calorimetry provides a robust and reliable method for the precise determination of these transition temperatures, enabling researchers to characterize and optimize their lipid-based formulations for a wide range of therapeutic applications.
References
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U.S. National Library of Medicine. (n.d.). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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U.S. National Library of Medicine. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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U.S. National Library of Medicine. (n.d.). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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ResearchGate. (n.d.). DSC thermograms of pure DSPC bilayer and DSPC-cholesterol binary.... ResearchGate. Retrieved January 3, 2026, from [Link]
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Technology Networks. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks. Retrieved January 3, 2026, from [Link]
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ResearchGate. (n.d.). Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes. ResearchGate. Retrieved January 3, 2026, from [Link]
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U.S. National Library of Medicine. (n.d.). Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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ACS Publications. (n.d.). Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment. Journal of Chemical Education. Retrieved January 3, 2026, from [Link]
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ACS Publications. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir. Retrieved January 3, 2026, from [Link]
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J-Stage. (n.d.). Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry. J-Stage. Retrieved January 3, 2026, from [Link]
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MDPI. (n.d.). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. MDPI. Retrieved January 3, 2026, from [Link]
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ResearchGate. (n.d.). Thermograms (Ср(Т)) of (a) DPPC, (b) DSPC, and (c) DAPC in the absence of saponins and in the presence of diosgenin, betulin and digitonin at a lipid to agent ratio of 50. ResearchGate. Retrieved January 3, 2026, from [Link]
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U.S. National Library of Medicine. (n.d.). Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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An In-depth Technical Guide to 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): From Core Chemical Properties to Advanced Drug Delivery Applications
Abstract
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a high-purity, synthetic phospholipid that has become an indispensable component in the field of advanced drug delivery. Its fully saturated acyl chains bestow unique physicochemical properties, leading to the formation of rigid, stable lipid bilayers. These characteristics are fundamental to the performance of liposomal and lipid nanoparticle (LNP) formulations, including their ability to enhance drug encapsulation, prolong systemic circulation, and control payload release. This technical guide provides a comprehensive examination of DSPC, from its molecular architecture and thermotropic behavior to its critical role in clinically approved therapeutics, such as mRNA vaccines. We offer detailed experimental protocols for the formulation and characterization of DSPC-containing nanocarriers, providing researchers and drug development professionals with the foundational knowledge and practical insights required to leverage this versatile excipient.
Molecular Structure and Physicochemical Properties
DSPC is a phosphatidylcholine molecule defined by a glycerol backbone, a hydrophilic phosphocholine head group, and two saturated 18-carbon stearoyl acyl chains attached at the sn-1 and sn-2 positions.[1][2] This fully saturated nature is the primary determinant of its physical properties, conferring a high degree of rigidity and stability to the lipid bilayers it forms.[1][3]
The long, saturated stearoyl chains of DSPC enable tight packing within a lipid bilayer, which results in a highly ordered and stable membrane.[1] This structure is crucial for minimizing the premature leakage of encapsulated therapeutic agents.[1]
Chemical Structure Diagram
Caption: Chemical structure of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).
Quantitative Physicochemical Data
The properties of DSPC are quantified by several key parameters that are essential for the rational design of lipid-based drug delivery systems.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₄₄H₈₈NO₈P | [3] |
| Molecular Weight | 790.15 g/mol | [3][4] |
| IUPAC Name | [(2R)-2,3-bis(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | [1] |
| Main Phase Transition Temp (Tₘ) | ~55 °C | [1][5][6] |
| Pre-transition Temperature (Tₚ) | ~50.5-51.2 °C | [6][7] |
| Melting Point (dry powder) | ~236 °C | [1][] |
Phase Transition Behavior
The thermotropic phase behavior of DSPC is a cornerstone of its utility. The main phase transition temperature (Tₘ) of approximately 55°C marks the transition from a well-ordered, gel-like state (Lβ') to a disordered, liquid-crystalline state (Lα).[1][6] At physiological temperature (37°C), DSPC bilayers exist in the rigid gel phase. This state significantly reduces the permeability of the membrane, thereby preventing the premature release of encapsulated drugs and enhancing the stability of the nanoparticle.[1][9] This high Tₘ is a direct consequence of the long, saturated stearoyl chains, which maximize van der Waals interactions and allow for tight, ordered packing.[10]
Core Functions and Applications in Drug Delivery
DSPC's primary role is as a structural component in lipid bilayers, where its properties directly influence the stability, permeability, and in vivo performance of drug delivery vehicles.[1]
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Structural Integrity and Stability : The tight packing of DSPC's saturated chains creates rigid and stable membranes.[1][] This is critical for preventing drug leakage and maintaining the nanoparticle's architecture during storage and systemic circulation. Liposomes formulated with DSPC are demonstrably more stable and exhibit lower drug release rates compared to those made with phospholipids having shorter or unsaturated acyl chains, such as DPPC or DMPC.[9][11]
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Modulation of Drug Release : Because DSPC-containing membranes are in the gel state at body temperature, they provide a highly controlled and sustained release profile for encapsulated drugs.[1][11] This property is especially valuable for potent therapeutics where maintaining a steady plasma concentration is key to maximizing efficacy and minimizing toxicity.
-
Biocompatibility : DSPC is biocompatible, biodegradable, and exhibits low toxicity and immunogenicity, making it a safe and effective excipient for parenteral drug delivery systems.[2][12][13] It is considered Generally Recognized As Safe (GRAS) and is a component of numerous clinically approved products.[3][13]
-
Lipid Nanoparticle (LNP) Formulations : In LNP systems used for nucleic acid delivery (e.g., mRNA, siRNA), DSPC acts as a "helper lipid."[4][12] Alongside an ionizable cationic lipid, cholesterol, and a PEGylated lipid, DSPC contributes to the structural stability of the nanoparticle, protecting the fragile mRNA or siRNA payload from degradation.[1][] Its presence is critical in the formulations of the Moderna and Pfizer-BioNTech COVID-19 vaccines and the FDA-approved siRNA therapeutic, Patisiran (Onpattro).[12][][15][16]
Experimental Protocols: Formulation and Characterization
The successful application of DSPC in research and development hinges on robust and reproducible formulation and characterization methodologies.
Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion
This is the most common and well-established method for producing unilamellar liposomes with a controlled size distribution.[1][17]
Workflow Diagram:
Caption: Workflow for DSPC liposome preparation via thin-film hydration and extrusion.
Step-by-Step Methodology:
-
Lipid Dissolution : Accurately weigh and dissolve DSPC and other lipid components (e.g., cholesterol) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, within a round-bottom flask.[1]
-
Thin-Film Formation : Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the Tₘ of the lipids. This process results in a thin, uniform lipid film coating the inner surface of the flask.[1]
-
Film Drying : To ensure complete removal of residual organic solvent, which can affect bilayer integrity, dry the lipid film under high vacuum for a minimum of 1-2 hours.[1]
-
Hydration : Add the desired aqueous buffer (e.g., phosphate-buffered saline for isotonicity, or a buffer containing the drug for passive loading) to the flask. Crucially, the buffer must be pre-heated to a temperature above the Tₘ of DSPC (e.g., 60-65°C) to ensure proper lipid hydration and mobility.[1][17] Agitate the flask by vortexing to hydrate the film, which causes the spontaneous formation of multilamellar vesicles (MLVs).[1]
-
Extrusion for Size Reduction : To produce unilamellar vesicles with a defined and narrow size distribution, the MLV suspension must be extruded. This is achieved by repeatedly passing the suspension (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder device.[1] This process should also be conducted at a temperature above the Tₘ to facilitate vesicle reorganization.[1]
Drug Loading Techniques
-
Passive Loading : For hydrophilic drugs, the simplest method is to dissolve the drug directly into the hydration buffer used in Step 4 above. The drug becomes encapsulated within the aqueous core of the liposomes as they form. Encapsulation efficiency can be influenced by factors such as the drug's solubility and the lipid concentration.[11]
-
Active (Remote) Loading : For certain drugs (e.g., weak amphipathic bases like doxorubicin), active loading methods can achieve significantly higher encapsulation efficiencies. This typically involves creating a transmembrane pH or ion gradient and then incubating the pre-formed liposomes with the drug, which drives its accumulation inside the vesicles.
Key Characterization Techniques
-
Dynamic Light Scattering (DLS) : This is the standard technique for measuring the mean hydrodynamic diameter and the polydispersity index (PDI) of the liposome population. A low PDI (<0.2) is indicative of a monodisperse and homogenous sample.[1]
-
Protocol : Dilute the liposome suspension in the original buffer to an appropriate concentration to avoid multiple scattering effects. Analyze the sample using a DLS instrument to obtain the size distribution profile.[1]
-
-
Zeta Potential Analysis : This measurement provides information about the surface charge of the liposomes, which is a critical indicator of colloidal stability (highly charged particles repel each other, preventing aggregation) and can influence in vivo interactions.
-
Differential Scanning Calorimetry (DSC) : DSC is used to determine the phase transition temperature (Tₘ) of the liposomal bilayer.[1] It provides direct confirmation of the membrane's physical state and can reveal how the incorporation of other lipids (like cholesterol) or drugs affects the thermotropic properties of the DSPC bilayer.[7]
-
Cryo-Transmission Electron Microscopy (Cryo-TEM) : Cryo-TEM allows for the direct visualization of the liposomes in their native, hydrated state. This technique can confirm vesicle morphology (e.g., sphericity), lamellarity (unilamellar vs. multilamellar), and size distribution.[18]
Conclusion
DSPC is a cornerstone phospholipid for the development of advanced drug delivery systems. Its well-defined chemical structure gives rise to highly desirable physicochemical properties, most notably a high phase transition temperature that results in rigid, stable, and low-permeability membranes at physiological temperatures.[1][9] These features are fundamental to creating effective liposomal and LNP formulations that can protect therapeutic payloads, control their release, and improve their pharmacokinetic profiles. The successful application of DSPC in several FDA-approved products, including transformative mRNA vaccines, underscores its importance and solidifies its role as a critical excipient for the future of nanomedicine.[12][15] A thorough understanding of its properties and mastery of the associated formulation techniques are essential for any scientist working in this field.
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A Senior Application Scientist's Guide to High-Purity 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): From Natural Sources to Chemical Synthesis
Introduction: The Critical Role of DSPC in Modern Pharmaceutics
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a high-purity, synthetic phospholipid that has become an indispensable excipient in the pharmaceutical industry. Its unique physicochemical properties, particularly its saturated 18-carbon acyl chains, impart rigidity and stability to lipid-based drug delivery systems. This guide provides an in-depth technical overview of the primary pathways to obtaining high-purity DSPC: extraction and modification from natural sources, and total chemical synthesis. We will explore the causality behind process choices, detail self-validating protocols, and provide a comparative analysis to inform researchers and drug developers in their selection of this critical raw material. The stability and well-defined structure of DSPC are paramount in applications such as liposomes and lipid nanoparticles (LNPs), most notably in the delivery of mRNA vaccines and other nucleic acid-based therapeutics.
Part 1: Sourcing from Nature - The Semi-Synthetic Pathway
The most established industrial route to DSPC begins with naturally occurring phosphatidylcholines (PCs), which are abundant in sources like soybeans and egg yolks.[1][2] These natural PCs are mixtures containing various unsaturated fatty acids. The journey to high-purity DSPC from these sources is a multi-step process involving extraction, purification, and chemical modification.
Primary Natural Sources and Their Composition
The choice of starting material is critical as it dictates the initial purity and the complexity of the downstream processing. Soybeans and eggs are the most common commercial sources.[1]
-
Soy Lecithin: A co-product of soybean oil processing, soy lecithin is a complex mixture of phospholipids.[3] On an oil-free basis, it typically contains phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI).[4] The fatty acid profile of soy PC is predominantly unsaturated, with high levels of linoleic acid (C18:2) and oleic acid (C18:1).[2]
-
Egg Yolk Lecithin: Egg yolk is another rich source, with PC being the major phospholipid component, often comprising around 73-78% of the total phospholipids.[5] Egg yolk PC also has a mix of saturated and unsaturated fatty acids, with palmitic acid (16:0) and oleic acid (18:1) being significant.[5]
| Source | Phosphatidylcholine (PC) Content (% of total phospholipids) | Predominant Fatty Acids in PC |
| De-oiled Soy Lecithin | ~21% | Linoleic (C18:2), Oleic (C18:1), Palmitic (C16:0) |
| Egg Yolk Lecithin | ~73-80% | Palmitic (C16:0), Oleic (C18:1), Stearic (18:0) |
Table 1: Comparative composition of common natural lecithin sources. Data compiled from various sources.[3][4][5]
Workflow for Extraction and Purification of Natural PC
The goal of this stage is to isolate a high-purity PC fraction from the crude lecithin, removing other lipids and impurities. This is a self-validating process; the purity of the output from each step determines the efficiency of the next.
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The Indispensable Role of DSPC in mRNA Vaccine Lipid Nanoparticle Formulations: A Technical Guide
Introduction: The Architectural Cornerstone of mRNA Delivery
The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in modern medicine, with lipid nanoparticles (LNPs) at the very heart of this revolution. These sophisticated delivery vehicles are meticulously engineered to protect the fragile mRNA cargo and facilitate its entry into target cells. While the ionizable lipid is often lauded for its role in mRNA encapsulation and endosomal escape, the so-called "helper lipids" are equally critical to the success of the formulation. Among these, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) has emerged as a cornerstone, integral to the stability, structural integrity, and ultimately, the in vivo performance of mRNA-LNP vaccines.[1][2]
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will elucidate the multifaceted role of DSPC in mRNA-LNP formulations. We will delve into its unique physicochemical properties, its synergistic interactions with other lipid components, and the profound impact it has on the critical quality attributes of the final vaccine product. This guide will provide not only the "what" but, more importantly, the "why" behind the experimental choices, empowering you to rationally design and optimize your LNP formulations.
The Molecular Blueprint of DSPC: A Foundation of Stability
DSPC is a saturated phospholipid characterized by a hydrophilic phosphocholine headgroup and two 18-carbon stearoyl acyl chains.[3][4] This seemingly simple structure imparts a unique set of physicochemical properties that are fundamental to its function in LNPs.
Physicochemical Properties of DSPC
The defining characteristic of DSPC is its high phase transition temperature (Tm) of approximately 55°C.[1][3] Below this temperature, DSPC exists in a solid-ordered "gel" phase, where its long, saturated acyl chains pack together tightly.[1] This dense packing, driven by strong van der Waals forces, creates a rigid and highly stable lipid bilayer.[1]
| Property | Value | Significance in LNP Formulation | Reference |
| Molecular Formula | C₄₄H₈₈NO₈P | Defines the basic building block | [3] |
| Molecular Weight | 790.15 g/mol | Crucial for molar ratio calculations in formulations | [3] |
| Main Phase Transition Temperature (Tm) | ~55 °C | Ensures the LNP is in a stable, rigid "gel" state at physiological temperatures (37°C), minimizing drug leakage and enhancing stability. | [1][3] |
This high Tm is a direct consequence of the two fully saturated stearoyl chains. Unlike unsaturated lipids which have kinks in their acyl chains that disrupt packing, the straight chains of DSPC allow for a highly ordered and cohesive membrane structure.[1][5] At physiological temperature (37°C), a pure DSPC bilayer is therefore in a highly rigid and stable state, which is instrumental in preventing the premature release of the encapsulated mRNA.[1]
The Synergistic Quartet: DSPC's Role in the LNP Formulation
LNPs are typically composed of four key lipid components: an ionizable cationic lipid, cholesterol, a PEGylated lipid, and a helper lipid like DSPC.[2] The interplay between these components is critical for the formation of a stable and effective delivery vehicle.
Caption: Interplay of DSPC with other lipid components in an mRNA-LNP.
Interaction with Ionizable Lipids
Ionizable lipids are essential for encapsulating the negatively charged mRNA at an acidic pH during formulation and for facilitating endosomal escape within the target cell.[2][6] DSPC integrates into the lipid matrix, providing a structural scaffold that supports the organization of the ionizable lipids and the encapsulated mRNA.[6] Molecular dynamics simulations suggest that at higher concentrations of ionizable lipids, DSPC helps to maintain the order of the lipid bilayer, preventing the formation of disordered aggregates.[6]
The Crucial Partnership with Cholesterol
Cholesterol is another vital component that modulates the fluidity and stability of the LNP membrane.[7] It intercalates between the phospholipid tails, and its interaction with DSPC is particularly important. The inclusion of cholesterol in DSPC-containing membranes further reduces permeability and enhances stability in biological fluids.[1] This partnership helps to create a tightly packed yet dynamic lipid bilayer that can withstand the rigors of the in vivo environment.[7]
Impact on LNP Morphology and In Vivo Fate
The choice of helper lipid can significantly influence the morphology and biodistribution of LNPs. Cryo-electron microscopy (cryo-EM) studies have revealed that mRNA-LNPs can exhibit both spherical and non-spherical "bleb-like" structures.[8][9][10] The presence of DSPC is thought to contribute to the formation of these distinct morphologies.[11]
Furthermore, the helper lipid composition can direct the in vivo targeting of LNPs. Studies have shown that LNPs formulated with DSPC tend to accumulate preferentially in the spleen, whereas those formulated with the unsaturated helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) show higher accumulation in the liver.[12] This differential biodistribution has profound implications for vaccine immunogenicity and the development of targeted mRNA therapeutics.[12][13] For instance, spleen-targeting LNPs may be more effective at inducing a robust immune response due to the high concentration of immune cells in this organ.
Experimental Protocols: From Formulation to Characterization
The successful development of mRNA-LNP vaccines relies on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the formulation and characterization of DSPC-containing LNPs.
LNP Formulation via Microfluidics
Microfluidic mixing is a widely adopted method for the controlled and scalable production of LNPs.[14][15] It involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA, leading to the self-assembly of the nanoparticles.
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An In-depth Technical Guide to the Molecular Geometry of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a high-purity, synthetic phospholipid indispensable to the pharmaceutical sciences, particularly in the design of advanced drug delivery systems like liposomes and lipid nanoparticles (LNPs).[1][2] Its efficacy as a structural lipid is fundamentally dictated by its molecular geometry—a composite of its chemical structure, conformational flexibility, and intermolecular packing behavior. This guide provides a detailed exploration of DSPC's molecular architecture, its thermotropic phase behavior, and the powerful analytical techniques used to elucidate its geometric properties. We synthesize data from foundational experimental methods and computational simulations to offer a comprehensive view for professionals engaged in lipid-based formulation development.
The Intrinsic Molecular Architecture of DSPC
DSPC is an amphipathic molecule composed of three distinct chemical moieties: a hydrophilic phosphocholine headgroup, a chiral glycerol backbone, and two hydrophobic, saturated 18-carbon stearoyl acyl chains.[1][3] This dual-solubility nature is the primary driver of its self-assembly into bilayer structures in aqueous environments.[4]
-
Chemical Identity:
The defining feature of DSPC is the full saturation of its stearoyl chains. Unlike unsaturated lipids that possess kinks due to C=C double bonds, these long, straight hydrocarbon chains permit exceptionally tight, ordered packing via van der Waals interactions. This dense packing confers a high degree of rigidity and stability to the membranes it forms.[1][6] The overall shape of the DSPC molecule is approximately cylindrical, a geometric property that favors the formation of flat, lamellar (bilayer) structures rather than highly curved ones.[3][7]
Thermotropic Phase Behavior and Geometric Consequences
The collective geometry of DSPC molecules within a bilayer is highly dependent on temperature. DSPC exhibits a distinct main phase transition temperature (Tₘ) at approximately 55°C, which marks the shift from a highly ordered gel phase (Lβ') to a disordered liquid-crystalline phase (Lα).[1][8][9] This transition is not merely a change in fluidity but a fundamental reorganization of molecular packing and geometry.
The Gel Phase (Lβ'): Ordered and Tilted Geometry
Below the Tₘ, in the gel phase, the saturated stearoyl chains are in an all-trans configuration, allowing them to pack into a highly ordered, quasi-crystalline lattice. The large cross-sectional area of the phosphocholine headgroup relative to the tightly packed tails forces the acyl chains to tilt with respect to the bilayer normal.[6] This tilted arrangement is a defining geometric feature of the Lβ' phase.
-
Key Geometric Features (Gel Phase):
-
High Acyl Chain Order: All-trans conformation dominates.
-
Tight Molecular Packing: Reduced surface area per lipid.
-
Tilted Acyl Chains: Significant tilt angle relative to the bilayer normal (~32-38 degrees).[6]
-
Reduced Lateral Diffusion: Molecules are essentially locked in a lattice.
-
The Liquid Crystalline Phase (Lα): Disordered and Dynamic Geometry
Above the Tₘ, the lipid tails gain sufficient thermal energy to overcome the strong van der Waals forces. This introduces rotational isomerism (trans-gauche isomerization), causing the chains to become disordered and more fluid.[10]
-
Key Geometric Features (Liquid Crystalline Phase):
-
Low Acyl Chain Order: Presence of gauche conformers creates kinks.
-
Increased Molecular Packing Area: The disorder increases the surface area per lipid.
-
Reduced Acyl Chain Tilt: On average, chains are oriented perpendicular to the bilayer surface.
-
High Lateral Diffusion: Molecules move freely within the plane of the leaflet.
-
| Property | Value | Description | Reference(s) |
| Main Transition Temp (Tₘ) | ~55 °C | Transition from gel (Lβ') to liquid crystalline (Lα) phase. | [1][8][9] |
| Pre-transition Temp (Tₚ) | ~51 °C | Transition from lamellar gel (Lβ') to ripple phase (Pβ'). | [9][11] |
| Area per Lipid (Gel Phase) | ~47-50 Ų | The cross-sectional area occupied by one lipid molecule at 298 K. | [6] |
| Bilayer Height (Gel Phase) | ~47 Å | The thickness of the bilayer including headgroups at 298 K. | [6] |
| Acyl Chain Tilt (Gel Phase) | ~32-38° | The angle of the hydrocarbon chains relative to the bilayer normal. | [6] |
Methodologies for Elucidating Molecular Geometry
A multi-technique approach is essential to fully characterize the static and dynamic geometry of DSPC. The primary methods include X-ray and neutron scattering techniques, which provide structural averages from large ensembles of molecules, and molecular dynamics simulations, which offer atomistic-level insights into conformational dynamics.
X-ray and Neutron Scattering
Causality of Technique Choice: Scattering techniques are chosen for their ability to probe molecular arrangements at the angstrom to nanometer scale.[12] X-ray crystallography and scattering are powerful for determining the positions of electron-dense atoms and the overall packing structure (e.g., bilayer thickness, repeat distance) in ordered systems like the gel phase.[13][14] Neutron scattering is uniquely advantageous for locating lighter atoms like hydrogen and for studying dynamic processes. By using deuterated lipids (where hydrogen is replaced by deuterium), specific parts of the molecule or bilayer can be highlighted through a technique called contrast variation, allowing for detailed structural analysis of leaflets and domains.[12][15][16]
High-Level Experimental Protocol: Vesicle Preparation and Small-Angle Scattering Analysis
-
Lipid Film Hydration: A known quantity of DSPC powder is dissolved in a chloroform/methanol solvent. The solvent is evaporated under a stream of nitrogen gas, followed by high vacuum, to form a thin lipid film on the walls of a glass flask.
-
Vesicle Formation: The film is hydrated with an aqueous buffer (e.g., PBS) at a temperature above DSPC's Tₘ (~60-65°C) with gentle agitation. This process allows the lipid bilayers to self-assemble into multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional): To produce unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) or sonication.
-
Sample Loading: The vesicle suspension is loaded into a temperature-controlled sample cell for analysis.
-
Data Acquisition: The sample is exposed to a collimated beam of X-rays or neutrons. The scattered radiation is collected on a 2D detector as a function of the scattering angle.
-
Data Analysis: The resulting scattering pattern is analyzed to extract structural parameters. For bilayers, this includes the lamellar repeat distance (d-spacing), bilayer thickness, and area per lipid molecule.
Molecular Dynamics (MD) Simulations
Causality of Technique Choice: While scattering provides experimental data on average structures, MD simulations offer a computational "microscope" to visualize the dynamic behavior of individual molecules over time.[17] This is critical for understanding the conformational flexibility of the headgroup and glycerol backbone, the nature of trans-gauche isomerization in the acyl chains, and the interactions with surrounding water and other molecules.[6][10][18] Simulations are indispensable for interpreting experimental data and for predicting how modifications (e.g., adding cholesterol or a drug molecule) will alter the bilayer's geometric and mechanical properties.[19]
Conceptual Workflow: Setting up a DSPC Bilayer Simulation
-
System Building: A virtual simulation box is constructed. A pre-equilibrated DSPC bilayer patch, often generated using a tool like CHARMM-GUI, is placed in the center. The system typically contains hundreds of lipid molecules (e.g., 200 per leaflet).[18]
-
Solvation: The box is filled with a model of water (e.g., TIP3P) to hydrate the lipid headgroups, mimicking an aqueous environment.[19]
-
Ionization: Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system and achieve a physiological salt concentration.
-
Energy Minimization: The initial system's energy is minimized to remove any unfavorable steric clashes or geometric configurations.
-
Equilibration: The system is gradually heated and pressurized to the target temperature and pressure (e.g., 300 K, 1 bar). This is done in stages, often with restraints on the lipid positions that are slowly released, allowing the system to settle into a stable, equilibrated state.
-
Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data.
-
Analysis: The trajectory is analyzed to calculate a wide range of properties, including area per lipid, bilayer thickness, deuterium order parameters (which can be directly compared to NMR experiments), headgroup orientation, and diffusion coefficients.[6][17]
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The Role of DSPC in Enhancing Liposome Rigidity and Stability: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a cornerstone of modern liposomal drug delivery systems, prized for its ability to impart exceptional rigidity and stability. This guide delves into the core physicochemical properties of DSPC that underpin these characteristics, offering a detailed exploration of the mechanisms involved. We will examine how its unique molecular structure contributes to the formation of robust, low-permeability bilayers, and how these properties can be further modulated through the inclusion of other lipids like cholesterol. This document provides not only the theoretical framework but also practical, field-proven methodologies for the preparation and characterization of DSPC-containing liposomes, ensuring a comprehensive resource for researchers in the field.
The Physicochemical Foundation of DSPC's Superiority
DSPC's efficacy in creating stable liposomes stems directly from its molecular architecture. It is a saturated phospholipid featuring a glycerol backbone, a hydrophilic phosphocholine head group, and two 18-carbon stearoyl acyl chains.[1] The full saturation of these fatty acid chains is the critical determinant of its physical properties.[1]
High Phase Transition Temperature (Tm)
The most significant characteristic of DSPC is its high main phase transition temperature (Tm), which is approximately 55°C.[1][2] The Tm is the temperature at which the lipid bilayer transitions from a rigid, ordered gel state (Lβ') to a more fluid, disordered liquid-crystalline state (Lα).[2] At physiological temperature (37°C), DSPC-containing membranes exist in the gel-like state, which is crucial for:
-
Reduced Permeability: The tightly packed acyl chains in the gel phase create a highly ordered and less permeable membrane, effectively preventing the premature leakage of encapsulated drugs.[1][3]
-
Enhanced Stability: This ordered state contributes to the overall structural integrity and stability of the liposome, both during storage and in the physiological environment.[1][4]
The long, saturated stearoyl chains of DSPC allow for strong van der Waals interactions between adjacent lipid molecules, leading to tight packing within the bilayer.[1] This tight packing is a primary contributor to the rigidity and stability of the membrane.[1]
Comparative Advantage of Saturated Acyl Chains
Compared to unsaturated phospholipids, which have kinks in their acyl chains due to double bonds, the straight, saturated chains of DSPC can pack more closely together. This dense packing results in a more rigid and stable bilayer.[5] Studies have shown that liposomes composed of saturated phospholipids like DSPC, dipalmitoylphosphatidylcholine (DPPC), and dimyristoylphosphatidylcholine (DMPC) are significantly more stable than those made from unsaturated lipids like egg phosphatidylcholine.[6] The stability generally increases with the length of the acyl chain, which is why DSPC (C18) liposomes are often more stable than DPPC (C16) and DMPC (C14) liposomes.[6][7]
The Synergistic Role of Cholesterol
While DSPC alone provides significant rigidity, the inclusion of cholesterol is a common and highly effective strategy to further enhance liposome stability and modulate its properties. Cholesterol, a rigid and planar steroid molecule, inserts itself into the lipid bilayer, where it has a profound ordering effect on the phospholipid acyl chains.[5][8]
Mechanism of Cholesterol's Influence
Cholesterol's interaction with DSPC within the bilayer leads to:
-
Increased Packing Density: Cholesterol fills the gaps between the phospholipid molecules, increasing the packing density of the bilayer.[5]
-
Reduced Permeability: This increased packing further reduces the permeability of the membrane to encapsulated contents.[8]
-
Abolition of the Pre-transition Phase: The incorporation of cholesterol can eliminate the pre-transition peak of DSPC, leading to a more uniform and stable membrane structure.[9]
-
Enhanced In Vivo Stability: The addition of cholesterol to DSPC liposomes has been shown to decrease the binding of plasma proteins, which in turn enhances their circulation lifetimes in the bloodstream.[10]
Studies have shown that a molar ratio of approximately 70:30 (lipid:cholesterol) can create highly stable liposomal formulations.[11][12]
Steric Stabilization with PEGylation
For in vivo applications, preventing the rapid clearance of liposomes by the reticuloendothelial system (RES) is crucial. This is often achieved through a process called PEGylation, where polyethylene glycol (PEG)-conjugated lipids are incorporated into the liposome formulation.[13][14]
The "Stealth" Effect
The PEG chains create a hydrophilic layer on the surface of the liposome, which provides a steric barrier. This barrier reduces the adsorption of opsonin proteins from the blood, thereby decreasing recognition and uptake by phagocytic cells.[15] This "stealth" effect significantly prolongs the circulation time of the liposomes, allowing for more effective drug delivery to target tissues.[13] DSPE-PEG2000 is a commonly used PEGylated lipid in combination with DSPC and cholesterol.
Quantitative Data Summary
The following tables summarize key quantitative data related to DSPC and its impact on liposome properties.
Table 1: Physicochemical Properties of DSPC
| Property | Value | Reference(s) |
| Molecular Formula | C₄₄H₈₈NO₈P | [1] |
| Molecular Weight | 790.15 g/mol | [1] |
| Main Phase Transition Temperature (Tm) | ~55 °C | [1][16] |
| Pre-transition Temperature (Tp) | ~50.5 °C | [2] |
Table 2: Comparative Stability of Phosphatidylcholine Liposomes
| Phospholipid | Acyl Chain Length | Main Transition Temperature (Tm) | Relative In Vitro Drug Retention | Reference(s) |
| DMPC | C14 | ~23 °C | Lowest | [5][6] |
| DPPC | C16 | ~41 °C | Intermediate | [5][6] |
| DSPC | C18 | ~55 °C | Highest | [5][6] |
Experimental Protocols
Preparation of DSPC-Containing Liposomes by Thin-Film Hydration
This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles.[17]
Step-by-Step Methodology:
-
Lipid Dissolution: Dissolve DSPC, cholesterol, and any other lipid components (e.g., DSPE-PEG2000) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[17]
-
Drying: Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.[17]
-
Hydration: Add the desired aqueous buffer (e.g., phosphate-buffered saline) containing the drug to be encapsulated to the flask. Hydrate the lipid film by gentle rotation at a temperature above the Tm of DSPC (i.e., >55°C).[11][18] This will form a suspension of MLVs.
-
Size Reduction (Optional): To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder. Sonication can also be used for size reduction.[6]
Characterization of Liposome Rigidity and Stability
Dynamic Light Scattering (DLS):
DLS is a fundamental technique used to measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the liposome population.[17][19] A stable formulation will show minimal changes in size and PDI over time.
Protocol for Monitoring Liposome Stability by DLS:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement.[17]
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).[17]
-
Measurement: Place the diluted sample in a suitable cuvette and perform the measurement to obtain the mean hydrodynamic diameter and PDI.[17]
-
Time-Course Analysis: Repeat the measurement at regular intervals (e.g., 0, 24, 48 hours, and weekly) to monitor changes in size and PDI over time, which can indicate aggregation or fusion.[17]
Zeta Potential Measurement:
Zeta potential is a measure of the surface charge of the liposomes and is an indicator of colloidal stability.[17] Values greater than +30 mV or less than -30 mV generally suggest good stability due to electrostatic repulsion between particles.[17]
Drug Leakage Assay:
To assess the stability of drug encapsulation, a drug leakage study can be performed. This typically involves separating the free (unencapsulated) drug from the liposome-encapsulated drug over time and quantifying the amount of drug released.
Visualizations
Caption: Molecular structure of DSPC and its contribution to bilayer properties.
Caption: Experimental workflow for DSPC-liposome preparation and characterization.
Conclusion
DSPC is an indispensable phospholipid in the formulation of rigid and stable liposomes for drug delivery. Its long, saturated acyl chains and high phase transition temperature are the primary drivers of its ability to form tightly packed, low-permeability bilayers. The strategic incorporation of cholesterol and PEGylated lipids further enhances these properties, leading to robust and long-circulating nanocarriers. The methodologies outlined in this guide provide a solid foundation for the rational design and characterization of DSPC-based liposomal systems, empowering researchers to develop more effective and stable drug delivery vehicles.
References
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Semple, S. C., et al. (1996). Influence of Cholesterol on the Association of Plasma Proteins with Liposomes. Biochemistry, 35(8), 2521-2525. [Link]
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Koynova, R., & Caffrey, M. (1995). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Chemistry and Physics of Lipids, 77(2), 149-157. [Link]
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Soto-Arriaza, M. A., et al. (2013). Effect of cholesterol content on the structural and dynamic membrane properties of DMPC/DSPC large unilamellar bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(11), 2574-2582. [Link]
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Manca, M. L., et al. (2018). Influence of cholesterol on liposome stability and on in vitro drug release. Drug Delivery and Translational Research, 8(4), 855-866. [Link]
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Croda Pharma. (n.d.). DSPC. Croda Pharma. [Link]
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Manca, M. L., et al. (2018). Influence of cholesterol on liposome stability and on in vitro drug release. PubMed. [Link]
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Kim, H., et al. (2020). Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking. International Journal of Molecular Sciences, 21(21), 7949. [Link]
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Al-Amin, M., et al. (2025). Molecular Insights into Cholesterol Concentration Effects on Planar and Curved Lipid Bilayers for Liposomal Drug Delivery. bioRxiv. [Link]
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Anderson, M., & Omri, A. (2004). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Drug Delivery, 11(1), 33-39. [Link]
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Imura, T., et al. (2003). Preparation and Properties of Liposomes Composed of Various Phospholipids with Different Hydrophobic Chains Using a Supercritical Reverse Phase Evaporation Method. Journal of the Japan Oil Chemists' Society, 52(1), 21-27. [Link]
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Balbino, T. A., et al. (2013). The effect of lipid type (i.e., DMPC, DPPC, DSPC, DOPC) on mean particle size and PDI. ResearchGate. [Link]
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Solubility of DSPC in chloroform and other organic solvents
An In-depth Technical Guide to the Solubility of DSPC in Chloroform and Other Organic Solvents
Authored by: Gemini, Senior Application Scientist
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a cornerstone of modern drug delivery systems. As a saturated phospholipid with an 18-carbon stearoyl chain, its molecular structure imparts a unique combination of rigidity and stability, making it an indispensable component in formulations like liposomes and lipid nanoparticles (LNPs).[1][2][3] Notably, DSPC is a critical helper lipid in the formulation of mRNA vaccines, where it contributes to the structural integrity of the delivery vehicle.[2][4]
The journey from a crystalline powder to a functional nanocarrier begins with a fundamental step: dissolution. The solubility of DSPC in organic solvents is not merely a physical parameter; it is the critical variable that dictates the feasibility of manufacturing processes, the morphology of the resulting nanoparticles, and the ultimate therapeutic efficacy of the encapsulated agent.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of DSPC's solubility landscape, moving beyond simple data points to explain the underlying physicochemical principles and provide field-proven protocols for its effective use.
Physicochemical Profile of DSPC: The "Why" Behind Its Solubility
DSPC's behavior in solvents is a direct consequence of its molecular architecture. It is an amphipathic molecule, featuring a polar, hydrophilic phosphocholine headgroup and two long, nonpolar, saturated stearoyl tails.
-
Molecular Formula: C₄₄H₈₈NO₈P[6]
-
Molecular Weight: ~790.2 g/mol [6]
-
Physical State: Crystalline solid at room temperature.[6]
-
Phase Transition Temperature (Tm): Approximately 55°C.[1][7]
The long, saturated acyl chains allow for very tight, ordered packing via van der Waals forces, resulting in a high phase transition temperature.[1] Below its Tm of 55°C, DSPC exists in a rigid, gel-like state. This ordered structure is what makes dissolving the crystalline solid a challenge that requires careful selection of solvents and conditions. To achieve dissolution, the solvent molecules must overcome the strong intermolecular forces between the lipid molecules.
Quantitative Solubility of DSPC: A Comparative Overview
The solubility of DSPC varies significantly across different organic solvents and is highly dependent on experimental conditions. The data below, compiled from technical datasheets and scientific literature, provides a quantitative reference. It is crucial to recognize that terms like "gentle warming" and "sonication" can dramatically alter these values.
| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (mM) | Conditions / Notes | Source(s) |
| Chloroform | CHCl₃ | 79.01 | 100 | Standard room temperature dissolution. | [5] |
| Ethanol | C₂H₅OH | ~1 - 25 | ~1.2 - 31.6 | Highly variable; significantly increases with warming and/or sonication. | [5][6][7][8][9] |
| 1.0 | 1.26 | No specific conditions noted. | [6][7] | ||
| 10.0 | 12.65 | Used for LNP lipid stock preparation. | |||
| 12.5 | 15.82 | Requires sonication and heating to 60°C. | [5][9] | ||
| 15.8 | 20 | Requires gentle warming. | |||
| 25.0 | 31.64 | Warming and sonication will facilitate. | [8] | ||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | - | Qualitative data; specific concentration not provided. | [8] |
| Chloroform:Methanol Mixtures | CHCl₃:CH₃OH | Highly Soluble | - | Commonly used for initial lipid dissolution in thin-film hydration methods. The ratio (e.g., 2:1 or 3:1 v/v) is effective for a wide range of phospholipids. | [1][10][11] |
Note on Data Interpretation: The wide range reported for ethanol solubility underscores the critical importance of methodology.[5] Protocols requiring the dissolution of DSPC in ethanol often specify heating to a temperature above its Tm (e.g., 60-65°C) to ensure complete solubilization.[1][9]
Core Factors Governing DSPC Dissolution
Understanding the interplay of temperature, solvent choice, and mechanical energy is key to mastering the preparation of DSPC solutions.
Causality of Experimental Choices
-
Solvent Polarity and Interaction: Chloroform is an excellent solvent for DSPC primarily due to its ability to form hydrogen bonds with the phosphate and carbonyl ester groups of the phospholipid, while its overall nonpolar character effectively solvates the long acyl chains.[12] Alcohols like ethanol can solvate the polar headgroup, but their effectiveness is enhanced by heating, which fluidizes the nonpolar tails.
-
Thermal Energy (Temperature): This is the most critical factor. Heating a suspension of DSPC in a solvent to a temperature above its 55°C Tm induces a phase transition from the ordered gel phase to a disordered liquid-crystalline phase. This dramatically increases the fluidity of the acyl chains, creating space for solvent molecules to penetrate the lipid matrix and leading to rapid dissolution. This is the scientific principle behind the common instruction "with gentle warming."
-
Mechanical Energy (Sonication/Vortexing): Applying mechanical energy helps to physically break apart the aggregates of the crystalline solid, increasing the surface area available for solvent interaction and accelerating the rate of dissolution.[8][9]
The relationship between these factors can be visualized as a logical workflow.
Caption: Key factors influencing the dissolution of DSPC solid.
Field-Proven Experimental Protocols
The following protocols represent trusted, self-validating methodologies for preparing DSPC solutions for common applications. The primary validation checkpoint in each is the visual confirmation of a clear, particulate-free solution.
Protocol 1: Preparation of a DSPC Stock Solution in Chloroform
This protocol is foundational for methods like thin-film hydration, where a lipid mixture is first prepared in a volatile organic solvent.
Methodology:
-
Preparation: Weigh the desired amount of DSPC crystalline solid into a clean glass vial with a PTFE-lined cap. Perform this step in a chemical fume hood.
-
Solvent Addition: Using a glass syringe or pipette, add the required volume of chloroform to achieve the target concentration (e.g., 79.01 mg/mL for a 100 mM stock).[13]
-
Dissolution: Cap the vial securely and vortex at room temperature until the solid is fully dissolved and the solution is completely clear. Gentle warming in a water bath (30-40°C) can be used to expedite dissolution if necessary, but is often not required for chloroform.
-
Inert Gas Purge (Optional but Recommended): For long-term storage, gently blow a stream of an inert gas (e.g., argon or nitrogen) over the headspace of the solution before capping tightly. This displaces oxygen and minimizes potential lipid oxidation over time.
-
Storage: Store the stock solution at -20°C.[6][9] For chloroform-based solutions, ensure the vial is sealed tightly to prevent solvent evaporation.
Caption: Workflow for preparing a DSPC stock solution in chloroform.
Protocol 2: Thin-Film Hydration for Liposome Formulation
This classic technique relies on the high solubility of lipids in organic solvents to create a homogenous lipid mixture before forming vesicles.[1]
Methodology:
-
Lipid Dissolution: In a round-bottom flask, dissolve DSPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent, typically a chloroform:methanol mixture (e.g., 2:1, v/v).[1][10] Ensure the final solution is clear.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature below the lipid Tm (e.g., 40-50°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Residual Solvent Removal: For a self-validating and robust protocol, it is critical to remove all traces of the organic solvent. Place the flask under a high vacuum for at least 1-2 hours.[1]
-
Hydration: Add the aqueous buffer (e.g., PBS), pre-heated to a temperature above the Tm of DSPC (e.g., 60-65°C).[1]
-
Vesicle Formation: Agitate the flask to hydrate the lipid film. This process causes the lipids to self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To produce unilamellar vesicles with a defined size, pass the MLV suspension through a mini-extruder fitted with polycarbonate membranes (e.g., 100 nm pore size). This step must also be performed at a temperature above the lipid's Tm.[1]
Caption: The thin-film hydration and extrusion workflow.
Protocol 3: Ethanol-Based Method for LNP Formulation
This protocol is central to modern microfluidic-based manufacturing of LNPs for nucleic acid delivery. Ethanol is the solvent of choice due to its miscibility with water and lower toxicity compared to chlorinated solvents.[14]
Methodology:
-
Lipid Stock Preparation: Prepare individual stock solutions of each lipid (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid) in pure ethanol.
-
DSPC Dissolution: To dissolve DSPC in ethanol to a concentration such as 10 mg/mL, weigh the lipid into a glass vial and add the appropriate volume of ethanol. The mixture will likely require warming (e.g., in a 60°C water bath) and vortexing to achieve a clear solution.
-
Lipid Mix Formulation: In a separate glass vial, combine the individual ethanol stock solutions in the desired molar ratio (e.g., a common ratio for LNP applications is 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Validation: Ensure the final combined lipid mixture in ethanol is a clear, homogenous solution before proceeding with microfluidic mixing.
-
Storage: The final lipid mix solution should be stored at -20°C until use.
Conclusion
The solubility of 1,2-distearoyl-sn-glycero-3-phosphocholine is a multi-faceted parameter governed by the interplay of solvent choice, temperature, and mechanical force. While chloroform offers high solubility at room temperature, making it ideal for traditional bench-scale methods like thin-film hydration, ethanol has become the industry standard for scalable LNP manufacturing, despite requiring thermal energy to achieve effective dissolution. A thorough understanding of the principles laid out in this guide empowers researchers to develop robust, reproducible, and self-validating protocols, ensuring that the critical first step of dissolution paves the way for the successful formulation of advanced and stable lipid-based drug delivery systems.
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Methodological & Application
Mastering Liposome Formulation: An Application Guide to the Thin-Film Hydration of DSPC
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific insights for the preparation of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) liposomes using the thin-film hydration method. This document moves beyond a simple recitation of steps to explain the critical scientific principles that underpin this robust and widely adopted technique.
The Scientific Rationale: Why DSPC and Thin-Film Hydration?
DSPC is a cornerstone of modern liposomal formulations, particularly for applications demanding high stability and controlled drug release. Its prominence stems from its unique physicochemical properties. As a saturated phospholipid with an 18-carbon acyl chain, DSPC boasts a high phase transition temperature (T_m_) of approximately 55°C.[1] Below this temperature, the lipid bilayer exists in a tightly packed, ordered gel phase, which significantly reduces membrane permeability and enhances drug retention.[2] This inherent stability makes DSPC an excellent choice for creating robust vesicles that can withstand the rigors of systemic circulation and effectively protect their cargo until it reaches the target site.[3][4]
The thin-film hydration method, also known as the Bangham method, is a foundational technique for liposome preparation due to its simplicity, versatility, and effectiveness in encapsulating a wide range of molecules, including both hydrophilic and hydrophobic active pharmaceutical ingredients (APIs).[5][6] The process hinges on the self-assembly of phospholipids into bilayered vesicles upon hydration, a thermodynamically driven process that results in the formation of multilamellar vesicles (MLVs).[7] Subsequent processing steps, such as extrusion, can be employed to produce unilamellar vesicles (ULVs) with a defined and homogenous size distribution.[8]
Critical Parameters and Their Scientific Impact
The success of DSPC liposome preparation via thin-film hydration is contingent on the precise control of several key parameters. Understanding the influence of each is paramount to achieving reproducible and high-quality formulations.
| Parameter | Scientific Rationale and Impact on Liposome Attributes |
| Lipid Composition | The choice and ratio of lipids dictate the fundamental properties of the liposomes. The inclusion of cholesterol is common, often at a molar ratio of 55:45 (DSPC:Cholesterol), to modulate membrane fluidity, reduce drug leakage, and enhance stability. For in vivo applications, the addition of a PEGylated lipid, such as DSPE-PEG2000, is crucial for creating "stealth" liposomes that can evade the mononuclear phagocyte system and prolong circulation time. |
| Organic Solvent | A suitable organic solvent, typically a mixture of chloroform and methanol, is used to ensure the complete dissolution and homogenous mixing of the lipids.[5] The solvent must be volatile enough to be completely removed under vacuum, as residual solvent can compromise the integrity of the lipid bilayer and introduce toxicity. |
| Hydration Buffer | The composition of the aqueous hydration buffer is critical. For passive encapsulation of hydrophilic drugs, the drug is dissolved in the hydration buffer. The pH of the buffer can influence the chemical stability of the lipids and the ionization state of the drug, which in turn affects encapsulation efficiency.[9] The ionic strength of the buffer can also impact vesicle formation and stability. |
| Temperature | Temperature control is arguably the most critical parameter when working with DSPC. Both the solvent evaporation and hydration steps must be performed at a temperature above the T_m_ of DSPC (i.e., >55°C, typically 60-65°C).[8] This ensures that the lipids are in the fluidic liquid-crystalline phase, allowing for proper film formation and efficient hydration to form well-structured vesicles.[1] |
| Post-Hydration Processing | The initial product of thin-film hydration is a heterogeneous population of MLVs.[10] To achieve a uniform size distribution, which is critical for many applications, a downsizing step such as extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) is necessary.[8] This process should also be conducted above the T_m_ of DSPC. |
Experimental Workflow and Protocol
The following section outlines a detailed, step-by-step protocol for the preparation of DSPC liposomes using the thin-film hydration method followed by extrusion.
Caption: Workflow for DSPC liposome preparation.
Materials and Equipment
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional)
-
Chloroform and Methanol (HPLC grade)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Drug to be encapsulated (if applicable)
Equipment:
-
Round-bottom flask
-
Rotary evaporator with a water bath
-
High-vacuum pump
-
Vortex mixer
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
-
Dynamic Light Scattering (DLS) instrument
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Protocol
1. Lipid Dissolution: a. Weigh the desired amounts of DSPC, cholesterol, and DSPE-PEG2000. A common molar ratio for stable liposomes is 55:45 (DSPC:Cholesterol). b. Dissolve the lipids in a suitable volume of a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. Ensure complete dissolution by gentle swirling.
2. Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Immerse the flask in a water bath set to a temperature above the T_m_ of DSPC (e.g., 60-65°C). c. Evaporate the organic solvent under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall.
3. Film Drying: a. Once the film appears dry, place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual organic solvent.[8] This is a critical step for the formation of a stable and non-toxic formulation.
4. Hydration: a. Pre-heat the hydration buffer (containing the hydrophilic drug for passive loading, if applicable) to a temperature above the T_m_ of DSPC (e.g., 60-65°C).[8] b. Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. c. Agitate the flask by vortexing or gentle shaking above the T_m_ until the lipid film is fully hydrated and dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[8]
5. Extrusion (Size Homogenization): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder to a temperature above the T_m_ of DSPC. b. Draw the MLV suspension into a syringe and pass it through the extruder multiple times (typically 11-21 passes) into a second syringe.[8] This process reduces the size of the liposomes and narrows the size distribution, resulting in the formation of unilamellar vesicles.
Characterization of DSPC Liposomes
Proper characterization is essential to ensure the quality, stability, and efficacy of the prepared liposomes.
Caption: Key characterization techniques for DSPC liposomes.
Key Characterization Parameters:
-
Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS), these parameters are critical for predicting the in vivo fate of the liposomes. A narrow size distribution (low PDI) is generally desirable.[5]
-
Zeta Potential: This measurement indicates the surface charge of the liposomes and is a predictor of their colloidal stability.[9] A sufficiently high positive or negative zeta potential can prevent aggregation.
-
Encapsulation Efficiency (EE%): This is the percentage of the initial drug that is successfully entrapped within the liposomes. It is a crucial parameter for determining the therapeutic dose. EE% can be determined by separating the unencapsulated drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction.
-
Drug Loading (DL%): This refers to the weight of the encapsulated drug relative to the total weight of the liposome.
Troubleshooting and Expert Insights
-
Incomplete Film Formation: If the lipid film is not uniform, ensure the lipids are fully dissolved and the rotation speed of the rotary evaporator is adequate. A chloroform:methanol co-solvent system often improves film formation.[11]
-
Low Encapsulation Efficiency: For hydrophilic drugs, ensure the hydration step is performed above the T_m_ to maximize the aqueous volume encapsulated. For lipophilic drugs, ensure they are fully dissolved with the lipids in the organic solvent. The drug-to-lipid ratio is also a critical factor to optimize.[12]
-
Liposome Aggregation: This can be due to a near-neutral zeta potential. Adjusting the pH of the hydration buffer or incorporating charged lipids into the formulation can help mitigate this issue.[9]
Conclusion
The thin-film hydration method is a robust and reliable technique for the preparation of DSPC liposomes. By understanding the scientific principles behind each step and carefully controlling the critical parameters, researchers can consistently produce high-quality liposomal formulations with tailored characteristics for a wide range of drug delivery applications. The inherent stability imparted by DSPC makes these vesicles particularly well-suited for developing effective and targeted therapeutics.
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Elveflow. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]
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-
PLOS ONE. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. Retrieved from [Link]
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-
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-
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Application Notes and Protocols for the Extrusion of DSPC Multilamellar Vesicles
Introduction: The Rationale for Extruding DSPC Vesicles
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a highly saturated phospholipid, a characteristic that imparts rigidity and stability to liposomal bilayers.[1][2] These properties make DSPC a lipid of choice for drug delivery systems where controlled release and enhanced circulation times are paramount. The initial step in forming DSPC liposomes, typically through the thin-film hydration method, results in the spontaneous formation of multilamellar vesicles (MLVs).[1][3] These MLVs are heterogeneous in size and structure, akin to an onion with multiple concentric lipid bilayers.[4] For many advanced applications, particularly in targeted drug delivery, a uniform population of unilamellar vesicles with a defined size is crucial.
This is where the extrusion process becomes indispensable. Extrusion is a technique that downsizes liposomes by forcing an MLV suspension through a polycarbonate membrane with a defined pore size.[4][5][6] This process disrupts the multilamellar structure, leading to the formation of large unilamellar vesicles (LUVs) with a significantly more homogenous size distribution.[6] The resulting LUVs have a greater encapsulation efficiency for hydrophilic molecules compared to their multilamellar counterparts.
A critical parameter for the successful extrusion of DSPC vesicles is its high main phase transition temperature (Tm) of approximately 55°C.[7] Below this temperature, the DSPC bilayers are in a gel-like, ordered state, making them resistant to the deformation required for extrusion. Therefore, the entire extrusion process must be conducted at a temperature significantly above the Tm to ensure the lipid is in its fluid, liquid-crystalline phase.[8]
This application note provides a comprehensive, step-by-step protocol for the preparation of DSPC multilamellar vesicles and their subsequent extrusion to form unilamellar vesicles of a controlled size. It delves into the scientific principles behind each step, offering insights into critical parameters and troubleshooting strategies to ensure reproducibility and success.
I. Preparation of DSPC Multilamellar Vesicles (MLVs) via Thin-Film Hydration
The foundation of high-quality extruded vesicles lies in the proper formation of the initial MLV suspension. The thin-film hydration method is a robust and widely used technique for this purpose.[1][3][4]
Protocol 1: Thin-Film Hydration
-
Lipid Dissolution: Dissolve DSPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.[9] The use of a solvent mixture can aid in creating a more uniform lipid film.[9] A typical lipid concentration for dissolution is 10-20 mg/mL.[9]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. The evaporation process should be carried out at a temperature that ensures the complete dissolution of the lipids but is low enough to prevent their degradation. A water bath temperature of 45-60°C is generally suitable.[4] Reduce the pressure gradually to form a thin, uniform lipid film on the inner surface of the flask.[1]
-
Film Drying: After the bulk of the solvent has been removed, dry the lipid film under a high vacuum for at least 1-2 hours to eliminate any residual organic solvent. This step is critical as residual solvent can affect the stability and properties of the final liposomes.
-
Hydration: Add the aqueous hydration buffer to the flask containing the dried lipid film.[1] The buffer should be pre-heated to a temperature above the Tm of DSPC, typically in the range of 60-65°C. The volume of the buffer will determine the final lipid concentration. Agitate the flask by vortexing or gentle shaking to facilitate the hydration of the lipid film and the formation of MLVs.[4] Allow the mixture to hydrate for 30-60 minutes above the lipid's transition temperature, with occasional vortexing.
II. Optional Pre-Extrusion Step: Freeze-Thaw Cycles
To enhance the encapsulation efficiency and promote the formation of unilamellar vesicles during extrusion, the MLV suspension can be subjected to several freeze-thaw cycles.[10] This process disrupts the lamellar structure of the MLVs, leading to the formation of vesicles with fewer bilayers and a larger trapped volume upon thawing and subsequent extrusion.[11][12][13][14][15]
Protocol 2: Freeze-Thaw Cycles
-
Freezing: Rapidly freeze the MLV suspension by immersing the vial in liquid nitrogen or a dry ice/acetone bath.[10]
-
Thawing: Thaw the frozen suspension in a warm water bath at a temperature above the Tm of DSPC (e.g., 60-65°C).[10]
-
Repetition: Repeat the freeze-thaw cycle 3-5 times for optimal results.[10]
III. Extrusion of DSPC Multilamellar Vesicles
The core of this protocol is the extrusion of the MLV suspension to generate unilamellar vesicles of a defined size. This is typically performed using a mini-extruder device.
Experimental Workflow for DSPC Vesicle Extrusion
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Introduction: The Convergence of Structural Integrity and Precision Manufacturing
An Application Guide to Microfluidics for the Scalable Production of DSPC Lipid Nanoparticles
The advent of RNA-based therapeutics, particularly highlighted by the success of mRNA vaccines, has placed lipid nanoparticles (LNPs) at the forefront of advanced drug delivery.[1][2] These nanocarriers are essential for protecting the fragile nucleic acid payload from degradation and facilitating its entry into target cells.[2][3] Within the carefully orchestrated composition of these LNPs, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) serves as a cornerstone. DSPC is a saturated phospholipid that provides critical structural integrity and stability to the nanoparticle, owing to its high phase transition temperature which results in a rigid lipid bilayer at physiological temperatures.[4][5][6]
However, the therapeutic potential of a well-designed LNP formulation can only be realized through a manufacturing process that is reproducible, controllable, and scalable. Traditional bulk mixing methods often struggle with batch-to-batch variability and lack the precise control needed to consistently produce LNPs with the desired characteristics.[7][8] This is where microfluidics emerges as a transformative technology.[9][10] By manipulating fluids in precisely engineered microchannels, microfluidics offers unparalleled control over the nanoparticle self-assembly process, enabling the production of uniformly sized LNPs with low polydispersity, from laboratory-scale screening to large-scale clinical production.[11][12]
This guide provides a comprehensive overview of the principles, protocols, and critical parameters involved in the scalable production of DSPC-containing LNPs using microfluidics. It is designed for researchers, scientists, and drug development professionals seeking to harness this powerful combination of formulation science and manufacturing technology.
The Principle: Controlled Nanoprecipitation in a Microenvironment
The formation of LNPs via microfluidics is governed by a process of rapid nanoprecipitation.[1][13] The core principle involves the exquisitely controlled mixing of two solutions:
-
An Alcoholic Phase: A lipid mixture, including the ionizable lipid, DSPC, cholesterol, and a PEGylated lipid, is dissolved in an organic solvent like ethanol.[14]
-
An Aqueous Phase: The nucleic acid payload (e.g., mRNA, siRNA) is dissolved in an acidic aqueous buffer (e.g., citrate or acetate buffer).[5][15]
Within the microfluidic chip, these two streams are brought into contact under a laminar flow regime.[1][16] The rapid interdiffusion of the ethanol and aqueous phases causes a swift change in solvent polarity. This drop in ethanol concentration decreases the solubility of the lipids, triggering their controlled self-assembly around the nucleic acid cargo to form the LNP core.[1][17] The precise and rapid nature of microfluidic mixing ensures that all particles experience a nearly identical solvent-exchange environment, which is the key to producing a homogenous population of LNPs with a narrow size distribution.[18]
Caption: Workflow of DSPC-LNP synthesis using microfluidics.
The Components: A Symphony of Molecular Function
The success of an LNP formulation hinges on the synergistic function of its lipid components. A typical formulation for RNA delivery consists of four key lipid types, each playing a distinct and vital role.[2][17]
| Component | Example | Molar Ratio (Typical) | Primary Function & Rationale |
| Ionizable Lipid | DLin-MC3-DMA, SM-102 | 50% | Payload Encapsulation & Endosomal Escape: Positively charged at low pH (in the formulation buffer) to complex with negatively charged RNA.[15] Becomes neutral at physiological pH to reduce toxicity in circulation. Re-protonated in the acidic endosome, facilitating membrane disruption and payload release into the cytoplasm.[19] |
| Helper Lipid (Phospholipid) | DSPC | 10% | Structural Integrity & Stability: As a saturated phospholipid, DSPC packs tightly, forming a rigid and stable nanoparticle structure.[4][19] This rigidity helps protect the payload and control its release.[3][5] Its presence is crucial for stable encapsulation.[15] |
| Helper Lipid (Sterol) | Cholesterol | ~38.5% | Membrane Fluidity & Stability: Fills gaps between the other lipids, enhancing LNP stability and membrane rigidity.[3][19] It also plays a role in facilitating membrane fusion during endosomal escape.[17] |
| PEGylated Lipid | DMG-PEG 2000 | ~1.5% | Colloidal Stability & Circulation Time: Forms a hydrophilic corona on the LNP surface, preventing aggregation and reducing clearance by the mononuclear phagocyte system, thereby extending circulation time.[2] |
The Process: Mastering Critical Parameters for Scalable Production
Microfluidics provides precise control over LNP attributes by tuning key operational parameters. The two most influential are the Flow Rate Ratio (FRR) and the Total Flow Rate (TFR).[9][20] Understanding their impact is fundamental to developing a robust and scalable manufacturing process.
Critical Process Parameters (CPPs)
-
Total Flow Rate (TFR): This is the combined flow rate of the aqueous and alcoholic streams (TFR = Flow RateAqueous + Flow RateAlcohol). TFR dictates the velocity of fluids through the microchannel and, consequently, the mixing time.
-
Flow Rate Ratio (FRR): This is the ratio of the volumetric flow rate of the aqueous phase to the alcoholic phase (FRR = Flow RateAqueous / Flow RateAlcohol). FRR determines the final ethanol concentration upon mixing.
-
Causality: A higher FRR (e.g., 3:1 or 4:1) means a greater proportion of the aqueous phase, leading to a more rapid and significant dilution of the ethanol. This swift "solvent quenching" promotes faster nucleation and self-assembly, also contributing to the formation of smaller and more uniform LNPs .[9][21]
-
Caption: Relationship between process parameters and LNP attributes.
Scaling Production: From Single Channel to Parallelization
A primary challenge in LNP manufacturing is scaling up production from small, developmental batches to the large volumes required for clinical trials and commercial supply.[22] Microfluidics addresses this challenge not by making the channels bigger (which would alter the fluid dynamics), but through parallelization .[11]
Advanced microfluidic systems incorporate arrays of dozens or even hundreds of identical mixing channels (such as staggered herringbone mixers) into a single device.[11] This "scaling out" approach allows for a massive increase in throughput—from milliliters per hour to liters per hour—while ensuring that every unit of fluid is processed under the exact same, optimized conditions.[11] This preserves the critical quality attributes (CQAs) of the LNPs, such as size and polydispersity, and eliminates the need for process re-optimization during scale-up.[11][23]
Detailed Experimental Protocols
The following protocols provide a validated methodology for the production and characterization of DSPC-containing LNPs for mRNA encapsulation.
Protocol 1: Preparation of Lipid and Aqueous Solutions
Rationale: Accurate and sterile preparation of stock solutions is paramount for reproducibility. Lipids are dissolved in ethanol, while the mRNA is kept in a low-pH buffer to ensure it remains stable and the ionizable lipid is protonated for efficient complexation.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)[6]
-
Cholesterol[14]
-
PEGylated lipid (e.g., DMG-PEG 2000)[14]
-
mRNA encoding a reporter protein (e.g., Luciferase)
-
Ethanol (200 proof, RNase-free)
-
Citrate buffer (25 mM, pH 4.0, RNase-free)[5]
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Sterile, RNase-free vials and syringes
Procedure:
-
Lipid Stock Preparation (Ethanol Phase): a. In a sterile glass vial, dissolve the ionizable lipid, DSPC, cholesterol, and PEGylated lipid in absolute ethanol to achieve a target molar ratio (e.g., 50:10:38.5:1.5).[14][24] b. Calculate the volumes of each lipid stock needed to achieve the desired total lipid concentration in the final alcoholic solution (e.g., 8-12 mM). c. Vortex gently until all lipids are fully dissolved, creating a clear solution.
-
mRNA Solution Preparation (Aqueous Phase): a. Thaw the mRNA stock solution on ice. b. Dilute the mRNA in the 25 mM citrate buffer (pH 4.0) to the desired concentration. The N/P ratio (amine groups in the ionizable lipid to phosphate groups in the RNA) is a critical parameter, often targeted between 3 and 6 for optimal encapsulation and expression. c. Mix gently by pipetting. Avoid vortexing to maintain mRNA integrity.
Protocol 2: Microfluidic Synthesis of DSPC-LNPs
Rationale: This protocol utilizes a microfluidic mixing device to control the nanoprecipitation process. The selected TFR and FRR are based on optimization studies to achieve target LNPs in the 80-120 nm range with low PDI.
Equipment:
-
Microfluidic mixing instrument (e.g., NanoAssemblr) with a suitable microfluidic cartridge (e.g., staggered herringbone or toroidal mixer).[25][26]
-
Syringe pumps or pressure controllers for precise fluid delivery.[1]
Procedure:
-
System Setup: a. Prime the microfluidic system and cartridge according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer. This removes air bubbles and pre-wets the channels.
-
Loading Reagents: a. Draw the prepared lipid-ethanol solution into a sterile syringe (e.g., 1 mL). This is the 'alcoholic phase' inlet. b. Draw the prepared mRNA-buffer solution into a separate sterile syringe (e.g., 3 mL for a 3:1 FRR). This is the 'aqueous phase' inlet. c. Load the syringes onto the syringe pumps connected to the microfluidic cartridge.
-
Initiating Synthesis: a. Set the desired Flow Rate Ratio (FRR), typically 3:1 (Aqueous:Alcoholic).[5] b. Set the desired Total Flow Rate (TFR), for example, 12 mL/min.[14] c. Begin the pumping process. The initial volume (e.g., first 0.1-0.2 mL) is often directed to waste to ensure the flow is stable before collection begins.[14] d. Collect the resulting translucent LNP suspension in a sterile collection vial.
Protocol 3: Downstream Processing - Purification and Concentration
Rationale: The collected LNP suspension contains a high concentration of ethanol, which can destabilize the particles and is unsuitable for in vitro or in vivo use. Dialysis or Tangential Flow Filtration (TFF) is a critical step to remove the ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS pH 7.4).[27][28] This buffer exchange also deprotonates the ionizable lipid, resulting in a near-neutral surface charge, which is desirable for in vivo applications.[4]
Procedure (Dialysis):
-
Transfer the collected LNP suspension into a dialysis cassette (e.g., 10 kDa MWCO).[5]
-
Place the cassette in a beaker containing cold (4°C) PBS (pH 7.4), with a volume at least 1000 times that of the LNP sample.
-
Stir the buffer gently at 4°C.
-
Perform the first dialysis for at least 2 hours, then replace the PBS with a fresh batch.
-
Perform a second dialysis overnight (12-16 hours) at 4°C to ensure complete ethanol removal and buffer exchange.[5][14]
-
Recover the purified LNP suspension from the cassette.
-
If necessary, concentrate the LNPs using a centrifugal filter device (e.g., Amicon Ultra, 100 kDa MWCO).
Protocol 4: Physicochemical Characterization of LNPs
Rationale: Robust characterization is essential to validate the manufacturing process and ensure batch-to-batch consistency. These measurements confirm that the LNPs meet the critical quality attributes for their intended application.[4][29]
1. Size, Polydispersity, and Zeta Potential (Dynamic Light Scattering - DLS):
-
Method: Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4). Analyze using a DLS instrument (e.g., Malvern Zetasizer).
-
Self-Validation: The results validate the success of the microfluidic process. Consistent measurements across batches demonstrate the reproducibility of the method.
2. mRNA Encapsulation Efficiency (RiboGreen Assay):
-
Method: This assay quantifies the amount of mRNA protected inside the LNPs. a. Prepare two sets of samples. In one set, measure the fluorescence of the intact LNPs using a RiboGreen reagent. This measures only the unencapsulated, accessible mRNA. b. In the second set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all the mRNA. Measure the fluorescence to get the total mRNA amount. c. Prepare a standard curve using free mRNA of known concentrations.[30] d. Calculate the Encapsulation Efficiency (EE%) as: EE% = ( (Total mRNA - Free mRNA) / Total mRNA ) * 100
-
Self-Validation: A high EE% (>90%) confirms the effectiveness of the formulation and mixing process.
| Parameter | Target Value | Technique | Rationale for Target |
| Z-average Diameter | 80 - 120 nm | DLS | Optimal range for cellular uptake while minimizing immune detection.[4] |
| Polydispersity Index (PDI) | < 0.2 | DLS | Indicates a uniform and monodisperse population of LNPs, crucial for consistent biological performance.[4][7] |
| Zeta Potential | -2 to -4 mV | DLS | A near-neutral surface charge is desirable for in vivo use to minimize non-specific interactions with serum proteins.[4] |
| Encapsulation Efficiency | > 90% | RiboGreen Assay | High encapsulation ensures an efficient therapeutic dose is delivered and minimizes effects of free nucleic acid.[9][20] |
Conclusion
The combination of a structurally robust DSPC-containing lipid formulation with the precision and scalability of microfluidic manufacturing provides a powerful platform for the development of advanced nucleic acid therapeutics. By understanding the fundamental principles of controlled nanoprecipitation and carefully managing critical process parameters like TFR and FRR, researchers can produce high-quality LNPs with consistent and desirable physicochemical characteristics. The inherent scalability of parallelized microfluidic systems bridges the gap between laboratory discovery and clinical-scale production, paving the way for the next generation of genetic medicines.
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Application Notes and Protocols for the Formulation of Stable Liposomes Using DSPC and Cholesterol
Introduction: The Architectural Synergy of DSPC and Cholesterol in Liposomal Formulations
Liposomes, artificially prepared vesicles composed of a lipid bilayer, have emerged as a leading platform for drug delivery, owing to their biocompatibility and versatility in encapsulating both hydrophilic and hydrophobic therapeutic agents.[1][2] The stability of these nanocarriers is paramount to their therapeutic efficacy, ensuring that the encapsulated drug remains within the vesicle until it reaches the target site. The combination of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol is a cornerstone of stable liposome formulation, a synergy rooted in their distinct physicochemical properties.[3]
DSPC, a saturated phospholipid with an 18-carbon acyl chain, is characterized by a high phase transition temperature (Tm) of approximately 55°C.[4][5][6] This high Tm means that at physiological temperature (around 37°C), DSPC exists in a rigid, gel-like state (Lβ'), which significantly reduces the permeability of the liposomal membrane and minimizes premature drug leakage.[7] However, liposomes composed solely of DSPC can be susceptible to mechanical stress and rapid clearance from circulation.
This is where cholesterol plays a critical regulatory role.[2][8] Cholesterol, an amphipathic steroid, intercalates between the phospholipid molecules of the bilayer.[8] This intercalation modulates the fluidity of the membrane. Below the Tm of DSPC, cholesterol disrupts the tight packing of the acyl chains, preventing the formation of a highly ordered, crystalline gel phase. Above the Tm, it restricts the motional freedom of the acyl chains, increasing the mechanical strength and reducing the fluidity of the liquid crystalline phase (Lα).[2][8] This "fluidity buffering" effect of cholesterol is crucial for creating a liposomal membrane that is both stable and robust, capable of withstanding the rigors of the biological environment.[8][9] The inclusion of cholesterol in DSPC liposomes leads to a more ordered, condensed membrane, which enhances stability, reduces permeability to encapsulated contents, and improves circulation times in vivo.[2][8][10]
This application note provides a comprehensive guide to the formulation of stable liposomes using DSPC and cholesterol. It details the widely used thin-film hydration method followed by extrusion, and outlines the essential characterization techniques required to ensure a reproducible and high-quality formulation.
I. Foundational Principles: The "Why" Behind the "How"
A successful liposome formulation is not merely the result of following a recipe; it is the application of fundamental biophysical principles. The choice of DSPC and cholesterol is a deliberate one, aimed at engineering a vesicle with optimal stability and drug retention properties.
The Role of DSPC: The Rigid Scaffold
-
High Phase Transition Temperature (Tm): As previously mentioned, DSPC's high Tm of ~55°C is the primary reason for its selection in stable liposome formulations.[4][5][6] At physiological temperatures, the DSPC bilayer is in the gel phase, which is significantly less permeable than the liquid crystalline phase. This "locked" state is essential for preventing the premature release of encapsulated drugs.[7]
-
Saturated Acyl Chains: The fully saturated stearoyl chains of DSPC allow for tight packing within the bilayer, leading to a high degree of van der Waals interactions. This dense packing contributes to the low permeability and high mechanical stability of the membrane.[3]
The Role of Cholesterol: The Stability Modulator
-
Membrane Fluidity Regulation: Cholesterol's rigid, planar steroid ring structure inserts into the lipid bilayer, restricting the motion of the phospholipid acyl chains.[8] This leads to a state of intermediate fluidity, often referred to as the "liquid-ordered" (lo) phase, which is more stable and less permeable than the liquid-disordered (ld) phase of a pure phospholipid bilayer above its Tm.
-
Reduction of Permeability: By filling the gaps between phospholipid molecules, cholesterol effectively reduces the passive diffusion of water-soluble molecules across the bilayer.[2]
-
Enhanced Mechanical Strength: The inclusion of cholesterol increases the elastic modulus of the membrane, making the liposomes less susceptible to rupture and deformation.[8]
-
Elimination of the Pre-transition: Pure DSPC bilayers exhibit a pre-transition (Tp) from a lamellar gel phase (Lβ') to a ripple phase (Pβ') before the main transition to the liquid crystalline phase (Lα).[5][11] Cholesterol eliminates this pre-transition, resulting in a more homogenous and stable bilayer structure.[11]
The molar ratio of DSPC to cholesterol is a critical parameter that must be optimized for each specific application. Generally, cholesterol concentrations of 30-50 mol% are used to achieve optimal stability.[9][12]
II. Liposome Formulation: A Step-by-Step Protocol
The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for the preparation of liposomes.[1][13][14][15] This method is followed by an extrusion step to control the size and lamellarity of the vesicles.[13][16]
Materials and Equipment
-
Lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
-
Solvents:
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), HPLC grade
-
-
Hydration Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered
-
Other buffers as required by the encapsulated drug
-
-
Equipment:
-
Round-bottom flask (borosilicate glass)
-
Rotary evaporator
-
Vacuum pump
-
Water bath or heating block
-
Vortex mixer
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes (e.g., 1 mL)
-
Analytical balance
-
Protocol 1: Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DSPC:Cholesterol liposomes with a target size of approximately 100 nm.
1. Lipid Film Formation:
a. Weigh the desired amounts of DSPC and cholesterol. A common molar ratio is 55:45 or 60:40 (DSPC:Chol). b. Dissolve the lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[17] Ensure the lipids are fully dissolved to form a clear solution. c. Attach the flask to a rotary evaporator. d. Immerse the flask in a water bath set to a temperature above the Tm of DSPC (e.g., 60-65°C).[18] This ensures that the lipids remain in a fluid state during film formation, leading to a more uniform film. e. Rotate the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform lipid film should form on the inner surface of the flask.[1][17] f. Continue to apply a high vacuum for at least 1-2 hours to ensure complete removal of any residual organic solvent.[17] This step is critical, as residual solvent can affect the stability and toxicity of the final liposome formulation.
2. Hydration:
a. Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tm of DSPC (e.g., 60-65°C).[1][18] b. Add the pre-heated buffer to the flask containing the dry lipid film.[17] The volume of the buffer will determine the final lipid concentration. c. Agitate the flask to hydrate the lipid film. This can be done by gentle rotation or vortexing.[17] The hydration process should be carried out at a temperature above the Tm of DSPC to facilitate the formation of multilamellar vesicles (MLVs).[1] The suspension will appear milky or opalescent.
3. Size Reduction by Extrusion:
a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[19] For a more homogenous size distribution, it is often beneficial to perform a pre-extrusion step with a larger pore size membrane (e.g., 400 nm or 200 nm).[16] b. Ensure the extruder and syringes are heated to a temperature above the Tm of DSPC (e.g., 60-65°C) to prevent the lipids from solidifying and clogging the membrane.[19][20] c. Load the MLV suspension into one of the syringes. d. Pass the liposome suspension through the polycarbonate membrane from one syringe to the other.[19][21] This process should be repeated an odd number of times (e.g., 11 or 21 passes) to ensure that the final product is collected in the opposite syringe.[16] This repeated extrusion process disrupts the MLVs and forces them to re-form as smaller, unilamellar vesicles (LUVs) with a size distribution close to the pore size of the membrane.[16][19]
4. Purification (Optional):
a. To remove any unencapsulated (free) drug from the liposome suspension, various techniques can be employed, such as:
- Size Exclusion Chromatography (SEC): Using a column packed with a porous resin (e.g., Sephadex G-50), larger liposomes will elute first, followed by the smaller, free drug molecules.[22]
- Dialysis: The liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzed against a large volume of buffer to remove the free drug.[22]
- Centrifugation/Ultracentrifugation: This method is suitable for separating larger liposomes from the aqueous phase containing the free drug.[22]
5. Storage:
a. Store the final liposome formulation at 4°C. For long-term storage, lyophilization (freeze-drying) can be employed, which typically requires the addition of a cryoprotectant (e.g., sucrose or trehalose).[23][24]
III. Visualization of the Formulation Workflow
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Application Notes and Protocols: DSPC in Sustained-Release Drug Formulations
Abstract
This technical guide provides an in-depth exploration of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) as a critical excipient in the design of sustained-release drug delivery systems. We delve into the physicochemical properties of DSPC that make it uniquely suited for controlling drug release, primarily its high phase transition temperature (T_m). This document furnishes drug development professionals, researchers, and scientists with both the foundational principles and actionable protocols for creating and characterizing stable, DSPC-based liposomal formulations. Detailed methodologies for preparation via thin-film hydration and extrusion, characterization of critical quality attributes, and assessment of in vitro drug release kinetics are provided. Furthermore, we present a protocol for lyophilization to ensure long-term stability of these advanced drug delivery vehicles.
Introduction: The Rationale for DSPC in Sustained-Release Formulations
Sustained-release dosage forms are engineered to deliver a therapeutic agent at a predetermined rate over a prolonged period, thereby maintaining a constant drug concentration within the therapeutic window.[1][2][3] This approach offers significant advantages over conventional immediate-release formulations, including improved patient compliance through reduced dosing frequency, minimization of side effects associated with concentration peaks, and enhanced therapeutic efficacy.[1]
Liposomes, artificial vesicles composed of lipid bilayers, have emerged as highly versatile carriers for both hydrophilic and hydrophobic drugs.[4][5] The selection of the constituent phospholipids is a paramount decision in formulation design, as it directly governs the liposome's stability, permeability, and, consequently, the drug release profile.
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid distinguished by its two 18-carbon stearoyl acyl chains. This molecular structure confers a high phase transition temperature (T_m) of approximately 55°C. The T_m is the temperature at which the lipid bilayer transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase. At physiological temperature (37°C), which is well below its T_m, DSPC exists in the gel phase. This results in a tightly packed, rigid, and less permeable lipid bilayer. It is this inherent rigidity that makes DSPC an exemplary choice for sustained-release formulations, as it significantly hinders the premature leakage of encapsulated drugs.[6][7][8]
Key Advantages of DSPC:
-
Enhanced Stability: The saturated acyl chains of DSPC are less prone to oxidation, contributing to a longer shelf-life. The gel-state bilayer at body temperature ensures high structural integrity.[6][8]
-
Reduced Drug Leakage: The low permeability of the DSPC bilayer minimizes passive drug diffusion, leading to superior drug retention and a slower release rate compared to phospholipids with lower T_m values.[6][7][9]
-
Controlled Release: The intrinsic properties of DSPC provide a baseline for a slow-release profile, which can be further modulated by incorporating other lipids like cholesterol.[4][5][10][11]
The Impact of Formulation Components on Release Kinetics
The drug release profile of a DSPC-based liposome is not solely dependent on DSPC itself but is a function of the entire formulation. Two key components are often included to further refine the liposome's properties: cholesterol and polyethylene glycol (PEG)-conjugated lipids.
The Role of Cholesterol: The Bilayer Stabilizer
Cholesterol is an indispensable component in many liposomal formulations. It intercalates within the phospholipid bilayer, where it modulates membrane fluidity, permeability, and stability. In DSPC-based liposomes, cholesterol's primary role is to "fill" the interstices between the tightly packed phospholipid molecules. This action further reduces the bilayer's permeability to encapsulated drugs, thereby enhancing drug retention and slowing the release rate.[4][5][10][11] A molar ratio of approximately 70:30 (DSPC:Cholesterol) is often found to provide an optimal balance of stability and controlled release.[4][5][11]
The Role of PEGylation: Prolonging Circulation
To create long-circulating liposomes for systemic drug delivery, the surface is often modified with hydrophilic polymers, most commonly polyethylene glycol (PEG). This is achieved by including a small percentage (typically 3-5 mol%) of a PEG-conjugated phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000). The PEG layer creates a steric barrier on the liposome surface, which inhibits recognition and uptake by the mononuclear phagocyte system (MPS), thereby significantly prolonging the circulation half-life of the vesicles in the bloodstream.[12][13][14] This extended circulation is crucial for the sustained-release paradigm, allowing the liposomes more time to release their payload.[12][13][14]
Quantitative Comparison of Phospholipids for Drug Release
The choice of the primary phospholipid is the most critical factor in controlling the release rate. The length and saturation of the acyl chains dictate the T_m and, consequently, the membrane's permeability at physiological temperature.
| Phospholipid | Acyl Chain | T_m (°C) | State at 37°C | Drug Retention (at 37°C after 48h) |
| DMPC (Dimyristoylphosphatidylcholine) | C14:0 | ~23°C | Liquid Crystalline | < 50%[6][7][15] |
| DPPC (Dipalmitoylphosphatidylcholine) | C16:0 | ~41°C | Gel | ~61%[6][7][15] |
| DSPC (Distearoylphosphatidylcholine) | C18:0 | ~55°C | Gel | > 85%[6][7][15] |
Table 1: Comparison of physicochemical properties and in vitro drug retention for liposomes formulated with different saturated phospholipids. Data compiled from multiple studies demonstrates the superior drug retention of DSPC-based formulations.[6][7][8][9][15]
As the data clearly indicates, DSPC, with the longest saturated acyl chains and highest T_m, provides the most stable bilayer and the slowest drug release.[6][7][9] A study comparing the release of cisplatin from liposomes made of these three lipids showed that after 72 hours, the DSPC formulation had released only 2% of the drug, compared to 7% for DPPC and 25% for DMPC.[9] This underscores the direct relationship between the gel-state stability of the bilayer and its ability to sustain drug release.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of DSPC-based liposomes for sustained-release applications.
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This is the most common and reliable method for producing unilamellar liposomes of a defined size.[16]
Caption: Setup for the dialysis-based in vitro drug release assay.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO must be large enough to allow free passage of the released drug but small enough to retain the liposomes.
-
Release Medium: PBS (pH 7.4) or other biorelevant medium, pre-warmed to 37°C.
-
Beakers or flasks.
-
Magnetic stirrer and stir bars.
-
Incubator or water bath set to 37°C.
Procedure:
-
Prepare Dialysis Bag: Cut a length of dialysis tubing and hydrate it according to the manufacturer's instructions. Securely close one end with a clip.
-
Load Sample: Accurately pipette a known volume (e.g., 1-2 mL) of the purified liposome suspension into the dialysis bag. Seal the other end, leaving a small amount of headspace.
-
Initiate Release Study: Place the sealed dialysis bag into a beaker containing a defined volume of release medium (e.g., 100-200 mL). The volume should be sufficient to ensure "sink conditions," where the concentration of the drug in the release medium does not exceed 10-15% of its saturation solubility. This ensures that the release rate is not limited by drug solubility in the medium. 4[17]. Incubation: Place the entire setup in an incubator or on a heated magnetic stirrer at 37°C with gentle, constant stirring.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small, fixed-volume aliquot (e.g., 1 mL) from the external release medium. Immediately replenish the volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Quantify the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling and the volume replacement.
Protocol 4: Lyophilization for Long-Term Stability
Lyophilization (freeze-drying) is a common method to improve the long-term stability of liposomal formulations by removing water, thereby preventing lipid hydrolysis and fusion during storage. T[18]he use of a cryoprotectant is essential to preserve the integrity of the liposomes during the freezing and drying stresses.
Materials:
-
Purified liposome suspension.
-
Cryoprotectant: Sucrose or Trehalose (e.g., prepare a 10% w/v solution).
-
Lyophilizer (Freeze-dryer).
-
Lyophilization vials.
Procedure:
-
Addition of Cryoprotectant: Add the cryoprotectant solution to the liposome suspension. A common starting point is a 1:1 volume ratio to achieve a final cryoprotectant concentration of 5% (w/v). The cryoprotectant should be present both inside and outside the liposomes for optimal protection. For external protection, it can be added to the final purified suspension.
-
Causality: Sugars like sucrose and trehalose form a glassy, amorphous matrix during freezing. This matrix immobilizes the liposomes, preventing aggregation and fusion. They also replace water molecules at the lipid headgroups, maintaining the bilayer structure through hydrogen bonding during dehydration.
-
-
Filling and Freezing: Dispense the liposome-cryoprotectant mixture into lyophilization vials. Place the vials in the lyophilizer and begin the freezing step. A typical freezing protocol involves cooling the shelves to -40°C or lower and holding for several hours to ensure complete solidification.
-
Causality: The freezing rate can impact ice crystal size and, consequently, the stress on the liposomes. Controlled freezing is crucial for a uniform final product.
-
-
Primary Drying (Sublimation): After freezing, a high vacuum is applied to the chamber, and the shelf temperature is raised slightly (e.g., to -20°C). Under these conditions, the frozen water (ice) sublimes directly into a vapor and is removed. This step removes the bulk of the water.
-
Secondary Drying (Desorption): Once all the ice has been removed, the shelf temperature is gradually increased further (e.g., to 20-25°C) under high vacuum to remove the remaining, unfrozen water molecules that are adsorbed to the liposome-cryoprotectant matrix.
-
Storage and Reconstitution: Once the cycle is complete, the vials are sealed under vacuum or nitrogen. The resulting lyophilized "cake" can be stored at 2-8°C. For use, the formulation is reconstituted with sterile water or a suitable buffer. The reconstituted liposomes should be analyzed for particle size, PDI, and drug retention to confirm that the lyophilization process did not compromise the product's critical quality attributes.
Conclusion
DSPC is a cornerstone phospholipid for the development of sustained-release drug formulations. Its high phase transition temperature imparts the necessary rigidity and low permeability to the liposomal bilayer, ensuring superior drug retention and a controlled release profile at physiological temperatures. By judiciously combining DSPC with cholesterol and PEGylated lipids, formulators can create stable, long-circulating nanocarriers with finely tuned release kinetics. The protocols outlined in this guide provide a robust framework for the rational design, preparation, and characterization of these advanced drug delivery systems, enabling researchers to harness the full potential of DSPC for therapeutic applications requiring sustained drug action.
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Application Notes and Protocols for In Vitro Transfection Studies Using DSPC-Based LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of DSPC in Advanced LNP Formulations
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][] The composition of these LNPs is critical to their success, and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) has emerged as a key component.[1][3] DSPC is a saturated phospholipid characterized by its two 18-carbon stearoyl acyl chains, which impart a high phase transition temperature. This property results in a rigid and stable lipid bilayer at physiological temperatures, crucial for protecting the encapsulated nucleic acid payload from degradation and controlling its release.[1]
In a typical LNP formulation, DSPC acts as a "helper lipid" alongside an ionizable lipid, cholesterol, and a PEGylated lipid.[1][3][4] This four-component system is designed to be highly efficient for in vivo delivery.[5] The ionizable lipid is essential for encapsulating the negatively charged nucleic acid and facilitating its release into the cytoplasm.[][6] Cholesterol contributes to the structural integrity and stability of the nanoparticle.[][4] The PEGylated lipid helps to prevent immune detection and prolongs circulation time in the body.[7][8] The strategic inclusion of DSPC contributes to the overall stability and transfection efficiency of the LNP.[][9] For instance, LNPs formulated with DSPC have demonstrated improved endocytosis in vitro compared to those with other phospholipids.[3]
These application notes provide a detailed guide for researchers on the formulation, characterization, and in vitro application of DSPC-based LNPs for transfection studies.
I. LNP Formulation: A Step-by-Step Protocol
The formulation of DSPC-based LNPs is a critical step that dictates the physicochemical properties and subsequent biological activity of the nanoparticles. Microfluidic mixing is a reproducible and scalable method for producing LNPs with controlled size and narrow polydispersity.[1][10]
Materials:
-
Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
Ethanol, anhydrous
-
mRNA or other nucleic acid payload
-
Citrate buffer (25 mM, pH 4.0) or other appropriate aqueous buffer[1][11]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., from Precision NanoSystems)
-
Sterile, nuclease-free tubes and reagents
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol.
-
Combine the lipid stock solutions in a sterile glass vial to achieve the desired molar ratio. A commonly used molar ratio for SM-102 based LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[4][5]
-
The final total lipid concentration in the ethanol solution should typically be between 10-20 mg/mL.[1]
mRNA Solution Preparation:
-
Dilute the mRNA stock solution in 25 mM citrate buffer (pH 4.0) to the desired concentration.[1]
-
A critical parameter to optimize is the nitrogen-to-phosphate (N:P) ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA. This ratio typically ranges from 3:1 to 6:1.[1][12]
LNP Formulation using Microfluidics:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Set the desired flow rates for the two solutions. The flow rate ratio between the aqueous and ethanol phases is a critical parameter that influences LNP size.
-
Initiate the mixing process. The rapid mixing of the two solutions within the microfluidic chip leads to the self-assembly of the LNPs.[13]
-
Collect the resulting LNP suspension.
-
Perform buffer exchange to remove the ethanol and replace the acidic buffer with a physiological buffer like PBS (pH 7.4). This can be achieved through methods such as dialysis or tangential flow filtration.[13]
Diagram: LNP Formulation Workflow
Caption: Workflow for DSPC-based LNP formulation.
II. Physicochemical Characterization of DSPC-Based LNPs
Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and to understand their structure-function relationship. Key parameters to assess include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
| Parameter | Method | Typical Values | Significance |
| Particle Size | Dynamic Light Scattering (DLS) | 70-200 nm[14] | Affects cellular uptake and in vivo distribution.[14][15] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2[14] | Indicates the homogeneity of the particle size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | Near-neutral at pH 7.4[16] | Influences stability and interaction with biological membranes. |
| Encapsulation Efficiency | RiboGreen Assay or similar | > 80% | Determines the amount of nucleic acid successfully loaded into the LNPs. |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical | Visualizes the size, shape, and internal structure of the LNPs. |
| Internal Structure | Small-Angle X-ray Scattering (SAXS) | Varies | Provides information on the internal arrangement of lipids and nucleic acids.[10][17] |
Table 1: Key Physicochemical Parameters for LNP Characterization.
III. In Vitro Transfection Protocol
This protocol outlines a general procedure for transfecting mammalian cells in culture with DSPC-based LNPs. Optimization of parameters such as cell type, cell density, and LNP dosage is crucial for achieving high transfection efficiency.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[1]
-
DSPC-based LNPs encapsulating the desired mRNA
-
96-well or other multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reporter gene assay system (e.g., luciferase, GFP)
Protocol:
-
Cell Seeding:
-
LNP Treatment:
-
On the day of transfection, dilute the DSPC-based LNPs to the desired concentrations in complete cell culture medium. It is recommended to test a range of LNP doses to determine the optimal concentration for your specific cell type.[18]
-
Gently remove the old medium from the cells and replace it with the medium containing the LNPs. Transfection in the presence of serum is often more efficient and reproducible than in serum-free conditions.[20][21]
-
-
Incubation:
-
Incubate the cells with the LNPs for 24-48 hours. The optimal incubation time will vary depending on the cell type and the protein being expressed.[16]
-
-
Analysis of Transfection Efficiency:
-
After the incubation period, assess the transfection efficiency by measuring the expression of the reporter gene.
-
For luciferase reporter genes, lyse the cells and measure luminescence using a plate reader.[16]
-
For fluorescent reporter genes like GFP, analyze the cells using fluorescence microscopy or flow cytometry.[22]
-
Diagram: In Vitro Transfection Workflow
Caption: Step-by-step in vitro transfection workflow.
IV. Mechanism of LNP-Mediated Transfection
Understanding the cellular mechanisms involved in LNP-mediated transfection is crucial for interpreting experimental results and designing more effective delivery systems.
-
Cellular Uptake: LNPs are primarily internalized by cells through endocytosis, with pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis being involved.[23][24] The specific pathway can depend on the LNP properties and the cell type.[7][25]
-
Endosomal Escape: This is often considered the rate-limiting step in LNP-mediated delivery.[23][26] After endocytosis, the LNPs are trafficked into endosomes. The acidic environment of the late endosome (pH ~5.5-6.0) protonates the ionizable lipid, causing it to become positively charged.[] This charge reversal is thought to promote the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[23][26][28] This process is critical for avoiding degradation of the payload in lysosomes.[8][]
-
Cytoplasmic Release and Translation: Once in the cytoplasm, the mRNA is released from the LNP and can be translated by the cellular machinery (ribosomes) to produce the encoded protein.[6]
Diagram: Cellular Uptake and Endosomal Escape
Caption: LNP cellular uptake and mRNA delivery.
V. Troubleshooting Common Issues in In Vitro Transfection
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Transfection Efficiency | Suboptimal LNP formulation (e.g., N/P ratio, lipid composition). | Optimize the LNP formulation parameters. |
| Incorrect LNP dosage. | Perform a dose-response experiment to find the optimal LNP concentration.[18] | |
| Low cell viability or unhealthy cells. | Ensure cells are healthy and in the logarithmic growth phase. Test for mycoplasma contamination.[18][19] | |
| Inefficient endosomal escape. | Consider using different ionizable lipids or helper lipids that may enhance endosomal release.[28] | |
| Transfection performed in serum-free media. | Perform transfection in complete media containing serum, as this often improves efficiency.[20][21] | |
| High Cytotoxicity | LNP concentration is too high. | Reduce the LNP dose. |
| Certain lipid components are inherently toxic. | Screen different ionizable or helper lipids. | |
| Contaminants in the LNP preparation. | Ensure proper purification of LNPs to remove residual ethanol or other contaminants. | |
| High Variability Between Experiments | Inconsistent cell seeding density. | Standardize the cell seeding protocol. |
| Variation in LNP batches. | Thoroughly characterize each new batch of LNPs to ensure consistency. | |
| Inconsistent incubation times. | Use a consistent incubation time for all experiments. | |
| Different operators or experimental dates. | Standardize the protocol and minimize operator-to-operator variability.[22] |
Table 2: Troubleshooting Guide for In Vitro LNP Transfection.
VI. Conclusion
DSPC-based LNPs represent a robust and versatile platform for in vitro nucleic acid delivery. By carefully controlling the formulation process, thoroughly characterizing the resulting nanoparticles, and optimizing the transfection protocol for the specific cell type of interest, researchers can achieve high levels of gene expression. Understanding the underlying mechanisms of cellular uptake and endosomal escape is key to troubleshooting experiments and rationally designing the next generation of LNP-based therapeutics.
References
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- American Chemical Society. (n.d.). Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape.
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- BOC Sciences. (n.d.). Why Is Endosomal Escape Critical in LNP Drug Delivery?
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- ACS Applied Materials & Interfaces. (n.d.).
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- University of Toronto. (2022). Lipid nanoparticle-mediated delivery of CRISPR components for neuronal genome editing.
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- NIH. (2025).
- PMC - NIH. (n.d.).
- ResearchGate. (2025). Design of lipid nanoparticles for in vitro and in vivo delivery of plasmid DNA.
- PMC - PubMed Central. (2022).
- ResearchGate. (n.d.). Optimization of phospholipid structure for co-delivery of gene editing....
- NIH. (2023). Development and Characterization of an In Vitro Cell-Based Assay to Predict Potency of mRNA–LNP-Based Vaccines.
- Sigma-Aldrich. (2017). Design of lipid nanoparticles for in vitro and in vivo delivery of plasmid DNA.
- Oxford Academic. (n.d.). Development of lyophilized mRNA-LNPs with high stability and transfection efficiency in specific cells and tissues.
- De Gruyter. (2023).
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Application Notes & Protocols for the Preparation of DSPC Liposomes via the Reverse-Phase Evaporation Method
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) liposomes using the reverse-phase evaporation (REV) technique. This method is particularly advantageous for achieving high encapsulation efficiency of water-soluble molecules.[1][2][3] This guide is designed to provide both the theoretical underpinnings and a practical, step-by-step protocol for the successful formulation and characterization of DSPC liposomes.
Scientific Foundation: The Reverse-Phase Evaporation (REV) Method
The reverse-phase evaporation method is a robust technique for forming large unilamellar vesicles (LUVs) with a high capacity for encapsulating aqueous-phase components.[4][5] The fundamental principle involves the formation of a water-in-oil (W/O) emulsion, followed by the controlled removal of the organic solvent. This process facilitates the transition from inverted micelles to a stable, aqueous-core liposome structure.[4][6]
Mechanism of Formation:
-
Lipid Dissolution & Inverted Micelle Formation: The process begins by dissolving the lipids, in this case, DSPC and any other formulation components like cholesterol, in an organic solvent or a mixture of solvents (e.g., chloroform/methanol, diethyl ether).[4][5] In this organic environment, the amphipathic lipid molecules arrange themselves into inverted micelles, with their hydrophilic headgroups sequestering small amounts of water and their hydrophobic tails extending into the organic phase.[4]
-
Emulsification: An aqueous phase, containing the molecule to be encapsulated, is then added to the organic lipid solution.[4] The mixture is subjected to mechanical agitation, such as sonication or vortexing, to create a stable water-in-oil (W/O) microemulsion.[4][5] This emulsion consists of small aqueous droplets dispersed throughout the organic phase, stabilized by a monolayer of the lipid at the oil-water interface.
-
Solvent Removal & Gel Formation: The organic solvent is then slowly removed under reduced pressure using a rotary evaporator.[1][6] As the organic solvent is eliminated, the inverted micelles become increasingly concentrated, eventually leading to the formation of a viscous gel-like state.[1][4]
-
Liposome Formation: At a critical point, the gel structure collapses, and the excess phospholipids in the system rearrange to form a second lipid layer around the aqueous droplets. This process results in the formation of large unilamellar and oligolamellar vesicles, effectively encapsulating the aqueous core.[4]
Why DSPC?
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid with a high phase transition temperature (Tc ≈ 55°C). This characteristic imparts significant rigidity and stability to the liposomal bilayer at physiological temperatures, leading to reduced drug leakage and enhanced in vivo stability.[4][7] These properties make DSPC an excellent choice for developing controlled-release drug delivery systems.[7]
Experimental Workflow: Visualized
The following diagram illustrates the key stages of the reverse-phase evaporation method for DSPC liposome preparation.
Sources
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Troubleshooting & Optimization
Technical Support Center: Prevention of DSPC Liposome Aggregation During Storage
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of aggregation in 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) liposome formulations during storage. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the long-term stability and viability of your liposomal products.
Troubleshooting Guide: Root Cause Analysis of Liposome Aggregation
Question: I've prepared DSPC liposomes, but upon storage, I'm observing increased turbidity and a significant rise in particle size and polydispersity index (PDI). What is causing this aggregation?
Answer:
Aggregation of DSPC liposomes during storage is a common challenge that stems from the physicochemical properties of the lipid and the formulation's colloidal instability. Several factors can be at play, often in combination. Let's break down the primary causes.
1. The Critical Role of Phase Transition Temperature (Tm)
DSPC is a saturated phospholipid with a relatively high phase transition temperature (Tm) of approximately 55°C.[1] Below this temperature, the lipid bilayer exists in a rigid, tightly packed "gel" state. Above the Tm, it transitions to a more disordered and flexible "liquid crystalline" state.[2]
-
Causality: When you store DSPC liposomes at standard refrigerated temperatures (e.g., 4°C), they are deep within the gel phase. In this rigid state, vesicles are less deformable.[3] Upon collision, instead of elastically bouncing off one another, their rigidity increases the likelihood of sticking together via van der Waals forces, leading to irreversible aggregation or fusion.[4] In contrast, liposomes stored above their Tm are more fluid and can deform upon collision, dissipating energy and reducing the chance of aggregation.[5]
2. Insufficient Surface Charge (Low Zeta Potential)
Colloidal stability is heavily influenced by the electrostatic repulsion between particles. This is quantified by the zeta potential.
-
Causality: Pure DSPC is a zwitterionic phospholipid with no net charge at physiological pH.[6][7] This results in a near-neutral zeta potential. For a liposome formulation to be considered colloidally stable, a zeta potential greater than +30 mV or less than -30 mV is generally recommended to ensure sufficient electrostatic repulsion to prevent particles from getting close enough to aggregate.[6] Without this repulsive barrier, particles can easily approach each other and aggregate.
3. Mechanical Stress During Freeze-Thaw Cycles
If you are storing your liposomes frozen without proper precautions, the physical stress of ice crystal formation is a major driver of aggregation.
-
Causality: As the aqueous suspension freezes, ice crystals nucleate and grow. These crystals can exert immense mechanical pressure on the liposomes, physically damaging them and forcing them into close contact, which promotes fusion and aggregation upon thawing.[8] Furthermore, as pure water freezes out, the concentration of solutes (salts, buffers) in the remaining unfrozen liquid increases, which can alter osmotic pressure and further destabilize the vesicles.[9]
4. Chemical Degradation
Over long-term storage, chemical instability can lead to physical instability.
-
Causality: The primary chemical degradation pathway for phospholipids like DSPC is the hydrolysis of the ester bonds.[1] This process is pH-dependent and results in the formation of lysophospholipids and free fatty acids.[6] These degradation products can alter the packing of the lipid bilayer, changing its curvature and surface properties, which can in turn promote vesicle fusion and aggregation. The rate of hydrolysis for phosphocholine lipids is lowest at a slightly acidic pH of around 6.5.[6]
Frequently Asked Questions (FAQs) & Preventative Strategies
This section details actionable strategies to mitigate the causes of aggregation discussed above.
FAQ 1: How can I prevent aggregation for short-term liquid storage (days to weeks)?
Answer: For short-term storage, the focus is on enhancing colloidal stability in an aqueous environment.
-
Strategy 1: Incorporate Charged Lipids: To increase electrostatic repulsion, include a small molar percentage (e.g., 5-10 mol%) of a charged lipid in your formulation.
-
For a negative charge, consider lipids like 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS) or 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG).
-
This will shift the zeta potential to a more negative value (ideally < -30 mV), creating a repulsive energy barrier that prevents aggregation.[6]
-
-
Strategy 2: Optimize pH and Buffer: Store liposomes in a buffer with a pH that minimizes hydrolysis. For DSPC, a pH of ~6.5 is optimal for chemical stability.[6] The choice of buffer is also important; avoid buffers containing high concentrations of divalent cations like Ca²⁺ or Mg²⁺, which can bind to the liposome surface, shield surface charge, and promote aggregation.[10]
-
Strategy 3: Steric Stabilization with PEGylation: Incorporating a lipid conjugated to polyethylene glycol (PEG), such as DSPE-PEG2000, is a highly effective method.[11][12][13]
-
Mechanism: The long, hydrophilic PEG chains form a protective "cloud" or "brush layer" on the liposome surface. This layer creates a physical, steric barrier that prevents vesicles from coming into close contact, thereby inhibiting aggregation.[4] This steric hindrance is often more powerful than electrostatic repulsion alone.[13] Optimal results are often achieved with 2-5 mol% of a PEGylated lipid.[12]
-
Workflow for Preventing Aggregation via PEGylation
Caption: Workflow for preparing sterically stabilized DSPC liposomes.
FAQ 2: My research requires long-term storage (months to years). What is the best method?
Answer: For long-term stability, removing the aqueous phase via lyophilization (freeze-drying) is the gold standard.[14] This process, however, introduces its own stresses (freezing and dehydration) that must be managed with cryo- and lyoprotectants.
-
Strategy: Lyophilization with Protectants
-
Mechanism: Cryoprotectants are essential to protect liposomes during the freezing and drying processes.[8][15] Sugars like sucrose and trehalose are most commonly used.[16] They work via two primary mechanisms:
-
Vitrification: During freezing, the sugar solution forms a glassy, amorphous matrix that encases the liposomes. This glassy matrix physically separates the vesicles, preventing aggregation, and protects them from the mechanical stress of ice crystals.[8][15]
-
Water Replacement Hypothesis: During dehydration, the hydroxyl groups on the sugar molecules form hydrogen bonds with the polar headgroups of the phospholipids. This effectively replaces the water molecules that normally hydrate the bilayer, maintaining its structural integrity and preventing fusion upon rehydration.[17]
-
-
Data Summary: Common Cryoprotectants for Liposome Lyophilization
| Cryoprotectant | Type | Typical Concentration (w/v) | Key Properties & Rationale |
| Trehalose | Disaccharide | 5% - 15% | Excellent glass former with a high glass transition temperature (Tg). Considered one of the most effective protectants for maintaining vesicle integrity and preventing leakage.[16] |
| Sucrose | Disaccharide | 5% - 15% | Also a very effective cryo- and lyoprotectant. It readily forms a glassy state and interacts with lipid headgroups to stabilize the membrane.[18][19] |
| Mannitol | Sugar Alcohol | 5% - 10% | Often used as a bulking agent to ensure a robust and elegant lyophilized cake structure. It is crystalline and may be used in combination with an amorphous sugar like sucrose.[16] |
| Glucose | Monosaccharide | 5% - 10% | Can be effective, but generally requires higher concentrations than disaccharides to achieve the same level of protection.[16][19] |
Experimental Protocol: Lyophilization of DSPC Liposomes
This protocol provides a general framework. Specific parameters (temperatures, times, pressures) should be optimized for your specific formulation and lyophilizer.
1. Pre-Lyophilization Formulation:
- Prepare your DSPC liposome suspension as usual.
- Add a cryoprotectant from the table above (e.g., sucrose or trehalose) to the final liposome suspension. A common starting point is a sugar-to-lipid mass ratio of 5:1.[19] Ensure the sugar is fully dissolved.
- Dispense the formulation into lyophilization vials. Use a fill volume that is less than half the total vial volume.
2. Freezing Step:
- Place vials onto the lyophilizer shelf.
- Cool the shelves at a controlled rate (e.g., 0.5°C to 1°C per minute) to a final temperature of -40°C to -50°C.[9] Hold at this temperature for at least 2 hours to ensure complete freezing. A controlled cooling rate helps manage ice crystal size, minimizing mechanical stress.
3. Primary Drying (Sublimation):
- Once the product is frozen, apply a vacuum (e.g., 100-200 mTorr).
- Increase the shelf temperature to between -30°C and -10°C.[20] The goal is to keep the product temperature below its critical collapse temperature while providing enough energy for the ice to sublimate directly into water vapor.
- Hold under these conditions until all the ice has been removed (typically 24-48 hours, depending on the batch size and equipment).
4. Secondary Drying (Desorption):
- After primary drying is complete, reduce the vacuum further if possible and gradually increase the shelf temperature to 20-25°C.[21]
- Hold for several hours (e.g., 6-12 hours) to remove residual, unfrozen water molecules that are bound to the liposomes and excipients.
5. Stoppering and Storage:
- Backfill the chamber with an inert gas like nitrogen or argon before stoppering the vials under vacuum. This minimizes oxidation during long-term storage.[22]
- Store the lyophilized cake at the recommended temperature (e.g., 4°C or room temperature), protected from light.
Logical Diagram: Decision Tree for DSPC Liposome Storage
Caption: Decision workflow for selecting an appropriate storage strategy.
FAQ 3: How do I verify that my preventative measures have worked?
Answer: A robust quality control (QC) plan is essential both before and after storage.
-
Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the Z-average particle size and PDI.[23][24] A stable formulation will show minimal change in these parameters over time. A significant increase in size or a PDI value rising above 0.3 often indicates aggregation.[23][25]
-
Visual Inspection: Check for visible signs of aggregation, such as cloudiness, precipitation, or the formation of a sediment layer.[25]
-
Microscopy: Techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM) can provide direct visual evidence of liposome morphology, lamellarity, and aggregation state.[23]
-
Encapsulation Efficiency: For drug-loaded liposomes, measure the encapsulation efficiency before and after storage. A significant drop can indicate vesicle leakage or damage, which often accompanies aggregation.
References
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Harasym, T. O., et al. (1995). Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes. Bioconjugate Chemistry. Available at: [Link]
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Harasym, T. O., et al. (1995). Poly(ethylene glycol)-Modified Phospholipids Prevent Aggregation during Covalent Conjugation of Proteins to Liposomes. Bioconjugate Chemistry. Available at: [Link]
-
Li, J., et al. (2023). Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles. Journal of Colloid and Interface Science. Available at: [Link]
-
CD Formulation. (n.d.). Liposome Phase Transition Temperature Analysis. Available at: [Link]
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Tan, S., et al. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. Pharmaceuticals. Available at: [Link]
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Patil, Y. (2024). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. LinkedIn. Available at: [Link]
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Malvern Panalytical. (2016). Using NTA to Study Aggregation Behavior of Liposome-Protein Complexes. AZoNano. Available at: [Link]
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Antimisiaris, S. G., et al. (2004). Interactions of Complementary PEGylated Liposomes and Characterization of the Resulting Aggregates. Langmuir. Available at: [Link]
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Creative Biolabs. (n.d.). Liposome Phase Behavior Analysis. Available at: [Link]
-
ResearchGate. (2011). What is the effect of the phase transition temperature of the lipid on liposome formation?. Available at: [Link]
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Quora. (2013). How to prevent liposome aggregation. Available at: [Link]
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Johnsson, M., et al. (2003). Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids. Biophysical Journal. Available at: [Link]
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Hua, Z., et al. (2003). Freeze-Drying of Liposomes with Cryoprotectants and Its Effect on Retention Rate of Encapsulated Ftorafur and Vitamin A. Drying Technology. Available at: [Link]
- Google Patents. (2005). Lyophilized liposome formulations and method. EP1809254A2.
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ResearchGate. (2024). Liposome Preparation using Heating Method - Why does my liposome suspension form aggregates?. Available at: [Link]
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Tan, S., et al. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. PMC. Available at: [Link]
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Susa, F., et al. (2021). Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches. Journal of Drug Delivery Science and Technology. Available at: [Link]
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Anderson, M., & Omri, A. (2004). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Drug Delivery. Available at: [Link]
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ResearchGate. (n.d.). Effect of Phase Transition Temperature of Phospholipid on the Stability of Retinol Incorporated into Liposomes. Available at: [Link]
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Google Patents. (2012). LYOPHILIZED LIPOSOMES. EP 2768484 B1. Available at: [Link]
-
ResearchGate. (n.d.). The effect of pH on the zeta potential values of arsonoliposomes. Available at: [Link]
-
Hashemzadeh, H., et al. (2020). Study of Structural stability and formation mechanisms in DSPC and DPSM liposomes: A coarse-grained molecular dynamics simulation. Scientific Reports. Available at: [Link]
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ResearchGate. (n.d.). Aggregation of PEGylated liposomes driven by hydrophobic forces. Available at: [Link]
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News-Medical.Net. (2019). Characterization of Liposomes. Available at: [Link]
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Momekova, D., et al. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. PMC. Available at: [Link]
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ResearchGate. (n.d.). Temperature-dependant stability comparison between liposomes. Available at: [Link]
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Jönsson, P., et al. (2013). Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size. Soft Matter. Available at: [Link]
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Mourdikoudis, S., et al. (2020). Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. Langmuir. Available at: [Link]
-
Hashemzadeh, H., et al. (2020). Study of Structural stability and formation mechanisms in DSPC and DPSM liposomes: A coarse-grained molecular dynamics simulation. Scientific Reports. Available at: [Link]
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Skouras, A., et al. (2014). Long Term Storage of Lyophilized Liposomal Formulations. PMC. Available at: [Link]
-
ResearchGate. (n.d.). The influence of temperature, cholesterol content and pH on liposome stability. Available at: [Link]
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Anderson, M., & Omri, A. (2004). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Taylor & Francis Online. Available at: [Link]
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Liu, C., et al. (2016). Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug. Journal of Pharmaceutical Sciences. Available at: [Link]
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Che Man, R., et al. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. MDPI. Available at: [Link]
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Crommelin, D. J., & van Bommel, E. M. (1984). Stability of liposomes on storage: freeze dried, frozen or as an aqueous dispersion. Pharmaceutical Research. Available at: [Link]
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Trucillo, P., & Campardelli, R. (2019). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. AIR Unimi. Available at: [Link]
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Moghddam, S. M. H., et al. (2013). The Effects of Lyophilization on the Physico-Chemical Stability of Sirolimus Liposomes. PMC. Available at: [Link]
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CD Formulation. (n.d.). Lyophilized Liposome Formulation Development. Available at: [Link]
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ResearchGate. (n.d.). Stability behavior of liposomes during storage after predetermined time. Available at: [Link]
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Trucillo, P., & Campardelli, R. (2019). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. PMC. Available at: [Link]
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Che Man, R., et al. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. PMC. Available at: [Link]
-
ResearchGate. (n.d.). An Overview of Liposome Lyophilisation and its Future Potential. Available at: [Link]
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Technical Support Center: Optimizing DSPC to Cholesterol Molar Ratio for Stability
Welcome to the technical support center for optimizing 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) to cholesterol molar ratios in liposomal and lipid nanoparticle (LNP) formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving maximal stability and performance in your lipid-based delivery systems. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with DSPC and cholesterol.
Q1: What is the fundamental role of cholesterol in a DSPC bilayer?
Cholesterol is an indispensable component for modulating the physical properties of a DSPC bilayer.[1] Its rigid, planar steroid ring structure inserts between the saturated acyl chains of the DSPC molecules.[2] This interaction has several critical effects:
-
Membrane Fluidity and Stability: Cholesterol acts as a fluidity "buffer."[3] DSPC has a high phase transition temperature (Tm) of approximately 55°C, meaning it is in a rigid, gel-like state at physiological temperatures. Cholesterol disrupts the tight packing of the DSPC molecules in this gel state, preventing the membrane from becoming too rigid.[4] Above the Tm, in the liquid crystalline phase, cholesterol restricts the movement of the acyl chains, thereby decreasing fluidity and increasing mechanical stability.[5]
-
Reduced Permeability: By filling the gaps between phospholipid molecules, cholesterol effectively reduces the permeability of the bilayer to small, water-soluble molecules, which is crucial for retaining encapsulated cargo.[3][6]
-
Elimination of Phase Transition: At sufficient concentrations (typically above 30 mol%), cholesterol can abolish the main phase transition of DSPC, leading to a "liquid-ordered" (lo) phase that combines high lipid order with high lateral mobility.[7][8] This is critical for preventing drug leakage that can occur at the phase transition temperature.
Q2: What is the recommended starting DSPC:cholesterol molar ratio for a new formulation?
For many applications, a DSPC:cholesterol molar ratio of 70:30 (or 2:1) is an excellent and widely validated starting point.[9][10] This ratio is often found to provide a good equilibrium between the flexibility afforded by the lipids and the stability conferred by cholesterol, resulting in stable formulations with controlled and reproducible drug release.[10][11] However, the optimal ratio is ultimately dependent on the specific application, the nature of the encapsulated drug, and other lipids in the formulation. Ratios from 60:40 to 50:50 have also been successfully used.[9]
Q3: How does an incorrect DSPC:cholesterol ratio impact my formulation's stability?
Deviating from the optimal ratio can lead to several stability issues:
-
Low Cholesterol (<20 mol%): The bilayer may be too permeable, leading to rapid leakage of the encapsulated drug.[12] The formulation will also be more susceptible to destabilization by blood components in vivo.[13] Without enough cholesterol to fluidize the gel-phase DSPC, particles may be overly rigid and prone to aggregation.
-
High Cholesterol (>50 mol%): Exceeding the saturation limit of cholesterol in the DSPC bilayer can lead to the formation of cholesterol monohydrate crystals, which destabilizes the entire liposome structure.[14] While high cholesterol content can enhance stability up to a point, excessive amounts may also reduce the encapsulation efficiency of certain drugs, particularly hydrophilic ones that interact with the phospholipid headgroups.[10]
Q4: Can the DSPC:cholesterol ratio affect the encapsulation efficiency of my drug?
Yes, absolutely. The molar ratio can influence encapsulation efficiency (EE%) through several mechanisms:
-
Hydrophilic Drugs: For drugs that are encapsulated in the aqueous core or interact with the lipid headgroups, a higher cholesterol content can sometimes decrease EE%. This is because cholesterol's condensing effect reduces the space between headgroups, potentially limiting the drug's interaction and encapsulation.[10]
-
Lipophilic Drugs: For drugs that partition into the lipid bilayer, the ratio is critical. The liquid-ordered phase induced by cholesterol provides a unique environment. Optimizing the ratio ensures the bilayer can accommodate the drug without compromising its structural integrity.
Troubleshooting Guide
This section provides solutions to common problems encountered during the formulation and characterization of DSPC:cholesterol-based nanoparticles.
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Particle Aggregation | 1. Suboptimal DSPC:Cholesterol Ratio: An improper ratio can lead to exposed hydrophobic regions or insufficient membrane rigidity, promoting particle fusion. 2. Incorrect Hydration Temperature: Hydrating the lipid film below the Tm of DSPC can result in incomplete and heterogeneous vesicle formation.[15] 3. Insufficient Surface Charge: For neutral liposomes, van der Waals forces can lead to aggregation. | 1. Systematically Vary the Ratio: Prepare small batches with DSPC:cholesterol molar ratios of 70:30, 60:40, and 50:50. Analyze particle size (by DLS) and polydispersity index (PDI) over time to identify the most stable formulation. 2. Optimize Hydration/Extrusion Temperature: Ensure all processing steps (hydration, extrusion) are performed at a temperature above DSPC's Tm (~55°C), typically in the 60-65°C range.[15] 3. Incorporate a PEGylated Lipid: Add 1-5 mol% of a PEG-lipid (e.g., DSPE-PEG2000) to provide a hydrophilic "stealth" layer that sterically hinders aggregation.[16] |
| Low Encapsulation Efficiency (EE%) | 1. Formulation is Too Permeable: Insufficient cholesterol may lead to a "leaky" membrane, especially during processing steps like sonication or extrusion. 2. Drug-Lipid Incompatibility: The physicochemical properties of the drug may not be compatible with the bilayer environment created by the specific DSPC:cholesterol ratio. 3. Suboptimal Drug-to-Lipid Ratio: Overloading the formulation with the drug can lead to precipitation or inefficient encapsulation.[15] | 1. Increase Cholesterol Content: Incrementally increase the molar ratio of cholesterol from a lower starting point (e.g., 80:20) up to 50:50 and measure the impact on EE%. A ratio of 70:30 is often a good balance.[10] 2. Modify Lipid Composition: If optimizing the DSPC:cholesterol ratio is insufficient, consider adding other "helper" lipids that may better accommodate your drug. 3. Optimize Drug Loading: Perform a dose-response experiment by varying the initial drug-to-lipid ratio to find the point of maximum encapsulation without compromising stability. |
| Poor In Vitro/In Vivo Stability (Drug Leakage) | 1. Incorrect Molar Ratio: The formulation may not be rigid enough to prevent drug leakage when exposed to biological fluids (e.g., serum proteins). 2. Phase Transition Effects: If the cholesterol concentration is too low, the formulation may still exhibit a phase transition, leading to drug release if the temperature fluctuates. | 1. Increase Cholesterol Ratio to 30-50 mol%: This range is known to significantly decrease membrane permeability and increase resistance to destabilization by blood components.[6][13] The goal is to achieve a stable liquid-ordered phase. 2. Conduct a Release Study: Perform an in vitro drug release assay in phosphate-buffered saline (PBS) and in the presence of serum (e.g., 50% FBS) at 37°C. Compare formulations with different DSPC:cholesterol ratios to identify the one with the slowest release profile. |
Experimental Protocols & Methodologies
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar vesicles with a defined size.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired amounts of DSPC and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol 2:1 v/v mixture).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (containing the hydrophilic drug, if applicable). The hydration temperature must be above the Tm of DSPC (e.g., 60-65°C).[15]
-
Gently agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.
-
-
Extrusion (Size Reduction):
-
To produce unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to the same temperature used for hydration (60-65°C).
-
Pass the liposome suspension through the extruder 11-21 times.[15] This odd number of passes ensures the final sample has passed through the membrane from both directions an equal number of times.
-
-
Purification:
-
To remove unencapsulated drug, the liposome suspension can be purified using size exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Stability Assessment
A crucial step is to assess the stability of your optimized formulation.
-
Physical Stability (Size and PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the liposome suspension in the storage buffer. Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) at specified time points (e.g., 0, 1, 7, 14, and 30 days) under desired storage conditions (e.g., 4°C).
-
Success Criterion: Minimal change in size and PDI over time, indicating no significant aggregation or fusion.
-
-
Chemical Stability (Drug Leakage):
-
Method: In vitro release study.
-
Procedure: Place the liposome formulation in a dialysis bag (with a molecular weight cut-off appropriate for the drug) and incubate in a release medium (e.g., PBS, pH 7.4) at 37°C with gentle stirring.
-
At predetermined time points, withdraw samples from the release medium and quantify the amount of released drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[17]
-
Success Criterion: A slow and controlled release profile, with a high percentage of the drug retained within the liposomes over the desired period.
-
Visualizations and Diagrams
Molecular Interactions in the Bilayer
The following diagram illustrates how cholesterol orients itself within a DSPC bilayer to enhance stability.
Caption: Cholesterol fills gaps between DSPC molecules, increasing packing and stability.
Experimental Workflow for Optimization
This workflow outlines the logical steps for optimizing the DSPC:cholesterol molar ratio.
Caption: Systematic workflow for optimizing the DSPC:cholesterol ratio.
References
- CK-12 Foundation. (n.d.). What is the role of cholesterol in a phospholipid bilayer?
- Walsh Medical Media. (n.d.). The Role of Cholesterol in Membrane Fluidity and Stability.
- Study.com. (n.d.). Cholesterol in the Cell Membrane | Overview, Function & Structure.
- CISION. (n.d.). Development and Analytical Characterization of Liposomes: A Comprehensive Approach.
- Quora. (n.d.). How does cholesterol affect the structure and fluidity of lipid bilayers? Biology is life.
- Briuglia, M. L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release.
- SciSpace. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release.
- bioRxiv. (2025). Molecular Insights into Cholesterol Concentration Effects on Planar and Curved Lipid Bilayers for Liposomal Drug Delivery.
- Picas, L., Suárez-Germà, C., Montero, M. T., Hernández-Borrell, J., & Lorenzo, J. (2012). Influence of Cholesterol on the Phase Transition of Lipid Bilayers: A Temperature-Controlled Force Spectroscopy Study. Langmuir, 28(33), 12160-12168.
- Creative Biostructure. (n.d.). Liposome Stability Analysis.
- Taylor & Francis Online. (2008). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations.
- bioRxiv. (2025). Molecular Insights into Cholesterol Concentration Effects on Planar and Curved Lipid Bilayers for Liposomal Drug Delivery.
- ResearchGate. (n.d.). Influence of Cholesterol on the Phase Transition of Lipid Bilayers: A Temperature-Controlled Force Spectroscopy Study | Request PDF.
- Huang, J., Buboltz, J. T., & Feigenson, G. W. (1999). Lateral Distribution of Cholesterol in Dioleoylphosphatidylcholine Lipid Bilayers: Cholesterol-Phospholipid Interactions at High Cholesterol Limit. Biophysical Journal, 76(4), 2145–2153.
- ResearchGate. (n.d.). DSC thermograms of pure DSPC bilayer and DSPC-cholesterol binary....
- Benchchem. (n.d.). Technical Support Center: Optimizing L-369 to Helper Lipid Ratio in Lipid Nanoparticle (LNP) Formulations.
- Benchchem. (n.d.). Troubleshooting aggregation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in liposomes.
- Benchchem. (n.d.). Technical Support Center: Scaling Up 1,2-Distearoyllecithin (DSPC) Liposome Production.
- ResearchGate. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release.
- Harashima, H., Sakata, K., Funato, K., & Kiwada, H. (1996). Influence of Cholesterol on the Association of Plasma Proteins with Liposomes. Biochemistry, 35(42), 13683-13689.
- Avanti Polar Lipids. (2019). Cholesterol in Liposomes.
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Technical Support Center: Enhancing the Long-Term Stability of DSPC Formulations
Welcome to the technical support center dedicated to optimizing the long-term stability of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) based formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the robustness and reproducibility of their experimental outcomes. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides, grounded in scientific principles and field-proven expertise.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of DSPC liposomes, providing the foundational knowledge needed to design stable formulations.
Q1: What makes DSPC a good choice for creating stable liposomes?
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a popular choice for stable liposome formulations due to its unique physicochemical properties. As a fully saturated phospholipid with two 18-carbon acyl chains, it possesses a high phase transition temperature (Tc) of approximately 55°C.[1] This high Tc means that at physiological (37°C) and standard storage temperatures (e.g., 4°C), the lipid bilayer is in a rigid, well-ordered "gel" state.[2] This rigidity minimizes membrane permeability, thereby reducing the leakage of encapsulated drugs and enhancing overall stability.[1][2] Studies have shown that liposomes composed of saturated lipids with high transition temperatures, like DSPC, are more stable compared to those with lower Tcs.[2]
Q2: What are the primary degradation pathways for DSPC in a liposomal formulation?
While DSPC is a saturated lipid and thus not susceptible to oxidation, the primary chemical degradation pathway for phospholipids like DSPC is the hydrolysis of the ester bonds linking the fatty acids to the glycerol backbone.[2][3][4] This hydrolysis results in the formation of lysophospholipids (e.g., lyso-PC) and free fatty acids.[4][5] The accumulation of lysophospholipids is particularly detrimental as they act as detergents, which can destabilize the bilayer, increase its permeability, and lead to the leakage of encapsulated contents.[5] This hydrolytic process is influenced by factors such as pH and temperature.[5][6]
Q3: How does cholesterol incorporation impact the long-term stability of DSPC liposomes?
Cholesterol is a critical component for enhancing the stability of many liposome formulations, including those made with DSPC.[7][8][9] It intercalates into the lipid bilayer, where it modulates membrane fluidity and reduces permeability.[10][] By filling the gaps between phospholipid molecules, cholesterol increases the packing density of the bilayer, which further restricts the leakage of encapsulated materials.[2] For DSPC liposomes, which are already rigid due to their high Tc, cholesterol helps to further stabilize the membrane, particularly during storage or when subjected to stress, such as temperature fluctuations.[3][8] Liposomes with higher cholesterol content have been shown to be more stable upon storage.[7] A lipid-to-cholesterol molar ratio of 70:30 is often cited as a good balance between flexibility and stability for achieving a controlled and reproducible drug release.[3][8]
Q4: What is the optimal pH for storing DSPC liposome formulations?
The rate of hydrolysis for phosphocholine-containing lipids like DSPC is pH-dependent. The lowest rate of hydrolysis, and therefore the greatest chemical stability, is observed at a slightly acidic pH of around 6.5.[6][12] Both acidic and alkaline conditions can accelerate the rate of hydrolysis.[6] Therefore, for long-term storage, it is advisable to maintain the pH of the liposome suspension close to 6.5 to minimize chemical degradation.[6][12] It is also important to use a buffer, as the hydrolysis process itself can produce free protons (H+), leading to a decrease in pH that can further accelerate degradation in an unbuffered solution.[5]
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a problem-oriented approach to resolving common stability issues encountered during the formulation and storage of DSPC liposomes.
Issue 1: My DSPC liposome suspension shows visible aggregation or a high Polydispersity Index (PDI).
Causality and Troubleshooting Workflow:
Liposome aggregation is a sign of colloidal instability, which can arise from several factors. Pure DSPC liposomes are zwitterionic and have a near-neutral surface charge at physiological pH, leading to a lack of electrostatic repulsion between vesicles.[6] This makes them prone to aggregation over time.
DOT Script for Aggregation Troubleshooting Workflow
Caption: Troubleshooting workflow for DSPC liposome aggregation.
Solutions:
-
Incorporate Charged Lipids: To enhance colloidal stability, include a small molar fraction of a charged lipid in your formulation. For example, adding an anionic phospholipid like 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) will impart a negative surface charge to the liposomes, increasing the zeta potential and creating electrostatic repulsion that prevents aggregation.[13] A zeta potential greater than +30 mV or less than -30 mV is generally recommended for good colloidal stability.[6]
-
Optimize Hydration and Extrusion Temperatures: Hydrating the lipid film and performing size reduction (e.g., extrusion) must be done at a temperature above the Tc of DSPC (~55°C).[13] Attempting to hydrate or extrude below the Tc will result in incomplete vesicle formation and can cause the rigid membranes to foul the extrusion filter, leading to a heterogeneous population of liposomes.
Issue 2: Significant leakage of the encapsulated drug is observed during storage.
Causality and Key Factors:
Drug leakage is a primary indicator of compromised membrane integrity. For DSPC liposomes, this can be due to chemical degradation (hydrolysis) or physical instability, especially if stored under inappropriate conditions. The acyl chain length of the phospholipid is directly proportional to its phase transition temperature and, consequently, its stability.[2][14] DSPC, with its C18 chains, is inherently more stable and shows greater drug retention compared to phospholipids with shorter chains like DPPC (C16) or DMPC (C14).[2][14][15]
Solutions:
-
Incorporate Cholesterol: As previously mentioned, cholesterol is highly effective at reducing membrane permeability and thus minimizing drug leakage.[2] A molar ratio of DSPC to cholesterol of approximately 2:1 (or 70:30) is often a good starting point.[8]
-
Control Storage Temperature: While DSPC liposomes are relatively stable, storage at elevated temperatures can accelerate hydrolysis and increase membrane fluidity, leading to increased leakage.[5] For long-term storage of aqueous formulations, refrigeration at 2-8°C is recommended.[14][15]
-
pH Control: Maintain the pH of the formulation around 6.5 to minimize the rate of phospholipid hydrolysis.[6][12]
-
Lyophilization (Freeze-Drying): For maximal long-term stability, lyophilization is the most effective method.[13][16] This involves removing water from the formulation, which arrests hydrolysis and prevents fusion or aggregation of vesicles.[13][17] It is crucial to use a cryoprotectant (e.g., sucrose or trehalose) in the formulation to protect the liposomes from damage during the freezing and drying processes.[13][17]
Issue 3: The particle size of my liposomes increases over time, even without visible aggregation.
Causality and Analysis:
An increase in the average particle size over time, as measured by Dynamic Light Scattering (DLS), can be due to vesicle fusion or Ostwald ripening, where smaller vesicles dissolve and redeposit onto larger ones. This indicates a thermodynamically unstable system.
Solutions:
-
Review Lipid Composition: Ensure the lipid composition is optimized for stability. The inclusion of cholesterol is a key factor in preventing fusion.[3][8]
-
Incorporate PEGylated Lipids: Including a small percentage (e.g., 1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) can provide steric stabilization. The polyethylene glycol (PEG) chains create a hydrated layer on the surface of the liposomes that sterically hinders close contact between vesicles, thereby preventing fusion and aggregation.[18]
-
Lyophilization: As with drug leakage, lyophilization is an excellent strategy to prevent changes in particle size during long-term storage by immobilizing the liposomes in a solid matrix.[19][20]
Experimental Protocols
Protocol 1: Preparation of Stable DSPC/Cholesterol Liposomes by Extrusion
-
Lipid Film Hydration:
-
Co-dissolve DSPC and cholesterol (e.g., at a 70:30 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, or a citrate buffer at pH 6.5 for enhanced stability) pre-heated to a temperature above the Tc of DSPC (i.e., >60°C).
-
Agitate the flask to form a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction by Extrusion:
-
Assemble a lipid extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of DSPC (>60°C).
-
Pass the MLV suspension through the extruder 10-20 times. This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Characterization:
-
Measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency of the drug using appropriate analytical techniques (e.g., chromatography after separating free from encapsulated drug).
-
Protocol 2: Stability Assessment of DSPC Liposomes
-
Sample Preparation and Storage:
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a vial from each storage condition.
-
Visually inspect for any signs of aggregation or precipitation.
-
Measure the particle size and PDI using DLS.
-
Quantify the amount of drug retained within the liposomes to assess leakage. This can be done by separating the liposomes from the external medium (e.g., via dialysis or size exclusion chromatography) and then lysing the liposomes to measure the entrapped drug.
-
Optionally, measure the extent of lipid hydrolysis using techniques like HPLC to quantify the formation of lysolipids.
-
DOT Script for Stability Testing Workflow
Caption: Workflow for a comprehensive DSPC liposome stability study.
Data Summary
| Parameter | Recommended Value/Condition | Rationale for Stability |
| Primary Phospholipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | High Tc (~55°C) provides a rigid, stable membrane at physiological and storage temperatures.[1] |
| Cholesterol Content | 20-40 mol% (e.g., 70:30 DSPC:Cholesterol) | Increases membrane packing, reduces permeability, and enhances stability.[3][7][8] |
| Surface Charge | Zeta Potential > |30 mV| | Achieved by adding charged lipids (e.g., DSPG) to prevent aggregation via electrostatic repulsion.[6] |
| Storage pH | ~6.5 | Minimizes the rate of hydrolytic degradation of the phospholipid.[6][12] |
| Storage Temperature | 2-8°C (Refrigerated) | Slows down chemical degradation (hydrolysis) and kinetic processes like fusion.[5] |
| Long-Term Storage | Lyophilization with Cryoprotectant | Arrests chemical and physical degradation pathways for maximal shelf-life.[13][16] |
This technical support center provides a comprehensive overview of the factors influencing the long-term stability of DSPC formulations and practical guidance for troubleshooting common issues. By understanding the underlying scientific principles and implementing the recommended protocols, researchers can develop robust and reliable liposomal systems for their specific applications.
References
- Vertex AI Search. (n.d.). Impact of Lipid Composition on Liposome Stability and Cannabinoid Drug Encapsulation.
- SciSpace. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release.
- PubMed. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release.
- Benchchem. (2025). Technical Support Center: Optimizing 18:1 PE Liposome Formulations.
- Taylor & Francis. (2008, October 19). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations.
- PubMed Central. (n.d.). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol.
- ResearchGate. (2010). Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure.
- PubMed Central. (2021, March 16). Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment.
- FDA. (n.d.). Liposome Drug Products.
- PubMed. (n.d.). The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations.
- Benchchem. (2025). troubleshooting poor incorporation of Gramicidin A into liposomes.
- Benchchem. (2025). Technical Support Center: The Effect of pH on 1,2-Distearoyllecithin (DSPC) Liposome Stability.
- Taylor & Francis. (n.d.). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations.
- European Patent Office. (2012, October 15). LYOPHILIZED LIPOSOMES.
- PubMed Central. (n.d.). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging.
- Avanti Research. (n.d.). 18:0 PC (DSPC) | 816-94-4.
- BOC Sciences. (n.d.). Liposome Formulation Challenges - Phospholipid Solutions.
- ResearchGate. (2014). Long Term Storage of Lyophilized Liposomal Formulations.
- ICH. (n.d.). Q1A(R2) Guideline.
- Sigma-Aldrich. (n.d.). Liposome Preparation - Avanti Research™.
- Encapsula NanoSciences. (n.d.). Hydrolysis and Oxidation of Liposomes.
- PubMed. (n.d.). Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions.
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Technical Support Center: Lyophilization of DSPC Liposomes
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Promise of Lyophilizing DSPC Liposomes
Welcome to the technical support guide for the lyophilization of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) liposomes. Lyophilization, or freeze-drying, is a cornerstone technique for enhancing the long-term shelf-life of liposomal drug products by removing water, which in turn halts lipid hydrolysis and slows other degradation pathways.[1][2][3] However, the process itself introduces severe stresses—including freezing, dehydration, and osmotic imbalances—that can irreversibly damage the delicate vesicle structure.[1][2]
DSPC-based liposomes are particularly popular due to their high phase transition temperature (Tm) of approximately 55°C, which imparts excellent bilayer rigidity and drug retention at physiological temperatures.[4] Yet, this very stability presents unique challenges during lyophilization. The stresses of freezing and drying can lead to vesicle fusion, aggregation, drug leakage, and changes in particle size distribution, ultimately compromising the product's efficacy and safety.[1][5]
This guide, structured in a question-and-answer format, serves as a troubleshooting manual and a source of foundational knowledge. It is designed to help you navigate the complexities of formulation and cycle development, transforming lyophilization from a challenge into a reliable and reproducible manufacturing step.
Troubleshooting Guide: Addressing Common Failures
This section addresses specific problems encountered during and after the lyophilization of DSPC liposomes.
Q1: Why did my liposome particle size and polydispersity index (PDI) increase significantly after reconstitution?
This is the most common failure mode and typically points to one of two phenomena: vesicle fusion or aggregation. It is critical to distinguish between them to apply the correct solution.
-
Vesicle Fusion is the merging of two or more lipid bilayers to form a single, larger vesicle. This is often caused by the removal of the hydration shell around the phospholipid headgroups during the drying phase, allowing bilayers to come into direct contact and merge.
-
Vesicle Aggregation is the clumping of individual, intact liposomes. This occurs when repulsive forces between vesicles are overcome as they are forced into close proximity during the freezing step (cryoconcentration).
Causality & Solutions:
-
Inadequate Cryoprotectant Concentration: Disaccharides like sucrose and trehalose are essential for protecting liposomes.[6] They prevent fusion by replacing the water shell around the lipid headgroups (the "water replacement hypothesis") and prevent aggregation by forming a rigid, glassy matrix that physically separates the vesicles (vitrification).[7][8]
-
Incorrect Choice of Cryoprotectant: While many sugars offer protection, their effectiveness varies. Trehalose is often considered superior to sucrose because it has a higher glass transition temperature (Tg), meaning it forms a more stable glassy matrix at higher temperatures.[10][11]
-
Phase Transition During Rehydration: If liposomes were damaged during lyophilization, rehydrating them near or above DSPC's Tm (55°C) can promote fusion.
-
Solution: Reconstitute the lyophilized cake with a buffer at room temperature, well below the Tm, to ensure the lipids remain in the more stable gel phase.[13]
-
Q2: My encapsulated hydrophilic drug leaked out during the process. What went wrong?
Significant leakage of water-soluble cargo points to a loss of bilayer integrity. This can happen at multiple stages of the lyophilization cycle.
Causality & Solutions:
-
Osmotic Stress During Freezing: As ice crystals form, solutes (buffers, salts, and the cryoprotectant itself) in the unfrozen water become highly concentrated.[1][7] This creates a strong osmotic gradient across the liposome membrane, pulling water out of the vesicle core and potentially causing it to collapse or rupture, leading to drug leakage.[7][14] The addition of 10% lactose to DSPC/cholesterol liposomes has been shown to cause such effects.[1][12][14]
-
Mechanical Stress from Ice Crystals: Large, sharp ice crystals formed during slow freezing can physically puncture the lipid bilayer.
-
Solution: Optimize the freezing rate. A moderately fast freezing rate is often preferred. Shelf-ramped freezing is more controlled than simple quenching in liquid nitrogen, which can sometimes be too stressful for the bilayer.[10][17] The optimal rate is formulation-dependent; liposomes containing cholesterol, for instance, are often more resistant to damage from rapid cooling.[1][12]
-
-
Phase Transition During Drying: If the temperature during primary or secondary drying exceeds the Tm of the partially dehydrated lipid, the bilayer can transition from a stable gel phase to a leaky liquid-crystalline phase, releasing the encapsulated drug.
-
Solution: Maintain the product temperature well below the lipid's Tm throughout the drying process. The presence of a cryoprotectant can also help maintain the lipid in a stable state.[15]
-
Q3: The lyophilized cake collapsed or looks shrunken and melted. How can I prevent this?
Cake collapse is a classic lyophilization failure. It occurs when the temperature of the product during primary drying exceeds its collapse temperature (Tc) . The Tc is the temperature at which the amorphous, freeze-concentrated solute matrix loses its structure and flows like a viscous liquid. For liposomal formulations, this is closely related to the glass transition temperature of the maximally freeze-concentrated solution (Tg').[1]
Causality & Solutions:
-
Primary Drying Temperature is Too High: If the shelf temperature is set too high, it transfers too much heat to the product, raising its temperature above the Tc.
-
Solution: Determine the Tg' of your formulation using Differential Scanning Calorimetry (DSC). A standard protocol is to set the primary drying shelf temperature at least 5-10°C below the measured Tg'.[18] For many sugar-based formulations, this means drying at temperatures between -25°C and -40°C.[8][19]
-
-
Chamber Pressure is Too High: The rate of sublimation is controlled by the difference between the vapor pressure of ice at the product temperature and the chamber pressure. If the chamber pressure is too high, sublimation slows, heat is not removed efficiently, and the product temperature can rise above the Tc.
-
Solution: Set the chamber pressure low enough to ensure efficient sublimation. A common rule of thumb is to set the pressure to about one-third of the vapor pressure of ice at your target product temperature.[18] For a product temperature of -30°C, the ice vapor pressure is ~285 mTorr, so a chamber pressure of 75-100 mTorr would be appropriate.[18]
-
Q4: Reconstitution of the lyophilized cake is very slow, or the resulting suspension is not clear.
A good lyophilized product should reconstitute quickly and completely.[20] Difficulty in reconstitution points to issues with the final cake structure or residual moisture.
Causality & Solutions:
-
Poor Cake Structure: A collapsed or partially collapsed cake has a much lower surface area and is less porous, preventing the reconstitution medium from penetrating effectively.
-
Solution: Follow the steps in Q3 to prevent cake collapse. A well-formed, elegant cake is crucial for rapid reconstitution.
-
-
High Residual Moisture: If secondary drying is insufficient, residual water can remain bound to the cryoprotectant, leading to a sticky, difficult-to-dissolve cake.
Frequently Asked Questions (FAQs)
Q1: Which cryoprotectant is better for DSPC liposomes: trehalose or sucrose?
Both are excellent, non-reducing disaccharides that effectively protect liposomes. However, trehalose is often considered the "gold standard" for several reasons:
-
Higher Glass Transition Temperature (Tg): Trehalose has a higher Tg than sucrose, which translates to a higher collapse temperature for the formulation.[10] This provides a wider safety margin during primary drying.
-
Superior Water Replacement: Some studies suggest trehalose is more effective at hydrogen bonding with and displacing water from the lipid headgroups, offering better stabilization during dehydration.[11]
Despite this, sucrose is also highly effective and widely used with great success.[1][6] The choice may ultimately depend on material availability, cost, and empirical results with your specific formulation.
Q2: What is the optimal cryoprotectant-to-lipid ratio?
There is no single "optimal" ratio, as it depends on the specific lipid composition, drug cargo, and desired outcome. However, a general guideline can be provided based on the cryoprotectant's function.
| Cryoprotectant:Lipid (w/w) | Primary Protective Effect | Typical Outcome |
| 1:1 to 3:1 | Drug Retention | May be sufficient to prevent leakage but can still result in aggregation.[1] |
| 5:1 to 10:1 | Anti-Aggregation/Fusion | Provides enough bulk to form a robust vitrified matrix, preventing particle size increase.[1][6][9] |
| >10:1 | Diminishing Returns | Very high ratios can be beneficial but may lead to hypertonic solutions upon reconstitution and offer little additional protection. |
Recommendation: Start with a 5:1 weight ratio of sugar to total lipid . This provides a strong balance of protection against both leakage and particle size increase.[1][6]
Q3: What role does cholesterol play in the lyophilization of DSPC liposomes?
Cholesterol is a crucial component for stabilizing DSPC liposomes, both in suspension and during lyophilization.
-
Membrane Fluidity and Rigidity: Cholesterol inserts into the DSPC bilayer, disrupting the tight packing of the saturated acyl chains. This broadens the phase transition, reduces permeability, and increases the mechanical stability of the membrane.[1][12][13]
-
Improved Freeze-Thaw Stability: Liposomes containing cholesterol are generally less susceptible to damage from rapid cooling and freeze-thaw cycles.[1][12]
-
Reduced Leakage: By stabilizing the membrane, cholesterol helps retain encapsulated drugs during the stresses of the lyophilization process.[7]
A common molar ratio for stable DSPC liposomes is DSPC:Cholesterol at 55:45 or approximately 2:1 .[13]
Visualizing the Science
Mechanism of Cryoprotection by Disaccharides
This diagram illustrates how sugars like trehalose and sucrose protect liposome integrity during dehydration.
Caption: Mechanism of disaccharide cryoprotection for liposomes.
Troubleshooting Decision Tree for Increased Particle Size
Use this flowchart to diagnose the cause of increased particle size post-reconstitution.
Caption: Decision tree for troubleshooting particle size increase.
Experimental Protocols
Protocol 1: Lyophilization Cycle for DSPC Liposomes
This protocol provides a starting point for developing a lyophilization cycle for DSPC/Cholesterol liposomes protected by trehalose. This cycle must be optimized for your specific formulation and freeze-dryer.
Assumptions:
-
Formulation: DSPC/Cholesterol Liposomes in 10% (w/v) Trehalose solution.
-
The Tg' of this formulation is approximately -32°C.
Equipment:
-
Programmable freeze-dryer
-
Appropriate vials and stoppers
Procedure:
-
Loading: Place vials containing the liposome suspension onto the freeze-dryer shelves, pre-chilled to 5°C.
-
Freezing:
-
Ramp the shelf temperature from 5°C to -45°C over 2 hours (approx. 0.4°C/min).
-
Hold the shelf temperature at -45°C for at least 3 hours to ensure complete solidification.
-
-
Primary Drying (Sublimation):
-
Turn on the condenser (must be <-65°C) and allow it to cool.
-
Apply a vacuum to the chamber, reducing the pressure to 100 mTorr.
-
Once the vacuum is stable, ramp the shelf temperature from -45°C to -25°C over 1 hour. Note: This temperature is safely below the assumed Tg' of -32°C.
-
Hold at -25°C and 100 mTorr until sublimation is complete. This can take 24-72 hours. Completion is indicated when the product temperature (if measured by a probe) rises to meet the shelf temperature.
-
-
Secondary Drying (Desorption):
-
Gradually ramp the shelf temperature from -25°C to 25°C over 4 hours (approx. 0.2°C/min).
-
Hold at 25°C and 100 mTorr for an additional 6-12 hours to remove residual moisture.
-
-
Stoppering & Unloading:
-
Backfill the chamber with sterile, dry nitrogen gas to atmospheric pressure.
-
Actuate the shelves to fully stopper the vials under the nitrogen atmosphere.
-
Remove vials and apply aluminum crimp seals. Store at the recommended temperature (e.g., 2-8°C).
-
Protocol 2: Post-Lyophilization Characterization
A lyophilized product is only successful if it meets specifications upon reconstitution.
Procedure:
-
Reconstitution:
-
Allow the vial to equilibrate to room temperature before opening.
-
Add the specified volume of sterile water or buffer (e.g., PBS) to the vial.
-
Gently swirl the vial until the cake is fully dissolved. Do not shake vigorously. Note the reconstitution time.
-
-
Visual Inspection:
-
The reconstituted solution should be free of visible particulates and have an appearance identical to the pre-lyophilized suspension.
-
-
Particle Size Analysis:
-
Measure the mean particle diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Acceptance Criteria (Example): The mean diameter should be within ±15% of the pre-lyophilization value, and the PDI should remain below 0.2.
-
-
Encapsulation Efficiency (%EE):
-
Determine the amount of encapsulated drug versus total drug. This can be done by separating free drug from the liposomes (e.g., using size exclusion chromatography or dialysis) and quantifying the drug in each fraction via a suitable analytical method (e.g., HPLC).
-
Acceptance Criteria (Example): The %EE should be >90% of the initial, pre-lyophilization value.
-
References
-
Franzé, S., Selmin, F., Samaritani, E., Minghetti, P., & Cilurzo, F. (2018). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. Pharmaceutics, 10(3), 139. [Link]
-
Boafo, G. F., Magar, K. T., Ekpo, M. D., Qian, W., Tan, S., & Chen, C. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. International Journal of Molecular Sciences, 23(20), 12487. [Link]
-
Nugraheni, R. W., Aji, A. P., & Puspitasari, I. (2020). Freeze-Dried Liposome Formulation for Small Molecules, Nucleic Acid, and Protein Delivery. Systematic Reviews in Pharmacy, 11(11), 1279-1286. [Link]
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Susa, F., Bucca, G., Limongi, T., Cauda, V., & Pisano, R. (2021). Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches. Cryobiology, 98, 166-174. [Link]
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Pardeshi, A., & Purohit, P. (2020). Lyoprotectant Optimization for the Freeze-Drying of Receptor-Targeted Trojan Horse Liposomes for Plasmid DNA Delivery. Molecular Pharmaceutics, 17(10), 3798–3807. [Link]
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Boafo, G. F., Magar, K. T., Ekpo, M. D., Qian, W., Tan, S., & Chen, C. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. International Journal of Molecular Sciences, 23(20), 12487. [Link]
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Crowe, L. M., Crowe, J. H., Rudolph, A., Womersley, C., & Appel, L. (1985). Preservation of freeze-dried liposomes by trehalose. Archives of Biochemistry and Biophysics, 242(1), 240–247. [Link]
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Boafo, G. F., Magar, K. T., Ekpo, M. D., Qian, W., Tan, S., & Chen, C. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. MDPI. [Link]
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Shen, C., & Toner, M. (2019). Trehalose in cryopreservation: mechanisms and intracellular delivery opportunities. RSC Advances, 9(54), 31448–31464. [Link]
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ResearchGate. (2014). How can I optimize the lyophilization cycle?. [Link]
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Susa, F., Bucca, G., Limongi, T., Cauda, V., & Pisano, R. (2021). Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches. IRIS AperTO. [Link]
- Mayer, L. D., & Cullis, P. R. (2014). Lyophilized liposomes.
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Mohammed, A. R., Weston, N., Coombes, A. G., Fitzgerald, M., & Perrie, Y. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. MDPI. [Link]
- Janoff, A. S., & Weiner, A. L. (2007). Lyophilized liposome formulations and method.
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Garidel, P., & Blume, A. (2010). Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure. European journal of pharmaceutical sciences, 41(3-4), 546–555. [Link]
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Boafo, G. F., Magar, K. T., Ekpo, M. D., Qian, W., Tan, S., & Chen, C. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. PubMed. [Link]
-
Franzé, S., Selmin, F., Samaritani, E., Minghetti, P., & Cilurzo, F. (2018). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. AIR Unimi. [Link]
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Marques, J. T., et al. (2023). The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid-Based Nanoparticles for mRNA and DNA Delivery. Advanced Healthcare Materials. [Link]
-
Franzé, S., Selmin, F., Samaritani, E., Minghetti, P., & Cilurzo, F. (2018). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. ResearchGate. [Link]
- Crowe, J. H., & Crowe, L. M. (1989). Method for preserving liposomes.
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Johnsson, M., & Edwards, K. (2003). Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids. Biophysical Journal, 85(6), 3839–3847. [Link]
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D'Souza, S., et al. (2023). Freeze Drying of Polymer Nanoparticles and Liposomes Exploiting Different Saccharide-Based Approaches. MDPI. [Link]
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Asasutjarit, R., et al. (2011). The Effects of Lyophilization on the Physico-Chemical Stability of Sirolimus Liposomes. Iranian Journal of Pharmaceutical Research, 10(4), 713–720. [Link]
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Payton, N. (2013). The Stability of Unsaturated Liposomal Formulations During Lyophilization and Storage. ResearchGate. [Link]
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CD Formulation. (n.d.). Lyophilized Liposome Reconstitution Analysis. [Link]
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Kaneshina, S., et al. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1374(1-2), 1-8. [Link]
-
Leonenko, Z. V., Cramb, D. T., & Amrein, M. (2004). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Langmuir, 20(10), 4160–4165. [Link]
-
ResearchGate. (2019). Can sucrose, which is used to lyophilize the liposome, affect cell viability in vitro experiment?. [Link]
-
Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. [Link]
-
Li, J., Wang, Q., & Cui, Y. (2012). Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC. Drug development and industrial pharmacy, 38(11), 1389–1394. [Link]
-
Saez, M., & de la Maza, A. (1994). Effect of sorbitol on the phase transition temperatures of dipalmitoylphosphatidilcholine. Biochemical Society Transactions, 22(3), 378S. [Link]
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Technical Support Center: Optimizing Hydration Temperature for DSPC Lipid Film
Welcome to the technical support center for the optimization of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) lipid film hydration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving consistent and optimal results in liposome formulation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and empowering you to troubleshoot effectively.
I. Foundational Concepts: Understanding the "Why"
A successful DSPC liposome preparation hinges on the precise control of the lipid film hydration step. The temperature at which this occurs is not arbitrary; it is dictated by the fundamental physicochemical properties of DSPC itself.
The Critical Role of the Main Phase Transition Temperature (Tm)
DSPC, like other phospholipids, exhibits thermotropic phase behavior, transitioning between different physical states as a function of temperature. The most critical of these is the main phase transition temperature (Tm), which marks the shift from a rigid, ordered gel phase (Lβ') to a more fluid, disordered liquid-crystalline phase (Lα).[1] For DSPC, the Tm is approximately 55°C.[2]
Hydrating the DSPC lipid film below its Tm results in incomplete and inefficient lipid sheet formation.[2] The lipid molecules lack the requisite mobility to properly self-assemble into bilayers, leading to the formation of large, heterogeneous aggregates instead of uniform vesicles. Conversely, hydrating above the Tm ensures the lipid molecules are in a fluid state, facilitating their arrangement into concentric bilayers that readily form liposomes upon agitation.
Key DSPC Properties
| Parameter | Value | Description |
| Pre-transition Temperature (Tp) | ~50.5 °C[1] | Transition from the lamellar gel phase (Lβ') to the ripple phase (Pβ'). |
| Main Transition Temperature (Tm) | ~54.1 - 55.6 °C[1][3][4] | The primary transition from the gel phase to the liquid-crystalline phase. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended hydration temperature for a pure DSPC lipid film?
A1: The hydration of a DSPC lipid film should always be performed at a temperature above its Tm of approximately 55°C.[2] A common and effective practice is to set the hydration temperature in the range of 60-65°C.[5] This ensures the lipid is well into its fluid phase, promoting efficient and uniform vesicle formation.
Q2: How does the inclusion of other lipids, like cholesterol, affect the required hydration temperature?
A2: The addition of other lipids, particularly cholesterol, can modulate the phase transition behavior of the lipid bilayer. Cholesterol is known to increase the packing of lipid molecules and can influence the fluidity of the membrane.[6] While DSPC has a high Tm, the overall Tm of a mixed lipid formulation will be a composite of its components. It is crucial to consider the phase behavior of the entire lipid mixture. However, as a general rule of thumb for DSPC-containing formulations, hydrating above the Tm of the highest Tm component (in this case, DSPC) is a safe and effective starting point.
Q3: Can I hydrate my DSPC film at room temperature and then heat it?
A3: This is not recommended. Introducing the aqueous phase to the lipid film below its Tm can lead to improper hydration and the formation of lipid clumps that may not fully disperse even with subsequent heating. For optimal results, both the lipid film and the hydration buffer should be pre-heated to the target temperature (e.g., 60-65°C) before they are combined.[5]
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, with a focus on how hydration temperature plays a pivotal role.
| Issue | Potential Cause(s) Related to Hydration Temperature | Troubleshooting Steps |
| Low Encapsulation Efficiency | Hydrating below the Tm leads to the formation of fewer, larger vesicles with less entrapped aqueous volume.[2] | 1. Verify Hydration Temperature: Ensure your water bath or heating block is accurately calibrated and set to a temperature above DSPC's Tm (e.g., 60-65°C).[5] 2. Pre-heat Hydration Buffer: Always use a hydration buffer that has been pre-heated to the target temperature.[5] |
| Formation of Aggregates Instead of a Uniform Suspension | Incomplete hydration due to a temperature below the Tm is a primary cause of aggregation.[2] The rigid lipid molecules fail to form stable, dispersed vesicles. | 1. Increase Hydration Temperature: If you are hydrating at or near the Tm, increase the temperature by 5-10°C to ensure the lipids are fully in the liquid-crystalline phase. 2. Ensure Uniform Film: A thick or uneven lipid film will not hydrate properly, regardless of temperature.[2] Ensure your rotary evaporator is functioning correctly to create a thin, uniform film. |
| High Polydispersity Index (PDI) | A high PDI indicates a broad size distribution of your liposomes.[2] Hydrating at a suboptimal temperature can contribute to this by promoting the formation of a heterogeneous population of vesicles.[2] | 1. Optimize Hydration Temperature: Consistent hydration well above the Tm promotes the formation of a more homogenous population of multilamellar vesicles (MLVs) prior to any sizing steps. 2. Sufficient Homogenization: After hydration, ensure adequate energy input through sonication or extrusion to reduce the size and PDI of the liposomes.[2] |
| Batch-to-Batch Variability | Inconsistent temperature control during the hydration step is a significant source of batch-to-batch variability. | 1. Standardize Temperature Control: Use a calibrated and stable heating source. 2. Consistent Timing: Ensure the hydration time is kept consistent between batches. |
IV. Experimental Workflow & Protocols
Workflow for Optimizing DSPC Lipid Film Hydration
Caption: Workflow for DSPC liposome preparation with a focus on the critical hydration step.
Detailed Protocol: Preparation of DSPC Liposomes by Thin-Film Hydration
This protocol outlines the standard procedure for preparing unilamellar DSPC liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (optional)
-
Organic solvent (e.g., chloroform/methanol 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
High vacuum pump
-
Vortex mixer
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and any other lipids in the organic solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature above the Tm of DSPC (e.g., 60-65°C) to create a thin, uniform lipid film.[5]
-
Dry the film under high vacuum for a minimum of 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to approximately 60°C.[5]
-
Add the pre-heated buffer to the flask containing the dried lipid film.
-
Agitate the flask by vortexing until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This should also be performed at a temperature above the Tm.
-
-
Sizing (Extrusion):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm (e.g., 60-65°C).
-
Load the MLV suspension into one of the syringes.
-
Pass the liposome suspension through the membrane a sufficient number of times (e.g., >15 passes) to achieve a uniform size distribution.[2]
-
V. Concluding Remarks
The successful preparation of DSPC-containing liposomes is fundamentally linked to the correct management of the lipid's phase behavior. By ensuring that the hydration step is conducted at a temperature comfortably above the Tm of DSPC, researchers can avoid many common pitfalls, leading to more consistent, reproducible, and effective liposomal formulations. This attention to the foundational principles of lipid science is what separates routine experimentation from insightful and successful drug delivery development.
References
- Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed. (n.d.).
- Preparation of DSPC-Containing Liposomes for Drug Delivery: Application Notes and Protocols - Benchchem. (n.d.).
- An In-depth Technical Guide to the Phase Transition Temperature and Behavior of 1,2-Distearoyllecithin - Benchchem. (n.d.).
- Technical Support Center: Scaling Up 1,2-Distearoyllecithin (DSPC) Liposome Production - Benchchem. (n.d.).
- troubleshooting batch-to-batch variability in DSPC liposome synthesis - Benchchem. (n.d.).
- Thermograms (Ср(Т)) of (a) DPPC, (b) DSPC, and (c) DAPC in the absence of saponins and in the presence of diosgenin, betulin and digitonin at a lipid to agent ratio of 50 - ResearchGate. (n.d.).
- Influence of Cholesterol on the Phase Transition of Lipid Bilayers: A Temperature-Controlled Force Spectroscopy Study | Request PDF - ResearchGate. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DSPC LNP Formulations for Low Polydispersity
Welcome, researchers and drug development professionals, to our dedicated guide for troubleshooting and reducing the polydispersity index (PDI) in your 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) based lipid nanoparticle (LNP) formulations. A low PDI is a critical quality attribute (CQA) for ensuring a homogenous particle population, which is essential for consistent in vivo performance, biodistribution, and therapeutic efficacy.[1][2][3][4] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) on PDI in DSPC LNP Formulations
Q1: What is a desirable PDI value for DSPC LNP formulations and why is it important?
A desirable polydispersity index (PDI) for LNP formulations intended for biological applications is typically below 0.2.[1][3][4] A PDI in this range indicates a monodisperse or homogenous population of nanoparticles.[4]
Importance of a Low PDI:
-
Consistency and Repeatability: A low PDI ensures that the nanoparticles within a formulation are of a consistent size, which is crucial for reproducible experimental results and predictable drug product behavior.[4]
-
Biological Performance: The size of LNPs significantly influences their interaction with the biological environment, including circulation time, cellular uptake, and biodistribution.[5] A heterogeneous population (high PDI) can lead to inconsistent biological outcomes.
-
Regulatory Expectations: Regulatory bodies like the FDA emphasize the characterization and control of particle size and size distribution as critical quality attributes for liposomal and nanoparticle drug products.[6]
Q2: My DSPC LNP formulation has a consistently high PDI (>0.3). What are the most common contributing factors?
A high PDI can stem from several factors related to your formulation components, processing parameters, and post-formulation handling. The most common culprits are:
-
Suboptimal Mixing Conditions: Inefficient or inconsistent mixing of the lipid-organic phase and the nucleic acid-aqueous phase is a primary cause of high PDI.
-
Poor Quality of Lipid Components: The purity and consistency of your lipids, including DSPC, ionizable lipid, cholesterol, and PEG-lipid, are paramount. Impurities can disrupt the self-assembly process.[7][8]
-
Inappropriate Formulation Ratios: The molar ratios of the four lipid components are critical for forming stable, homogenous LNPs.[9]
-
Incorrect Solvent Selection: The choice of organic solvent can impact lipid solubility and the dynamics of nanoparticle formation.[10]
-
Post-Formulation Aggregation: LNPs can aggregate after formation due to instability, leading to an increased PDI. This can be influenced by buffer conditions, temperature, and the absence of stabilizing components like PEG-lipids.[11]
Section 2: Troubleshooting Guide for High PDI in DSPC LNP Formulations
This section provides a systematic approach to identifying and resolving the root causes of high PDI in your DSPC LNP formulations.
Issue 1: High PDI Immediately After Formulation
If you are observing a high PDI right after the initial LNP formation, the issue likely lies within your formulation components or the mixing process itself.
Caption: Troubleshooting workflow for high PDI post-formulation.
Step 1: Verify Lipid Quality and Preparation
-
Rationale: The quality and handling of your lipid stock solutions are foundational to successful LNP formation. Impurities or degradation products can interfere with the self-assembly process, leading to a heterogeneous particle population.[7][8]
-
Protocol:
-
Source High-Purity Lipids: Ensure all lipids (DSPC, ionizable lipid, cholesterol, PEG-lipid) are of high purity and sourced from a reputable supplier. Request and review the Certificate of Analysis (CoA) for each lipid lot.[7]
-
Proper Storage: Store lipids according to the manufacturer's instructions, typically at low temperatures (-20°C or below) and under an inert atmosphere (e.g., argon) to prevent oxidation.
-
Fresh Stock Solutions: Prepare fresh lipid stock solutions in a suitable organic solvent (e.g., ethanol) for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Complete Dissolution: Ensure all lipids are fully dissolved in the organic phase before mixing. Gentle warming may be necessary, but avoid excessive heat which can degrade the lipids.
-
Step 2: Optimize Microfluidic Mixing Parameters
-
Rationale: Microfluidic mixing is a common method for producing LNPs with low PDI due to its rapid and reproducible mixing capabilities.[12] The Total Flow Rate (TFR) and Flow Rate Ratio (FRR) are critical parameters that control the nanoprecipitation process.
-
Key Parameters:
-
Total Flow Rate (TFR): This is the sum of the flow rates of the aqueous and organic phases. A higher TFR generally leads to faster mixing and smaller, more uniform nanoparticles.[12][13]
-
Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic phase flow rate. An FRR of 3:1 is commonly used to achieve high encapsulation efficiency and favorable particle characteristics.[12]
-
-
Protocol for Optimization:
-
Start with a Standard Condition: Begin with a commonly used setting, for example, an FRR of 3:1 and a moderate TFR.
-
Systematically Vary TFR: While keeping the FRR constant, perform a series of experiments varying the TFR. For example, test TFRs of 5, 10, and 15 mL/min. Measure the size and PDI of the resulting LNPs for each condition.
-
Systematically Vary FRR: Once an optimal TFR is identified, you can further refine the process by varying the FRR (e.g., 2:1, 3:1, 4:1) while maintaining the optimal TFR.[14]
-
Analyze the Data: Plot the PDI as a function of TFR and FRR to identify the optimal operating conditions for your specific formulation.
-
| Parameter | Typical Range | Effect on PDI |
| Total Flow Rate (TFR) | 2 - 20 mL/min | Increasing TFR generally decreases PDI.[14] |
| Flow Rate Ratio (FRR) | 3:1 - 5:1 (Aqueous:Organic) | Higher FRRs can lead to smaller particles and may influence PDI.[14][15] |
Step 3: Evaluate Formulation Ratios
-
Rationale: The molar ratio of the lipid components is crucial for the structural integrity and stability of the LNPs. DSPC acts as a structural or "helper" lipid, contributing to the formation of a stable bilayer.[1][16] The PEG-lipid is essential for controlling particle size and preventing aggregation.[11][17][18]
-
Common DSPC LNP Molar Ratios: A typical molar ratio for DSPC-containing LNPs is in the range of:
-
Protocol for Optimization:
-
PEG-Lipid Content: The percentage of PEG-lipid can significantly impact PDI. Formulations lacking PEG-lipids often result in unstable and polydisperse LNPs.[17] If you have a high PDI, consider slightly increasing the molar percentage of your PEG-lipid (e.g., from 1.5% to 2.5%), while proportionally decreasing the cholesterol content.[20]
-
DSPC and Cholesterol Content: While the DSPC to cholesterol ratio is often kept stable, significant deviations from established ratios can impact particle stability and homogeneity.[17]
-
Step 4: Assess Solvent and Aqueous Phase
-
Rationale: The choice of organic solvent for the lipid phase and the buffer for the aqueous phase can influence the nanoprecipitation process.
-
Protocol:
-
Solvent Choice: Ethanol is the most common solvent for LNP formulation. However, other solvents or solvent mixtures (e.g., methanol/ethanol) can be explored if PDI issues persist, as they can alter lipid solubility and mixing dynamics.[10]
-
Aqueous Buffer pH: The pH of the aqueous buffer (containing the nucleic acid) is critical for the protonation of the ionizable lipid, which drives the encapsulation of the negatively charged nucleic acid. Ensure the pH is sufficiently acidic (typically pH 4-5) to facilitate this interaction. An incorrect pH can lead to poor encapsulation and a higher PDI.
-
Issue 2: PDI Increases During Post-Formulation Processing or Storage
If your LNPs have a low PDI initially, but it increases over time or after downstream processing (like buffer exchange or concentration), the problem is likely related to particle stability and aggregation.
Caption: Workflow for addressing PDI increase during storage.
Step 1: Evaluate Buffer Exchange / Dialysis Process
-
Rationale: The process of removing the organic solvent and exchanging the acidic formation buffer for a physiological pH buffer (e.g., PBS) must be done carefully to avoid destabilizing the LNPs.
-
Protocol:
-
Gentle Mixing: During dialysis or tangential flow filtration (TFF), use gentle mixing to prevent shear-induced aggregation.
-
Avoid Rapid pH Changes: Ensure a gradual transition from the acidic formation buffer to the final neutral pH buffer.
-
Monitor PDI Throughout: If possible, take aliquots and measure the PDI at different stages of the buffer exchange process to pinpoint when the increase occurs.
-
Step 2: Assess Storage Conditions
-
Rationale: Improper storage can lead to LNP aggregation and an increase in PDI over time.
-
Protocol:
-
Temperature: Store LNPs at the recommended temperature, which is typically 2-8°C for short-term storage.[17] Avoid repeated freeze-thaw cycles unless a proper cryoprotectant is used, as this can disrupt the LNP structure and cause aggregation.[21]
-
Final Formulation Buffer: The composition of the final storage buffer can impact stability. Ensure the buffer has the appropriate pH and ionic strength.
-
Concentration Effects: Highly concentrated LNP suspensions may be more prone to aggregation. If you are concentrating your formulation, monitor the PDI closely.
-
Step 3: Consider Lyophilization with Cryoprotectants
-
Rationale: For long-term storage, lyophilization (freeze-drying) can be an effective strategy to maintain LNP stability. However, the process can induce stress on the nanoparticles, leading to aggregation upon reconstitution if not performed correctly. Cryoprotectants are essential to protect the LNPs during freezing and drying.
-
Protocol:
-
Add Cryoprotectants: Before lyophilization, add a cryoprotectant such as sucrose or trehalose to the LNP suspension.[22] A concentration of 5-10% (w/v) is a common starting point.
-
Controlled Freezing: Use a controlled freezing rate, as this can impact the size of ice crystals and the stress on the LNPs.
-
Optimized Reconstitution: Reconstitute the lyophilized powder in a suitable buffer. Gentle mixing is recommended to ensure complete and uniform resuspension.
-
References
-
Points To Consider For Assessing Lipid Quality For Lipid Nanoparticle Manufacturing. (2024). Bioprocess Online. [Link]
-
The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PMC. [Link]
-
Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes. (2025). RSC Publishing. [Link]
-
Effect of the flow rate ratio (FRR) on the production of lipid... (n.d.). ResearchGate. [Link]
-
Role of PEG Lipids in Lipid Nanoparticle Formulations. (2024). Helix Biotech. [Link]
-
Development of the iLiNP Device: Fine Tuning the Lipid Nanoparticle Size within 10 nm for Drug Delivery. (2018). ACS Publications. [Link]
-
From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. (2025). ScienceDirect. [Link]
-
The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. (n.d.). PMC - NIH. [Link]
-
Lipid Nanoparticles (LNPs) Design and Formulation Production. (2023). PharmiWeb.com. [Link]
-
Optimization of lipid nanoparticle formulation. (2025). Inside Therapeutics. [Link]
-
Defining the required critical quality attributes (CQAs) and phase requirements for mRNA/ LNP product development and manufactur. (n.d.). Eurofins. [Link]
-
PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. (2025). PMC. [Link]
-
Understanding the formation mechanism of lipid nanoparticles in microfluidic devices with chaotic micromixers. (2017). PMC - NIH. [Link]
-
Critical Quality Attributes for LNP Formulation[23]. (n.d.). ResearchGate. [Link]
-
Understanding CQAs For mRNA/Lipid Nanoparticle Product Development And Manufacture. (2023). Bioprocess Online. [Link]
-
Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. (2020). PMC - NIH. [Link]
-
Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA). (n.d.). NIH. [Link]
-
Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. (2026). MDPI. [Link]
-
Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. (2023). Sartorius. [Link]
-
Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes. (2025). ResearchGate. [Link]
-
Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. (2016). NIH. [Link]
-
LNP characterization guidelines: Size, PDI, Morphology. (2025). Inside Therapeutics. [Link]
-
Influence of particle Size on the in vivo potency of lipid nanoparticle formulations of siRNA. (2025). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Taylor Dispersion Analysis to support lipid-nanoparticle formulations for mRNA vaccines. (2022). ScienceDirect. [Link]
-
Toward a large-batch manufacturing process for silicon-stabilized lipid nanoparticles: A highly customizable RNA delivery platform. (n.d.). NIH. [Link]
-
Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. (n.d.). NIH. [Link]
-
Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System. (2024). NIH. [Link]
-
LNP size analysis and polydispersity index values for (A) lipid... (n.d.). ResearchGate. [Link]
-
Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. (n.d.). PMC. [Link]
-
Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. (n.d.). NIH. [Link]
-
Tailoring lipid nanoparticle dimensions through manufacturing processes. (2024). RSC Publishing. [Link]
-
Webinar: How to best control the synthesis of Lipid Nanoparticles. (2021). YouTube. [Link]
-
A Post-Encapsulation Method for the Preparation of mRNA-LNPs via the Nucleic Acid-Bridged Fusion of mRNA-Free LNPs. (2025). NIH. [Link]
-
Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines. (2022). ResearchGate. [Link]
-
Developing a platform process for LNP manufacture. (2022). YouTube. [Link]
-
DoE-derived continuous and robust process for manufacturing of pharmaceutical-grade wide-range LNPs for RNA-vaccine/drug delivery. (2022). NIH. [Link]
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- 1. Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00150A [pubs.rsc.org]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. researchgate.net [researchgate.net]
- 4. Why lipid nanoparticle formulations developed for biological applications should have a low polydispersity index (PDI)? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixbiotech.com [helixbiotech.com]
- 12. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 13. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of the iLiNP Device: Fine Tuning the Lipid Nanoparticle Size within 10 nm for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmiweb.com [pharmiweb.com]
- 17. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 20. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Addressing batch-to-batch inconsistency in DSPC LNP production
Welcome to the technical support center for 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)-based Lipid Nanoparticle (LNP) production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their LNP manufacturing processes. As Senior Application Scientists, we provide this resource to help you address the common challenge of batch-to-batch inconsistency, ensuring the development of reproducible, stable, and effective drug delivery vehicles.
Introduction to Batch-to-Batch Inconsistency
Batch-to-batch inconsistency is a primary obstacle in the successful translation of LNP-based therapeutics from the laboratory to clinical and commercial scales.[1][2][3] Even minor deviations in raw materials or process parameters can lead to significant variations in Critical Quality Attributes (CQAs) such as particle size, polydispersity index (PDI), nucleic acid encapsulation efficiency, and stability.[4] This guide provides a structured, question-and-answer approach to identify and mitigate the root causes of this variability.
Section 1: Critical Material Attributes (CMAs) - The Building Blocks
The quality and consistency of your starting materials are foundational to reproducible LNP production. Inconsistent purity or stability of lipids and the nucleic acid payload is a major source of variability.[4][5]
Q1: My LNP batches show variations in size and encapsulation efficiency, even with identical process parameters. Could my lipids be the cause?
A1: Absolutely. The quality of your lipids—the ionizable lipid, DSPC, cholesterol, and PEG-lipid—is a critical factor. Here’s why and what to do:
-
Causality: Lipids are prone to degradation (e.g., hydrolysis, oxidation), which can introduce impurities that interfere with the LNP self-assembly process.[5] Even lipids from the same supplier can have batch-to-batch differences in purity. These variations can alter the final particle's physicochemical properties.[1]
-
Expert Insight: DSPC, as a saturated helper lipid, imparts structural integrity.[6] Impurities can disrupt the packing of the lipid bilayer, leading to larger, more heterogeneous particles or reduced encapsulation.
Troubleshooting Protocol: Incoming Lipid Quality Control
-
Source High-Purity Lipids: Always procure lipids from reputable suppliers that provide a detailed Certificate of Analysis (CoA) for each batch.
-
Perform Independent Verification: Do not rely solely on the supplier's CoA. Use High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) to quantify the purity of each lipid component (DSPC, cholesterol, ionizable lipid, PEG-lipid) upon receipt.[7]
-
Establish Acceptance Criteria: Define strict acceptance criteria for lipid purity (e.g., >99%). Batches that do not meet these criteria should not be used.
-
Proper Storage: Store lipids under the conditions recommended by the manufacturer (typically at -20°C or -80°C) and blanketed with an inert gas like argon to prevent oxidation.[8]
Q2: Can the quality of my mRNA/siRNA payload affect LNP formation?
A2: Yes, the integrity and purity of the nucleic acid payload are crucial.
-
Causality: The initial complexation between the negatively charged nucleic acid backbone and the positively charged ionizable lipid (at acidic pH) is the seeding event for LNP formation.[9][10] The presence of impurities or degraded RNA fragments can interfere with this process, leading to poor and inconsistent encapsulation efficiency.
-
Expert Insight: The N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid) is a key parameter.[9] Inconsistent quantification of your RNA will lead to a fluctuating N:P ratio, directly impacting particle formation and encapsulation.[11]
Troubleshooting Protocol: Nucleic Acid Quality Control
-
Quantify Accurately: Use a reliable method like UV-Vis spectroscopy (e.g., Stunner platform) or a RiboGreen assay to accurately determine the concentration of your nucleic acid solution before each formulation run.[6][7]
-
Assess Integrity: Run the nucleic acid payload on a denaturing agarose gel or use capillary electrophoresis to check for degradation. A crisp, single band indicates high integrity.
-
Buffer Composition: Ensure the aqueous buffer used to dissolve the nucleic acid is consistent in its pH and ionic strength, as this can affect both the payload's stability and the LNP formation process.[4]
Section 2: Critical Process Parameters (CPPs) - The Assembly Line
The method of mixing the lipid-ethanol phase with the aqueous nucleic acid phase is the most critical step in defining the final LNP characteristics. Microfluidics offers the most precise and reproducible control over this process.[12][13]
// Central Node LNP [label="LNP Batch\nConsistency", pos="0,0!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14];
// Main Categories CMA [label="Critical Material\nAttributes (CMAs)", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CPP [label="Critical Process\nParameters (CPPs)", pos="3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; DSP [label="Downstream\nProcessing (DSP)", pos="-3,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Char [label="Characterization\n& Stability", pos="3,-2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Sub-nodes for CMA Lipids [label="Lipid Quality", pos="-4.5,3.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Payload [label="Payload Integrity", pos="-1.5,3.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for CPP FRR [label="Flow Rate Ratio\n(FRR)", pos="1.5,3.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; TFR [label="Total Flow Rate\n(TFR)", pos="4.5,3.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for DSP TFF [label="TFF / Dialysis", pos="-4.5,-3.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Sterile Filtration", pos="-1.5,-3.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for Characterization DLS [label="Size / PDI (DLS)", pos="1.5,-3.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; EE [label="Encapsulation\n(RiboGreen)", pos="4.5,-3.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LNP -- CMA; LNP -- CPP; LNP -- DSP; LNP -- Char;
CMA -- Lipids; CMA -- Payload; CPP -- FRR; CPP -- TFR; DSP -- TFF; DSP -- Filter; Char -- DLS; Char -- EE; }
Figure 1: Key factors influencing DSPC LNP batch-to-batch consistency.
Q3: My LNP size varies between batches. How do Total Flow Rate (TFR) and Flow Rate Ratio (FRR) in my microfluidic system affect this?
A3: TFR and FRR are arguably the most influential CPPs for controlling LNP size.[12][14]
-
Causality: LNP formation is driven by the rapid dilution of ethanol in the aqueous phase, which lowers the solubility of lipids and causes them to precipitate and self-assemble.[15][16]
-
Total Flow Rate (TFR): A higher TFR increases the velocity of the fluids through the micromixer, leading to more rapid and chaotic mixing.[17] This rapid ethanol dilution results in faster nanoparticle nucleation and the formation of smaller, more uniform LNPs.[14][15] Conversely, a low TFR allows for slower mixing, leading to larger particles.[18]
-
Flow Rate Ratio (FRR): The FRR is the ratio of the aqueous phase flow rate to the lipid-ethanol phase flow rate. A higher FRR (e.g., 3:1 or 4:1 vs. 1:1) means the ethanol is quenched more rapidly and diluted to a lower final concentration, which also favors the formation of smaller LNPs.[19]
-
-
Expert Insight: Think of TFR as the "speed" of mixing and FRR as the "efficiency" of solvent dilution. For consistent results, the pumps delivering your fluids must be calibrated and precise, as small fluctuations in flow rates will directly translate to size and PDI variability.
Table 1: Impact of Microfluidic Parameters on LNP Size
| Parameter Change | Expected Impact on LNP Size | Primary Mechanism |
| Increase Total Flow Rate (TFR) | Decrease | Faster, more turbulent mixing; rapid ethanol dilution.[14] |
| Decrease Total Flow Rate (TFR) | Increase | Slower, more diffusion-based mixing.[18] |
| Increase Flow Rate Ratio (FRR) | Decrease | More efficient ethanol quenching to a lower final concentration.[19] |
| Decrease Flow Rate Ratio (FRR) | Increase | Slower ethanol dilution.[11] |
| Increase Lipid Concentration | Increase | More lipid molecules available per unit volume, leading to larger aggregates.[18] |
Q4: We are considering scaling up our LNP production. Can we just increase the run time on our benchtop microfluidic system?
A4: While feasible for moderate scale-up, true industrial scale-up often requires a different approach. Simply running a lab-scale system for longer is inefficient and increases the risk of process deviations over time.
-
Causality: Scaling up LNP production is not trivial because fluid dynamics can change with the scale and geometry of the mixing apparatus.[20] A formulation that works perfectly in a lab-scale staggered herringbone micromixer may not yield the same results in a larger system or a different type of mixer (e.g., T-junction or impinging jet).[1][19]
-
Expert Insight: The key to successful scale-up is to maintain consistent mixing dynamics. Technologies like impinging jet mixers are often preferred for large-scale production because they maintain reproducible turbulence (characterized by the Reynolds number) across different scales, ensuring consistent LNP quality.[20][21] If using microfluidics, scaling out (running multiple mixers in parallel) is a common strategy to increase throughput while maintaining the same validated mixing conditions.[22]
Section 3: Downstream Processing - The Refinement Stage
After initial formation, LNPs are in a solution containing a high percentage of organic solvent (e.g., ethanol), which must be removed. This is typically done via tangential flow filtration (TFF) or dialysis. This step is critical and can introduce variability if not properly controlled.[4][23]
Q5: We observe LNP aggregation and an increase in PDI after our tangential flow filtration (TFF) step. What could be going wrong?
A5: This is a common issue. The TFF process, used for buffer exchange and concentration, exposes LNPs to shear stress and changing solution conditions that can affect their stability.[23]
-
Causality: During TFF, LNPs are pumped tangentially across a filter membrane. The shear forces from the pump and flow through the system can cause particles to fuse or aggregate.[23] Furthermore, as ethanol is removed and the buffer is exchanged to a neutral pH (e.g., PBS), the surface properties of the LNPs change, which can be a point of instability if the transition is not controlled.
-
Expert Insight: TFF is a complex process with its own set of critical parameters, including transmembrane pressure, cross-flow rate, and membrane type. A "one-size-fits-all" approach will not work; the process must be optimized for your specific LNP formulation.[23]
start [label="Start:\nLNP Aggregation\nPost-TFF", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="{Check Shear Stress | { Is cross-flow rate too high? | Is transmembrane pressure (TMP) excessive?}}"];
a1_yes [label="Action:\nReduce flow rate\n& TMP. Optimize pump\nspeed.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
q2 [label="{Check Buffer Exchange | { Is pH transition too rapid? | Is final buffer composition optimal?}}"];
a2_yes [label="Action:\nPerform gradual\ndiafiltration. Screen\nstabilizing excipients.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
q3 [label="{Check Membrane | { Is membrane material causing adsorption? | Is pore size appropriate?}}"];
a3_yes [label="Action:\nTest alternative\nmembranes (e.g., RC vs. PES).\nEnsure proper MWCO.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1:f0 -> a1_yes [label="Yes"]; q1:f1 -> a1_yes; q1 -> q2 [label="No"]; q2:f0 -> a2_yes [label="Yes"]; q2:f1 -> a2_yes; q2 -> q3 [label="No"]; q3:f0 -> a3_yes [label="Yes"]; q3:f1 -> a3_yes; }
Figure 2: Decision workflow for troubleshooting LNP aggregation during TFF.
Experimental Protocol: Optimizing TFF for LNP Stability
-
Parameter Screening: Perform a Design of Experiments (DoE) to screen TFF parameters. Key parameters to investigate include cross-flow rate, transmembrane pressure (TMP), and temperature.
-
In-Process Sampling: Collect samples at each major stage of the TFF process (e.g., post-concentration, during diafiltration, final product) and immediately analyze them for size and PDI using Dynamic Light Scattering (DLS).[23] This will pinpoint the exact step where instability occurs.
-
Membrane Selection: The filter membrane material (e.g., regenerated cellulose, polyethersulfone) can impact LNP recovery and stability. Test different membrane types to find one that is optimal for your specific formulation.[23]
-
Final Formulation Buffer: The final buffer should be optimized for LNP stability. Consider adding cryoprotectants like sucrose or trehalose if the product is intended for frozen storage, as this can improve stability during freeze-thaw cycles.[24]
Section 4: Characterization, Stability, and Final Checks
Consistent and thorough characterization is the only way to confirm batch-to-batch consistency. What you can't measure, you can't control.
Q6: What are the essential Critical Quality Attributes (CQAs) I should be measuring for every batch of DSPC LNPs?
A6: For every batch, you must measure a core set of CQAs to ensure consistency and predict in vivo performance.
Table 2: Essential CQAs for DSPC-LNP Batches
| CQA | Typical Target Value | Measurement Technique | Rationale |
| Z-average Diameter | 80 - 120 nm | Dynamic Light Scattering (DLS) | Size influences biodistribution, cellular uptake, and immunogenicity.[6] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Measures the heterogeneity of the particle population. A low PDI indicates a uniform, monodisperse sample.[6] |
| Zeta Potential | -2 to -4 mV (at neutral pH) | Electrophoretic Light Scattering (ELS) | Indicates surface charge, which affects colloidal stability and non-specific interactions in vivo.[6] |
| Encapsulation Efficiency (%EE) | > 90% | RiboGreen Assay / HPLC | Measures the percentage of the nucleic acid payload successfully encapsulated within the LNPs.[6][12] |
| Lipid Integrity & Ratio | Matches formulation | HPLC-CAD | Confirms that lipids have not degraded and are present in the correct molar ratios in the final product.[7] |
Q7: How should I set up a stability study to ensure my LNPs are viable long-term?
A7: A comprehensive stability study is essential to define the shelf-life of your LNP formulation. It involves monitoring the key CQAs over time under different storage conditions.[6]
Experimental Protocol: LNP Stability Assessment
-
Storage Conditions: Aliquot your final, sterile-filtered LNP formulation into appropriate vials and store them at a minimum of three temperatures: long-term (-80°C or -20°C), accelerated (4°C), and stress (25°C).[6][8]
-
Time Points: Establish set time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
-
Analysis: At each time point, retrieve samples from each storage condition and allow them to equilibrate to room temperature.
-
Perform Full CQA Analysis: Analyze the samples for all key CQAs listed in Table 2:
-
Data Evaluation: Compare the results at each time point to the initial T=0 data. Establish acceptance criteria for the maximum allowable change in any CQA to define the product's shelf-life. Any significant changes, such as an increase in particle size or a decrease in %EE, indicate instability.[25]
By systematically addressing potential sources of variability in materials, processes, and downstream handling, you can significantly improve the batch-to-batch consistency of your DSPC LNP production, paving the way for more reliable and translatable research.
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- What Challenges Exist in Scaling Up Lipid Nanoparticle Production? - Helix Biotech. (2024).
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- Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC - NIH. (2020).
- Process Robustness in Lipid Nanoparticle Production: A Comparison of Microfluidic and Turbulent Jet Mixing - PMC - NIH. (No Date).
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- Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00283K. (2024).
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- Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - NIH. (2023).
- Addressing The Challenges Of LNP Upscaling: A Reynolds Number-Driven Approach Via Junction Mixing Technologies - Advancing RNA. (2025).
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- Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. (2025).
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- of the LNP formation process in the microfluidic device LNP formation... | Download Scientific Diagram - ResearchGate. (No Date).
- Characterization of the lipid distribution within the LNPs, their... - ResearchGate. (No Date).
- The New Continuous and Controlled Approach to Nanoparticle Processing. (2024).
- The effect of mRNA-lipid nanoparticle composition on stability during microneedle patch manufacturing - PubMed. (2025).
- Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - NIH. (No Date).
- Facilitating Lipid Nanoparticle Production with a Unique Continuous Manufacturing Solution. (2023).
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Validation & Comparative
A Head-to-Head Comparison of DSPC and DPPC for Advanced Drug Delivery
An In-Depth Guide to the Physicochemical Properties and Formulation Performance of Two Critical Phospholipids
For researchers, scientists, and drug development professionals vested in the burgeoning field of lipid-based drug delivery, the choice of excipients is paramount. Among the plethora of options, saturated phospholipids, particularly 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), have emerged as mainstays in the formulation of liposomes and lipid nanoparticles (LNPs). Their biocompatibility and well-defined chemical structures make them attractive candidates; however, the subtle difference in their acyl chain lengths gives rise to distinct physicochemical properties that significantly impact the stability, drug retention, and in vivo performance of the final drug product.
This comprehensive guide provides an in-depth comparison of DSPC and DPPC, moving beyond a simple cataloging of their properties to a nuanced discussion of how these characteristics translate into tangible formulation attributes. We will delve into the experimental methodologies used to characterize these lipids and provide insights into the rational selection of one over the other for specific drug delivery applications.
At a Glance: Key Physicochemical Differences
The fundamental distinction between DSPC and DPPC lies in the length of their saturated fatty acid chains. DSPC possesses two 18-carbon stearoyl chains, while DPPC has two 16-carbon palmitoyl chains.[1][2] This seemingly minor variation of two carbons per chain has a profound impact on their molecular packing and thermal behavior, as summarized in the table below.
| Property | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | Key Implications for Formulation |
| Molecular Formula | C₄₄H₈₈NO₈P[3][4] | C₄₀H₈₀NO₈P[5] | The higher molecular weight of DSPC contributes to a thicker and more rigid lipid bilayer. |
| Molecular Weight | 790.15 g/mol [3][4] | 734.053 g/mol [5] | Affects molar ratio calculations during formulation development. |
| Acyl Chain Composition | Two 18-carbon stearoyl chains[4] | Two 16-carbon palmitoyl chains[5] | The longer acyl chains in DSPC lead to stronger van der Waals interactions. |
| Main Phase Transition Temperature (Tm) | ~55-58 °C[4][6][7] | ~41 °C[5][8] | At physiological temperature (37°C), DSPC bilayers are in a rigid gel state, while DPPC bilayers are closer to their phase transition, resulting in higher fluidity and permeability.[9] |
| Lipid Bilayer State at 37°C | Gel phase | Gel phase (approaching liquid-crystalline) | DSPC-containing liposomes exhibit lower drug leakage and greater stability.[9] |
The Decisive Role of the Main Phase Transition Temperature (Tm)
The most critical differentiator between DSPC and DPPC is their main phase transition temperature (Tm). This is the temperature at which the lipid bilayer transitions from a tightly packed, ordered gel phase (Lβ') to a more fluid, disordered liquid-crystalline phase (Lα).[7]
-
DSPC's High Tm (~55-58 °C): The longer stearoyl chains of DSPC result in stronger van der Waals forces between adjacent lipid molecules.[4] This increased intermolecular attraction requires more thermal energy to disrupt the ordered packing, hence the higher Tm. At physiological temperature (37°C), DSPC bilayers are well below their Tm, existing in a rigid and less permeable gel state. This characteristic is highly desirable for formulations requiring enhanced stability and controlled drug release.[3][9] Liposomes formulated with DSPC as the major bilayer component have been shown to be more stable than those containing DPPC.[9]
-
DPPC's Tm (~41 °C): With its shorter palmitoyl chains, DPPC has weaker van der Waals interactions and consequently a lower Tm.[2][5] While still in the gel phase at 37°C, DPPC bilayers are much closer to their phase transition temperature. This proximity to the Tm results in a more dynamic and permeable membrane compared to DSPC.[9] This property can be advantageous for applications where a more rapid drug release is desired or when formulating with membrane-associated proteins that require a less rigid environment.
The choice between DSPC and DPPC, therefore, often hinges on the desired release kinetics and stability profile of the drug delivery system. For sustained-release formulations and applications demanding high in vivo stability, DSPC is often the preferred choice.[9][10] Conversely, for applications where some degree of membrane fluidity is beneficial, DPPC may be more suitable.
Experimental Characterization: Determining the Tm with Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the Tm of phospholipids and to characterize the thermal behavior of lipid-based formulations.[11][12] The technique works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Experimental Protocol for DSC Analysis of Liposomes
Objective: To determine the main phase transition temperature (Tm) of DSPC and DPPC liposomes.
Materials:
-
DSPC and DPPC powder
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
DSC instrument
-
Hermetic aluminum pans
Methodology:
-
Liposome Preparation:
-
Accurately weigh the desired amount of DSPC or DPPC powder.
-
Dissolve the lipid in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the chosen buffer by vortexing or gentle agitation above the lipid's Tm.
-
To obtain unilamellar vesicles, the liposome suspension can be subjected to sonication or extrusion.
-
-
DSC Sample Preparation:
-
Accurately transfer a known amount of the liposome suspension into a hermetic aluminum DSC pan.
-
Seal the pan to prevent solvent evaporation during the experiment.
-
Prepare a reference pan containing the same volume of buffer.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Ramp the temperature at a constant rate (e.g., 1-5 °C/min) to a temperature well above the Tm.
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The Tm is identified as the peak temperature of the endothermic transition in the DSC thermogram.[11]
-
The enthalpy of the transition (ΔH) can be calculated from the area under the peak, providing information about the cooperativity of the transition.
-
Diagram of the DSC Experimental Workflow
Caption: Schematic representation of DSPC and DPPC lipid bilayers.
Conclusion: A Strategic Choice for Optimal Formulation
The selection between DSPC and DPPC is a critical decision in the design of lipid-based drug delivery systems. While both are excellent choices due to their biocompatibility and well-understood properties, the two-carbon difference in their acyl chain lengths leads to significant variations in their physicochemical characteristics. DSPC, with its longer stearoyl chains and higher Tm, forms more rigid, stable, and less permeable bilayers, making it ideal for applications requiring sustained drug release and enhanced in vivo stability. In contrast, DPPC's shorter palmitoyl chains and lower Tm result in a more fluid and permeable membrane at physiological temperatures, which may be advantageous for certain drug release profiles or for the incorporation of membrane-active components. A thorough understanding of these differences, supported by robust experimental characterization, is essential for the rational design and optimization of effective and safe lipid-based therapeutics.
References
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Dipalmitoylphosphatidylcholine - Wikipedia. Available from: [Link]
-
Koynova, R., & Caffrey, M. (1995). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Chemistry and Physics of Lipids, 78(1), 83-96. Available from: [Link]
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Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC - NIH. Available from: [Link]
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Distearoylphosphatidylcholine - Grokipedia. Available from: [Link]
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The use of differential scanning calorimetry as a tool to characterize liposome preparations - Tel Aviv University. Available from: [Link]
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Chountoulesi, M., Naziris, N., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in molecular biology (Clifton, N.J.), 2207, 299–312. Available from: [Link]
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Physicochemical and biopharmaceutical characterization of dipalmitoyl phosphatidylcholine liposomes sterically stabilized by copolymers bearing short blocks of lipid-mimetic units - Soft Matter (RSC Publishing). Available from: [Link]
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Chemical structure of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) - ResearchGate. Available from: [Link]
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Variation of thermal conductivity of DPPC lipid bilayer membranes around the phase transition temperature | Journal of The Royal Society Interface. (2017). Available from: [Link]
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Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC - NIH. Available from: [Link]
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Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers - MDPI. Available from: [Link]
-
Structures of (a) dipalmitoylphosphatidylcholine (DPPC) and (b)... | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - NIH. (2021). Available from: [Link]
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Studying Liposomes in the Nano DSC - TA Instruments. Available from: [Link]
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A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed. Available from: [Link]
-
Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - MDPI. Available from: [Link]
-
Thermograms (Ср(Т)) of (a) DPPC, (b) DSPC, and (c) DAPC in the absence of saponins and in the presence of diosgenin, betulin and digitonin at a lipid to agent ratio of 50 - ResearchGate. Available from: [Link]
-
Chemical structure of dipalmitoylphosphatidylcholine (DPPC). - ResearchGate. Available from: [Link]
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Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry - J-Stage. Available from: [Link]
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1,2-Dipalmitoylphosphatidylcholine - Wikipédia. Available from: [Link]
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3: Molecular structure of dipalmitoylphosphatidylcholine (DPPC). The... | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Targeted drug delivery utilizing protein-like molecular architecture - PMC - NIH. Available from: [Link]
-
Acoustical response of DSPC versus DPPC lipid-coated microbubbles - ResearchGate. Available from: [Link]
-
Physicochemical and electrical properties of DPPC bilayer membranes in the presence of oleanolic or asiatic acid - ResearchGate. Available from: [Link]
-
DSPC or DPPC as main shell component influences ligand distribution and binding area of lipid-coated targeted microbubbles - Erasmus University Rotterdam. Available from: [Link]
-
Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC - NIH. Available from: [Link]
-
The effect of lipid type (i.e., DMPC, DPPC, DSPC, DOPC) on mean... - ResearchGate. Available from: [Link]
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1,2-Distearoyl-sn-glycero-3-phosphocholine | C44H88NO8P | CID 94190 - PubChem. Available from: [Link]
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Full article: The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations - Taylor & Francis. (2008). Available from: [Link]
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DSC scans for lipid bilayers containing DMPC (left), DPPC (second from... - ResearchGate. Available from: [Link]
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DSPC - Croda Pharma. Available from: [Link]
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Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers | Langmuir - ACS Publications. (2020). Available from: [Link]
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1,2-Dipalmitoylphosphatidylcholine | C40H80NO8P | CID 6138 - PubChem. Available from: [Link]
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The structures of DLPC, DMPC, DPPC, and DSPC molecules. - ResearchGate. Available from: [Link]
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The Lipid Showdown: A Comparative Guide to Drug Retention in DSPC vs. DPPC Liposomes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug delivery, the choice of a lipid carrier is a critical decision that dictates the stability, efficacy, and ultimate success of a therapeutic formulation. Among the most utilized phospholipids for constructing liposomal vesicles are 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). While structurally similar, their subtle differences in acyl chain length lead to profound variations in their physicochemical properties, most notably, their ability to retain an encapsulated drug. This guide provides a comprehensive, data-driven comparison of DSPC and DPPC liposomes, offering insights into their performance and guiding the rational selection of the optimal lipid for your drug delivery system.
At the Core of Performance: Physicochemical Properties of DSPC and DPPC
The defining difference between DSPC and DPPC lies in the length of their saturated fatty acid chains: DSPC possesses two 18-carbon stearoyl chains, while DPPC has two 16-carbon palmitoyl chains. This seemingly minor variation has a significant impact on the phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase.
The longer acyl chains of DSPC result in stronger van der Waals interactions between the lipid tails, requiring more energy to disrupt the ordered packing. Consequently, DSPC exhibits a higher phase transition temperature than DPPC.[1][2] This fundamental difference is the primary determinant of their drug retention capabilities.
| Property | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Reference(s) |
| Acyl Chain Length | C18:0 (Stearoyl) | C16:0 (Palmitoyl) | [3] |
| Phase Transition Temperature (Tm) | ~55 °C | ~41 °C | [1][2][4] |
| Bilayer State at 37 °C | Gel Phase (Rigid) | Near Tm (More Fluid) | [4] |
The higher Tm of DSPC means that at physiological temperature (37 °C), its bilayer is in a solid-ordered, gel phase, creating a less permeable and more stable membrane.[4] In contrast, DPPC's Tm is very close to physiological temperature, resulting in a bilayer that is more fluid and prone to leakage.[4]
Below is a diagram illustrating the molecular structures of DSPC and DPPC, highlighting the difference in their acyl chain lengths.
Caption: Molecular structures of DSPC and DPPC.
The Mechanism of Drug Retention: A Tale of Two Bilayers
Drug leakage from liposomes is primarily governed by the permeability of the lipid bilayer.[5] In the rigid gel phase, the tightly packed acyl chains of DSPC create a formidable barrier, significantly hindering the passive diffusion of encapsulated molecules. Conversely, the more fluid nature of the DPPC bilayer at 37°C allows for greater molecular motion, creating transient pores and defects through which drugs can escape.[4]
The nature of the encapsulated drug also plays a crucial role. Hydrophilic drugs, entrapped in the aqueous core, are less likely to permeate a hydrophobic lipid bilayer, regardless of its fluidity.[6] However, for these drugs, leakage can still occur through defects in the membrane. For hydrophobic drugs, which are partitioned within the lipid bilayer, the stability of the bilayer is even more critical. In a fluid DPPC membrane, these drugs have greater mobility and are more likely to be released.
The inclusion of cholesterol is a common strategy to modulate membrane fluidity and enhance drug retention in both DSPC and DPPC liposomes.[5][7] Cholesterol inserts into the lipid bilayer, filling the gaps between phospholipid molecules and increasing the packing density, which in turn reduces membrane permeability.
Experimental Evidence: Head-to-Head Comparison of Drug Retention
Numerous studies have demonstrated the superior drug retention of DSPC liposomes compared to their DPPC counterparts, particularly at physiological temperatures.
A comparative study on the in vitro stability and release kinetics of liposome formulations found that DSPC liposomes exhibited the greatest drug retention over a 48-hour period at 37°C.[8][9] In this study, DSPC liposomes retained approximately 85.2% of the encapsulated model drug, while DPPC liposomes retained only about 60.8% under the same conditions.[8][9] Another study highlighted that the incorporation of a peptide-amphiphile into DPPC liposomes was necessary to decrease fluorophore release from 90% to 65%, whereas DSPC liposomes showed only 50% release even without the stabilizing agent.[4]
| Liposome Composition | Incubation Temperature | Drug Retention after 24h (%) | Reference(s) |
| DSPC/Cholesterol | 37 °C | ~85% | [10] |
| DPPC/Cholesterol | 37 °C | ~61% | [10] |
This enhanced stability makes DSPC a preferred choice for applications requiring sustained drug release and long circulation times.
The following diagram illustrates the relationship between phase transition temperature and drug retention.
Caption: Impact of lipid structure on drug retention.
Experimental Protocols for Assessing Drug Retention
To empirically determine the optimal liposome formulation for a specific drug, a robust and reproducible experimental workflow is essential.
Liposome Preparation: Thin-Film Hydration Method
The thin-film hydration method is a widely used and reliable technique for preparing multilamellar vesicles (MLVs).[11]
-
Lipid Film Formation: Dissolve DSPC or DPPC and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation at a temperature above the lipid's Tm (e.g., 60-65°C for DSPC, 45-50°C for DPPC). This allows for the formation of MLVs.
-
Size Reduction (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
Drug Loading
-
Passive Loading (for hydrophilic drugs): The drug is dissolved in the hydration buffer, and encapsulation occurs during the formation of the liposomes.[12]
-
Active or Remote Loading (for amphipathic weak acids or bases): This method involves creating a transmembrane pH or ion gradient to drive the drug into the pre-formed liposomes, often resulting in higher encapsulation efficiencies.[13]
Determination of Encapsulation Efficiency
Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes.[14]
-
Separation of Free Drug: Remove the unencapsulated drug from the liposome suspension using methods such as dialysis, size exclusion chromatography, or centrifugation.[14][15]
-
Quantification: Determine the concentration of the drug in the liposomal fraction. This can be achieved by disrupting the liposomes with a suitable solvent or detergent and then quantifying the drug using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
In Vitro Drug Release Study
The dialysis method is a common and effective way to assess the in vitro drug release profile of a liposomal formulation.[][17]
-
Dialysis Setup: Place a known amount of the liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Incubation: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C) with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace them with fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of drug in the collected samples using a suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
The following diagram outlines the experimental workflow for comparing drug retention.
Caption: Workflow for comparing liposomal drug retention.
Making the Right Choice: A Decision Framework
The selection between DSPC and DPPC is not a one-size-fits-all decision. It requires a careful consideration of the specific therapeutic application and the properties of the drug to be delivered.
-
Choose DSPC for:
-
Sustained Release: When a slow and prolonged release of the drug is desired.
-
Long-Circulating Formulations: The high stability of DSPC liposomes in biological fluids minimizes premature drug leakage and enhances circulation time.[18]
-
Encapsulation of 'Leaky' Drugs: For drugs that are prone to leakage, the rigid DSPC bilayer provides a more robust barrier.
-
-
Choose DPPC for:
-
Thermosensitive Liposomes: The proximity of DPPC's Tm to physiological temperature makes it an ideal component for thermosensitive liposomes, which release their contents in response to localized hyperthermia.[18][19]
-
Applications Requiring Faster Drug Release: In scenarios where a more rapid release of the drug at the target site is beneficial.
-
Conclusion
The choice between DSPC and DPPC as the primary phospholipid in a liposomal formulation has profound implications for drug retention and overall therapeutic efficacy. The higher phase transition temperature of DSPC confers greater bilayer rigidity and stability at physiological temperatures, resulting in superior drug retention compared to DPPC. This makes DSPC the lipid of choice for sustained-release formulations and for encapsulating drugs that are prone to leakage. Conversely, the unique thermal properties of DPPC make it highly suitable for the development of thermosensitive drug delivery systems. By understanding the fundamental physicochemical differences between these two lipids and employing rigorous experimental validation, researchers can make informed decisions to design and develop liposomal formulations with optimized performance characteristics.
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A Head-to-Head Comparison of DSPC and DOPE as Helper Lipids in mRNA Delivery
A Senior Application Scientist's Guide to Optimizing Lipid Nanoparticle Formulations
In the rapidly evolving landscape of mRNA therapeutics, the composition of the lipid nanoparticle (LNP) delivery vehicle is paramount to achieving therapeutic success. While the ionizable lipid often takes center stage for its role in mRNA encapsulation and endosomal escape, the choice of "helper" phospholipid can profoundly influence the stability, biodistribution, and ultimately, the transfection efficiency of the LNP formulation.[1][2] This guide provides an in-depth, objective comparison of two of the most widely used helper lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).
The Critical Role of Helper Lipids in LNP Performance
Helper lipids are integral structural components of LNPs, typically comprising 10-20 mol% of the total lipid composition.[3] Their primary functions include:
-
Stabilizing the LNP structure: They integrate into the lipid bilayer, contributing to the overall integrity and stability of the nanoparticle.[][5][6]
-
Facilitating membrane fusion: Helper lipids can influence the interaction of the LNP with the endosomal membrane, a critical step for the release of mRNA into the cytoplasm.[][7]
-
Modulating biodistribution: The choice of helper lipid can impact which tissues and organs the LNPs accumulate in following administration.[8][9]
At the Bench: A Comparative Look at DSPC and DOPE
The fundamental differences between DSPC and DOPE lie in their molecular structure, which in turn dictates their physicochemical properties and their impact on LNP behavior.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): The Stabilizer
DSPC is a saturated phospholipid with a cylindrical molecular shape.[1][2] This geometry allows it to pack tightly into lipid bilayers, forming stable, lamellar structures.[1] This characteristic contributes to the formation of rigid and stable LNPs, a feature that has led to its inclusion in clinically approved formulations like the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][5]
-
Key Advantages of DSPC:
-
Enhanced Stability: The saturated acyl chains of DSPC result in a higher phase transition temperature, contributing to greater LNP stability and longer circulation times.[2][3]
-
Proven Clinical Track Record: Its use in approved mRNA vaccines provides a strong foundation of safety and efficacy data.[1][5]
-
Spleen Targeting: Studies have shown that LNPs formulated with DSPC tend to accumulate more in the spleen compared to those with DOPE, which can be advantageous for vaccine and immunotherapy applications.[8][9]
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): The Fusogen
In contrast to DSPC, DOPE is an unsaturated phospholipid with a conical molecular shape.[1][2] This "cone" shape is due to the presence of double bonds in its acyl chains and a smaller headgroup.[2] This geometry disrupts the tight packing of lipids, promoting the formation of non-bilayer, hexagonal (HII) phases.[1][2][] This property is believed to be crucial for its role in facilitating endosomal escape.
-
Key Advantages of DOPE:
-
Enhanced Endosomal Escape: The propensity of DOPE to form hexagonal phases is thought to destabilize the endosomal membrane, promoting the release of the mRNA cargo into the cytoplasm.[][6][10]
-
Improved Liver Transfection: Several studies have demonstrated that DOPE-containing LNPs can lead to higher mRNA transfection efficiency in the liver compared to their DSPC counterparts.[8][9] This is attributed to stronger interactions with apolipoprotein E (ApoE), a protein involved in liver uptake.[8][9]
-
Quantitative Performance Metrics: DSPC vs. DOPE
| Parameter | DSPC-containing LNPs | DOPE-containing LNPs | Key Insights & Causality |
| Particle Size (nm) | Typically 70 - 120 nm, with a tendency towards slightly larger and more uniform sizes.[11][12][13] | Can be formulated to similar sizes (70 - 120 nm), though some studies report slightly smaller sizes.[12][13] | The rigid, cylindrical shape of DSPC promotes more ordered packing, potentially leading to more consistent particle sizes. |
| Polydispersity Index (PDI) | Generally low (< 0.2), indicating a homogenous population of nanoparticles.[1][11] | Also typically low (< 0.2), but can be more sensitive to formulation parameters.[1] | The inherent stability of DSPC-containing bilayers contributes to a more uniform self-assembly process. |
| mRNA Encapsulation Efficiency (%) | Consistently high (>85-90%).[11] | Also demonstrates high encapsulation efficiency (>80-90%).[1][12][13] | Both lipids are effective at forming stable structures that can efficiently entrap mRNA, especially when formulated with a potent ionizable lipid. |
| In Vivo Biodistribution | Preferential accumulation in the spleen.[8][9] | Preferential accumulation in the liver.[8][9] | DOPE's stronger interaction with ApoE facilitates liver targeting, while DSPC's properties lead to greater uptake by immune cells in the spleen.[8][9] |
| In Vivo Transfection Efficiency | Lower in the liver compared to DOPE.[8][9] | Significantly higher in the liver (up to 3-fold increase).[8][9] | DOPE's fusogenic properties enhance endosomal escape, leading to more efficient mRNA delivery to the cytoplasm in hepatocytes.[1] |
Experimental Workflows
Diagram of LNP Formulation via Microfluidic Mixing
Caption: Microfluidic mixing for reproducible LNP formulation.
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes a standard method for producing LNPs with either DSPC or DOPE as the helper lipid.[11][14]
-
Preparation of Lipid Stock Solutions:
-
Dissolve the ionizable lipid (e.g., DLin-MC3-DMA), helper lipid (DSPC or DOPE), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol to create individual stock solutions (typically 10-20 mg/mL).[11] Ensure complete dissolution.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
Preparation of the mRNA Solution (Aqueous Phase):
-
Microfluidic Mixing:
-
Load the lipid mixture and the mRNA solution into separate syringes.
-
Connect the syringes to a microfluidic mixing device.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.[14]
-
Initiate mixing. The rapid, controlled mixing within the microfluidic channels induces the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
Diagram of Endosomal Escape Mechanism
Caption: The pivotal role of endosomal escape in mRNA delivery.
Protocol 2: In Vitro Transfection Efficiency Assay
This protocol outlines a method to compare the transfection efficiency of DSPC- and DOPE-containing LNPs in a cell culture model.
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HEK293T or HeLa cells) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
LNP Treatment:
-
Dilute the DSPC-LNP and DOPE-LNP formulations containing mRNA encoding a reporter protein (e.g., luciferase or Green Fluorescent Protein - GFP) to the desired concentrations in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for LNP uptake, endosomal escape, and protein expression.
-
-
Quantification of Reporter Protein Expression:
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.
-
For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry or a fluorescence microscope.
-
-
Data Analysis:
-
Compare the reporter protein expression levels between cells treated with DSPC-LNPs and DOPE-LNPs to determine the relative transfection efficiencies.
-
Concluding Remarks for the Discerning Scientist
The choice between DSPC and DOPE as a helper lipid is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific therapeutic application.
-
For applications requiring high stability and targeting of the spleen, such as vaccines and certain immunotherapies, DSPC is an excellent and clinically validated choice.[8][9]
-
For therapies targeting the liver, where high levels of protein expression are desired, DOPE often provides a significant advantage due to its ability to enhance endosomal escape and liver-specific uptake.[1][8][9]
Ultimately, the optimal LNP formulation for a given mRNA therapeutic will depend on a multifactorial interplay between the ionizable lipid, helper lipid, cholesterol, and PEG-lipid.[7] Empirical testing of different formulations, as outlined in the provided protocols, is essential for identifying the combination that yields the desired balance of stability, biodistribution, and therapeutic efficacy.
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Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing. PubMed Central. Available at: [Link]
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PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery. RSC Publishing. Available at: [Link]
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A Senior Application Scientist's Guide to Liposome Stability: A Comparative Analysis of DSPC, DPPC, and DMPC
For drug development professionals and researchers in the nanomedicine field, the stability of a liposomal formulation is not merely a parameter—it is the cornerstone of efficacy and safety. An ideal liposome must act as a robust vessel, protecting its therapeutic cargo from degradation in the bloodstream and preventing premature leakage, only to release it at the desired target site. The choice of phospholipid is a critical determinant of this stability.
This guide provides an in-depth, objective comparison of the stability profiles of liposomes formulated with three common saturated phosphatidylcholines:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
-
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)
We will dissect the physicochemical properties that govern their stability, present comparative experimental data, and provide validated protocols for their preparation and assessment.
The Foundation of Stability: Physicochemical Properties
The stability of these liposomes is intrinsically linked to the molecular structure of their constituent phospholipids, specifically the length of their saturated acyl chains and their main phase transition temperature (Tm).
Acyl Chain Length and Membrane Packing
DSPC, DPPC, and DMPC differ in the length of their fatty acid chains. The longer the acyl chain, the stronger the van der Waals forces between adjacent lipid tails. This results in a more ordered and tightly packed lipid bilayer, which directly enhances membrane rigidity and reduces permeability.[1]
Phase Transition Temperature (Tm)
The Tm is the temperature at which a lipid bilayer transitions from a rigid, ordered gel state to a more fluid, disordered liquid-crystalline state. Below the Tm, the bilayer is less permeable and more stable. Above the Tm, the membrane becomes significantly more fluid and leaky.[2][3] The stability of liposomes at physiological temperature (37°C) is therefore highly dependent on their Tm.[2][4]
| Phospholipid | Acyl Chain Composition | Phase Transition Temperature (Tm) | State at 37°C |
| DMPC | 14:0 (Myristoyl) | ~23-24°C[4][5] | Liquid-Crystalline (Fluid) |
| DPPC | 16:0 (Palmitoyl) | ~41°C[4][5] | Gel (Rigid) |
| DSPC | 18:0 (Stearoyl) | ~55°C[5][6] | Gel (Rigid) |
| Table 1. Physicochemical properties of DMPC, DPPC, and DSPC. |
As shown in Table 1, DMPC has a Tm below physiological temperature, meaning DMPC liposomes are in a fluid and more permeable state in the body.[2][4] In contrast, both DPPC and DSPC have a Tm well above 37°C, forming rigid, stable bilayers under physiological conditions.[2][4] This fundamental difference is the primary driver of their varying stability profiles.
Comparative Stability Analysis: Experimental Evidence
The theoretical advantages of longer acyl chains and higher Tm are borne out in experimental studies comparing drug retention and physical stability.
Drug Retention and Leakage
A direct measure of liposome stability is its ability to retain its encapsulated cargo over time, both during storage and under physiological conditions. Studies consistently demonstrate a clear stability hierarchy: DSPC > DPPC > DMPC .[4][7]
One comparative study incubated liposomes made from each lipid (with 21% cholesterol) in phosphate-buffered saline (PBS) at 4°C (storage) and 37°C (physiological).[2][4] The retention of a model drug, radiolabeled inulin, was measured over 48 hours.
| Phospholipid | Drug Retention at 4°C (48 hrs) | Drug Retention at 37°C (48 hrs) | Time to Significant Leakage (at 37°C) |
| DMPC | ~50.5%[4] | ~47.3%[4] | 15 minutes[4][7] |
| DPPC | ~62.1% (after 3 hrs)[4] | ~60.8%[4] | 24 hours[2][4] |
| DSPC | ~87.1%[4] | ~85.2%[4] | No significant leakage[2][4] |
| Table 2. Comparative drug retention of liposomes in PBS. Data sourced from a study using 14C-inulin as a model drug.[4] |
The results are unequivocal. DSPC liposomes, with the highest Tm, exhibited exceptional stability, retaining over 85% of their cargo after 48 hours at both temperatures.[2][4] DPPC liposomes were moderately stable, showing significant leakage after 24 hours at 37°C.[2][4] DMPC liposomes, being in a fluid state at both temperatures, were the least stable, losing a significant portion of their contents within just 15 minutes.[2][4]
The Critical Role of Cholesterol
While the choice of phospholipid sets the baseline for stability, cholesterol is a vital additive that acts as a "stability buffer." It inserts into the lipid bilayer, increasing the packing of phospholipids, which reduces membrane fluidity and permeability.[7] Cholesterol effectively eliminates the sharp phase transition, creating a "liquid-ordered" phase that is both stable and fluid.[8]
Studies have shown that incorporating cholesterol is essential for creating well-organized and stable liposome structures.[9] A lipid-to-cholesterol molar ratio of 70:30 (or 2:1) is often cited as an optimal balance, providing a good equilibrium between the flexibility of the lipids and the stability conferred by cholesterol.[8][9] However, the effect can be concentration-dependent; very low concentrations (5-8%) have sometimes been found to decrease stability by creating defects in the bilayer structure.[4][7]
Experimental Section: Protocols for Preparation and Stability Assessment
To ensure reproducible and reliable data, standardized protocols are essential.
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This is the most common and robust method for producing unilamellar liposomes of a defined size.
Methodology:
-
Lipid Film Formation: Dissolve the chosen phospholipid (DSPC, DPPC, or DMPC) and cholesterol (e.g., at a 70:30 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This creates a thin, uniform lipid film on the flask's inner surface. It is crucial to ensure all solvent is removed; place the flask under high vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the Tm of the primary lipid. For DSPC, this would be >55°C. This allows the lipids to properly hydrate and self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain a homogenous population of large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld or high-pressure extruder. This step should also be performed above the lipid's Tm.
-
Purification: Remove any unencapsulated drug or material by size exclusion chromatography or dialysis.
Protocol 2: Liposome Characterization and Stability Assessment
A comprehensive stability assessment involves monitoring key physicochemical parameters over time.[]
Methodology:
-
Initial Characterization (T=0):
-
Particle Size & Polydispersity Index (PDI): Measure the hydrodynamic diameter and size distribution using Dynamic Light Scattering (DLS). A PDI < 0.2 is generally considered indicative of a monodisperse population.[11][12]
-
Zeta Potential: Measure the surface charge via electrophoretic light scattering. Zeta potential provides an indication of colloidal stability, with highly negative or positive values (e.g., > |20| mV) suggesting good stability against aggregation.[13][14]
-
Encapsulation Efficiency (EE%): Quantify the amount of drug successfully encapsulated. This is typically done by lysing the liposomes with a detergent (e.g., Triton X-100), measuring the total drug amount, and comparing it to the initial drug amount used.
-
-
Stability Study:
-
Divide the liposome suspension into aliquots and store them under different conditions (e.g., 4°C and 37°C in a sterile buffer or serum-containing medium).
-
At predetermined time points (e.g., 1h, 6h, 24h, 48h, 1 week), withdraw an aliquot.
-
-
Time-Point Analysis:
-
Physical Stability: Re-measure particle size, PDI, and zeta potential to check for aggregation or fusion.[]
-
Chemical Stability (Drug Leakage): Determine the percentage of drug retained within the liposomes. Separate the free (leaked) drug from the liposome-encapsulated drug using techniques like dialysis or centrifugal ultrafiltration. Quantify the drug in both fractions using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).
-
Calculate % Drug Retained = (Amount of drug in liposomes at time t / Amount of drug in liposomes at t=0) x 100.
-
Conclusion and Application-Driven Selection
The experimental evidence strongly supports a stability ranking of DSPC > DPPC > DMPC .
-
DSPC liposomes are the gold standard for applications requiring high stability and prolonged drug retention. Their rigid, tightly packed bilayers minimize premature leakage, making them ideal for long-circulating formulations intended to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.
-
DPPC liposomes offer moderate stability. Their Tm of 41°C makes them particularly suitable for temperature-sensitive formulations, where localized hyperthermia can trigger a phase transition and induce rapid drug release at the target site.[15][16]
-
DMPC liposomes , due to their low Tm and high fluidity, are generally too leaky for systemic drug delivery applications requiring long circulation times.[7] However, this "instability" can be leveraged for applications where very rapid drug release is desired or for in vitro model membrane studies.
Ultimately, the choice of phospholipid is not about selecting the "most stable" option, but the most appropriate one. By understanding the fundamental relationship between lipid structure, physicochemical properties, and in vitro performance, researchers can rationally design liposomal carriers tailored to the specific demands of their therapeutic application.
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Anderson, M., & Omri, A. (2004). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Taylor & Francis Online. [Link]
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Antimisiaris, S. G., et al. (2022). Stability of DMPC Liposomes Externally Conjugated with Branched Polyglycerol. MDPI. [Link]
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ResearchGate. (n.d.). The effect of lipid type (i.e., DMPC, DPPC, DSPC, DOPC) on mean particle size and PDI. [Link]
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Gmaj, J., et al. (2021). Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine. National Center for Biotechnology Information. [Link]
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Javanainen, M., et al. (2014). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. National Center for Biotechnology Information. [Link]
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Kari, O. K., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. [Link]
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Surianarayanan, R., et al. (2016). Effect of sample Concentration on the Characterization of Liposomes using Dynamic light Scattering Technique. Pharmaceutical Methods. [Link]
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Koynova, R., & Caffrey, M. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. PubMed. [Link]
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Drabik, D., et al. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Physico-chemical characterization of different liposome formulations. [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Stability Aspects of Liposomes. [Link]
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ResearchGate. (n.d.). Particle size, polydispersity index, and zeta potential of different liposomes prepared by conventional and SCF-CO2 methods. [Link]
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Li, W., et al. (2019). Current developments in drug delivery with thermosensitive liposomes. National Center for Biotechnology Information. [Link]
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Morgan, C. G., et al. (1998). Active uptake of drugs into photosensitive liposomes and rapid release on UV photolysis. ScienceDirect. [Link]
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Hassett, K. J., et al. (2024). Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. MDPI. [Link]
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Johnston, M. J. W., et al. (2017). Leakage Kinetics of the Liposomal Chemotherapeutic Agent Doxil: The Role of Dissolution, Protonation, and Passive Transport, and Implications for Mechanism of Action. National Institutes of Health. [Link]
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Al-Ahmady, Z., & Kostarelos, K. (2021). Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment. National Center for Biotechnology Information. [Link]
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Kamiya, K., et al. (2019). Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Encapsulation Efficiency: A Comparative Analysis of DSPC and Other Saturated Phospholipids
In the landscape of advanced drug delivery, liposomal formulations stand out for their ability to enhance the therapeutic index of encapsulated agents by altering their pharmacokinetics and biodistribution. The success of these nanocarriers is fundamentally tied to their encapsulation efficiency (EE) —the percentage of the total initial drug that is successfully entrapped within the liposome. A high EE is not merely a matter of process optimization; it is a critical quality attribute that directly impacts therapeutic efficacy, dosage accuracy, and the economic viability of the formulation.
Among the myriad of lipid excipients available, saturated phospholipids are frequently the lipids of choice for creating stable, low-permeability membranes. 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a preeminent example, prized for its ability to form rigid and stable bilayers.[1] This guide provides an in-depth comparison of the encapsulation efficiency of DSPC-based liposomes against those formulated with other common saturated phospholipids, namely 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). We will dissect the physicochemical principles, present comparative experimental data, and provide a validated protocol for the accurate determination of encapsulation efficiency.
The Physicochemical Foundation of Encapsulation Efficiency
The capacity of a liposome to load and retain a therapeutic agent is intrinsically governed by the properties of its constituent phospholipids. For saturated lipids like DSPC, DPPC, and DMPC, the two most influential characteristics are acyl chain length and the main phase transition temperature (Tm).
-
Acyl Chain Length and van der Waals Forces: These phospholipids differ in the length of their saturated fatty acid chains:
-
DSPC: Stearoyl chains (C18)
-
DPPC: Palmitoyl chains (C16)
-
DMPC: Myristoyl chains (C14)
Longer acyl chains, as in DSPC, result in stronger van der Waals interactions between adjacent lipid molecules. This enhanced intermolecular attraction leads to a more tightly packed, ordered, and rigid lipid bilayer.
-
-
Phase Transition Temperature (Tm): The Tm is the temperature at which a lipid bilayer transitions from a rigid, ordered "gel" phase to a more disordered, "liquid crystalline" or fluid phase. This transition dramatically alters membrane permeability.
The causality is direct: the stronger intermolecular forces in longer-chain lipids require more thermal energy to disrupt, resulting in a higher Tm.[2] Since physiological temperature is ~37°C, DSPC and DPPC exist in the rigid gel phase, while DMPC is in the more permeable fluid phase. This makes DSPC and DPPC liposomes inherently less leaky and more stable in vivo, a critical factor for retaining the encapsulated drug payload until it reaches the target site.[4][5]
-
The Role of Cholesterol: Cholesterol is a ubiquitous component in liposomal formulations, where it functions as a membrane "fluidity buffer."[6] It inserts into the bilayer, increasing the packing order of fluid-phase lipids (like DMPC at 37°C) and disrupting the tight packing of gel-phase lipids (like DSPC and DPPC). This modulation of membrane rigidity and permeability can either enhance or decrease EE. For instance, by increasing bilayer stability, it can improve retention. However, it can also compete with lipophilic drugs for space within the bilayer, potentially reducing EE for that class of compounds.[7][8]
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A Senior Application Scientist's Guide to Cross-Validating DLS and Cryo-TEM for DSPC Vesicle Sizing
Abstract
In the realm of drug delivery, particularly with lipid-based nanoparticles such as vesicles, precise and accurate characterization of particle size and distribution is paramount. The size of these vesicles, often composed of lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), directly influences their in vivo fate, including circulation time, biodistribution, and cellular uptake. This guide provides an in-depth comparison of two orthogonal and complementary techniques for vesicle sizing: Dynamic Light Scattering (DLS) and Cryogenic Transmission Electron Microscopy (Cryo-TEM). We will delve into the fundamental principles of each method, present a head-to-head comparison of their capabilities, and provide detailed, field-tested protocols for the preparation and analysis of DSPC vesicles. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust, cross-validated methods for nanoparticle characterization.
The Critical Role of Vesicle Sizing in Drug Delivery
The therapeutic efficacy and safety of intravenously administered liposomal drug products are intrinsically linked to their physicochemical properties, with particle size being a critical quality attribute. Vesicles in the 100 nm range, for instance, are known to preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Conversely, larger vesicles are more rapidly cleared from circulation by the mononuclear phagocyte system (MPS). Therefore, the ability to accurately measure and control the size distribution of vesicle formulations is non-negotiable for reproducible clinical outcomes.
Dynamic Light Scattering (DLS): The Ensemble Approach
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for measuring the size of particles and molecules in suspension.
Fundamental Principles
DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in a liquid. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations.
A digital correlator analyzes these intensity fluctuations to generate an autocorrelation function. This function is then used to calculate the translational diffusion coefficient (D) of the particles. Finally, the hydrodynamic diameter (d_H) is determined using the Stokes-Einstein equation:
d_H = (k_B * T) / (3 * π * η * D)
Where:
-
k_B is the Boltzmann constant
-
T is the absolute temperature
-
η is the viscosity of the solvent
It is crucial to understand that DLS measures the hydrodynamic diameter, which is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. This includes not only the core of the vesicle but also any surface-associated molecules and the associated solvent layer.
Strengths and Limitations
Strengths:
-
High Throughput: DLS measurements are rapid, typically taking only a few minutes per sample.
-
Non-invasive: The technique does not require extensive sample preparation and can be performed on dilute suspensions.
-
Ensemble Measurement: Provides an average size of the entire particle population, offering a good overview of the sample.
Limitations:
-
Intensity-Weighted Distribution: DLS results are inherently intensity-weighted. Since the intensity of scattered light is proportional to the sixth power of the particle radius (I ∝ r⁶), the presence of even a small number of large particles or aggregates can significantly skew the results towards a larger average size.
-
Low Resolution: DLS has difficulty resolving particle populations with similar sizes.
-
Indirect Measurement: The size is calculated based on several assumptions, including the sphericity of the particles and the viscosity of the medium.
Cryogenic Transmission Electron Microscopy (Cryo-TEM): The Single-Particle Approach
Cryo-TEM is a powerful imaging technique that allows for the direct visualization of biological macromolecules and nanoparticles in their near-native, hydrated state.
Fundamental Principles
In cryo-TEM, a thin aqueous film of the sample is rapidly frozen in a cryogen, such as liquid ethane. This vitrification process—freezing so rapidly that water molecules do not have time to form crystalline ice—preserves the native structure of the vesicles. The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope.
The resulting images provide direct visual evidence of the vesicles' morphology, lamellarity (number of lipid bilayers), and size. Image analysis software can then be used to measure the diameter of a large number of individual vesicles, allowing for the generation of a number-weighted size distribution.
Strengths and Limitations
Strengths:
-
Direct Visualization: Provides high-resolution images of individual vesicles, revealing detailed morphological information.
-
Number-Weighted Distribution: By measuring individual particles, cryo-TEM generates a number-weighted size distribution, which is often more representative of the true particle population than an intensity-weighted distribution.
-
High Resolution: Can easily distinguish between different particle populations and identify aggregates or impurities.
Limitations:
-
Low Throughput: Sample preparation and imaging are time-consuming and require specialized equipment and expertise.
-
Complex Sample Preparation: The vitrification process is technically challenging and can introduce artifacts if not performed correctly.
-
Cost: Cryo-TEM is a significantly more expensive technique than DLS in terms of both instrumentation and operation.
Head-to-Head Comparison: DLS vs. Cryo-TEM for Vesicle Sizing
| Feature | Dynamic Light Scattering (DLS) | Cryogenic Transmission Electron Microscopy (Cryo-TEM) |
| Principle | Measures hydrodynamic diameter based on Brownian motion and light scattering. | Direct imaging of individual particles in a vitrified state. |
| Size Distribution | Intensity-weighted (Z-average, Polydispersity Index - PDI). | Number-weighted (mean, standard deviation). |
| Information Provided | Average size, size distribution, and an indication of sample polydispersity. | Individual particle size, morphology, lamellarity, and population statistics. |
| Sample Preparation | Minimal; requires dilution in a suitable buffer. | Complex; involves vitrification (rapid freezing) of a thin sample film. |
| Throughput | High (minutes per sample). | Low (hours to days per sample, including imaging and analysis). |
| Resolution | Low; struggles to resolve multimodal distributions. | High; can resolve distinct particle populations. |
| Sensitivity to Aggregates | Very high; a small number of large particles can dominate the signal. | Low; aggregates are directly visualized and can be included or excluded from analysis. |
| Cost | Relatively low. | High. |
| Key Application | Rapid quality control, screening, and monitoring of formulation stability. | In-depth characterization, morphological analysis, and validation of DLS data. |
Experimental Section: A Cross-Validation Workflow
This section provides a step-by-step guide for preparing DSPC vesicles and analyzing them using both DLS and cryo-TEM.
Diagram: Cross-Validation Workflow
Caption: Workflow for DSPC vesicle preparation and cross-validation using DLS and cryo-TEM.
Protocol 1: DSPC Vesicle Preparation by Extrusion
-
Lipid Film Formation:
-
Dissolve DSPC lipid in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation. The final lipid concentration is typically in the range of 10-25 mg/mL.
-
This process results in the formation of large, multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the phase transition temperature of DSPC (~55°C).
-
Pass the MLV suspension through the membrane a sufficient number of times (e.g., 11-21 passes) to form unilamellar vesicles of a more uniform size.
-
Protocol 2: Size Analysis by DLS
-
Sample Preparation:
-
Dilute the extruded vesicle suspension in the same buffer used for hydration to a suitable concentration for DLS analysis (typically a concentration that gives a count rate between 100 and 500 kcps).
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement temperature to 25°C.
-
Ensure the correct solvent viscosity and refractive index are entered into the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes.
-
Perform the measurement. The instrument will report the Z-average diameter (an intensity-weighted mean) and the Polydispersity Index (PDI), a measure of the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.
-
Protocol 3: Imaging and Size Analysis by Cryo-TEM
-
Grid Preparation:
-
Place a TEM grid with a holey carbon support film in a glow-discharger to render the surface hydrophilic.
-
-
Vitrification:
-
In a controlled environment chamber (e.g., a Vitrobot), apply a small volume (3-4 µL) of the vesicle suspension to the prepared grid.
-
Blot the grid to create a thin aqueous film.
-
Immediately plunge-freeze the grid into liquid ethane.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM under cryogenic conditions.
-
Acquire images at a suitable magnification, ensuring the vesicles are clearly visible.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to manually or automatically measure the diameter of a statistically significant number of vesicles (e.g., >200).
-
Calculate the number-weighted mean diameter and standard deviation from the measured diameters.
-
Data Interpretation and Cross-Validation
A successful cross-validation will not necessarily yield identical size values from DLS and cryo-TEM, but the results should be consistent and explainable.
-
Z-average vs. Number-Weighted Mean: The Z-average from DLS is expected to be slightly larger than the number-weighted mean from cryo-TEM. This is because the Z-average is heavily influenced by the larger particles in the distribution. A large discrepancy between the two values may indicate the presence of a small population of large vesicles or aggregates that are disproportionately affecting the DLS result.
-
Polydispersity: The PDI from DLS provides a general indication of the broadness of the distribution. The standard deviation from the cryo-TEM measurements provides a more direct, quantitative measure of the size distribution.
-
Morphology: Cryo-TEM provides invaluable visual confirmation that the sample consists of spherical, unilamellar vesicles, as intended. It can also reveal the presence of non-vesicular structures or impurities that would not be detectable by DLS.
Diagram: DLS vs. Cryo-TEM Size Distributions
Caption: Conceptual difference between DLS and cryo-TEM size measurements.
Conclusion
DLS and cryo-TEM are not competing techniques but are rather powerful, complementary partners for the comprehensive characterization of DSPC vesicles. DLS offers a rapid, high-throughput method for routine quality control and stability testing, providing an intensity-weighted average size. Cryo-TEM, while more labor-intensive, delivers unparalleled detail on individual particle morphology and a number-weighted size distribution, serving as the gold standard for structural validation. By employing both techniques in a cross-validation workflow, researchers and drug developers can gain a high degree of confidence in their formulation's critical quality attributes, ultimately leading to more robust and reproducible products.
References
-
Dynamic Light Scattering: A Practical Guide and Applications in Biomedical Sciences. (2017). IntechOpen. [Link]
-
Cryo-transmission electron microscopy of lipid-based nanoparticles. (2012). Journal of Controlled Release. [Link]
-
Liposome: classification, preparation, and applications. (2013). Nanoscale Research Letters. [Link]
-
The enhanced permeability and retention (EPR) effect: The significance of the concept and methods to enhance its application. (2017). Journal of Controlled Release. [Link]
-
Stokes-Einstein relation. (Accessed 2026). IUPAC Gold Book. [Link]
-
Characterization of nanoparticles by cryo-transmission electron microscopy (cryo-TEM). (2011). Methods in Enzymology. [Link]
A Comparative Analysis of DSPC and HSPC in Solid-Ordered Bilayers for Advanced Drug Delivery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-based drug delivery systems, the choice of phospholipids is a critical determinant of a formulation's stability, in vivo performance, and therapeutic efficacy. Among the most utilized saturated phospholipids for creating rigid, solid-ordered bilayers are 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and hydrogenated soy phosphatidylcholine (HSPC). While often used interchangeably, their distinct physicochemical properties merit a detailed comparative analysis to inform rational formulation design. This guide provides an in-depth examination of DSPC and HSPC, supported by experimental data, to elucidate their respective advantages and guide the selection process for specific drug delivery applications.
Unveiling the Molecular Identities: DSPC vs. HSPC
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic phospholipid with a defined molecular structure, featuring two saturated 18-carbon stearoyl acyl chains.[1] This homogeneity in acyl chain length results in a sharp and well-defined phase transition temperature (Tm) of approximately 55°C.[2] Below this temperature, DSPC molecules pack tightly into a highly ordered gel phase, creating a rigid and impermeable bilayer. This characteristic is highly desirable for minimizing premature drug leakage and enhancing the stability of liposomal formulations.[2][3]
Hydrogenated Soy Phosphatidylcholine (HSPC) , in contrast, is derived from natural soy lecithin and subsequently hydrogenated to saturate the acyl chains.[4] Consequently, HSPC is not a single molecular entity but rather a mixture of saturated phospholipids, primarily composed of DSPC (approximately 88.6%) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (approximately 11.4%).[5] The presence of the shorter 16-carbon acyl chains of DPPC introduces a degree of heterogeneity into the bilayer, which can influence its physical properties.
dot
Caption: Molecular composition of DSPC and HSPC.
Physicochemical Properties: A Head-to-Head Comparison
The subtle differences in the molecular composition of DSPC and HSPC translate into measurable variations in their physicochemical properties, which are critical for their performance in drug delivery systems.
| Property | DSPC | HSPC | Significance in Drug Delivery |
| Phase Transition Temperature (Tm) | ~55°C[2] | Broad transition, with a major peak around 53°C | A high Tm contributes to a rigid bilayer at physiological temperatures, reducing drug leakage and enhancing stability.[2][3] |
| Bilayer Thickness | ~4.7 nm[6] | Thicker than pure DPPC, approaching that of DSPC | Influences drug encapsulation efficiency and interactions with biological membranes. |
| Area per Lipid | ~0.48 nm² | Slightly larger than pure DSPC due to DPPC presence | Affects the packing density and permeability of the bilayer. |
| Bending Rigidity (κ) | ~2.0 x 10⁻¹⁹ J[5] | ~2.3 x 10⁻¹⁹ J[5] | A higher bending rigidity indicates a stiffer, less flexible membrane, which can impact liposome stability and circulation time. |
| Area Compressibility (KA) | ~0.57 N/m[5] | ~0.26 N/m[5] | Reflects the membrane's resistance to lateral compression. The lower value for HSPC suggests the heterogeneity introduced by DPPC reduces packing efficiency compared to pure DSPC.[5] |
The higher bending rigidity of HSPC bilayers, despite the presence of the shorter DPPC, is a noteworthy finding, suggesting that the mixed-chain system may adopt a more rigid conformation than anticipated.[5] However, the significantly lower area compressibility of HSPC indicates that the packing of the lipid tails is less efficient compared to the homogenous DSPC bilayer, a direct consequence of the mismatch in acyl chain lengths.[5] This less-than-optimal packing in HSPC could potentially create minor defects in the bilayer, which may have implications for long-term drug retention.
Performance in Drug Delivery: Stability and Drug Retention
The primary rationale for employing high-Tm lipids like DSPC and HSPC is to create stable liposomes with minimal drug leakage.
DSPC: The homogeneity and high Tm of DSPC contribute to the formation of highly stable, low-permeability membranes.[2] Studies have consistently demonstrated that liposomes formulated with DSPC exhibit excellent drug retention and prolonged circulation times.[7][8] For instance, DSPC-containing liposomes have shown superior stability and significantly less drug leakage at 37°C compared to those made with DPPC, which has a lower Tm.[3] This makes DSPC an ideal choice for applications requiring long-circulating nanoparticles and sustained drug release.[9]
HSPC: As a mixture containing a high percentage of DSPC, HSPC also forms stable liposomes with good drug retention properties.[2] Its use in the FDA-approved liposomal doxorubicin formulation, Doxil®, is a testament to its clinical viability.[10] However, the presence of DPPC can introduce phase boundaries and potential packing defects within the bilayer, which may lead to slightly increased drug leakage over time compared to pure DSPC liposomes, especially for small molecule drugs. While direct comparative studies on drug leakage between DSPC and HSPC liposomes are limited, the lower area compressibility of HSPC suggests a less tightly packed bilayer, which could infer a slightly higher permeability.[5]
dot
Caption: Relationship between bilayer composition and drug retention.
Experimental Protocols for Characterization
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key characterization techniques.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a fundamental technique for determining the phase transition temperature (Tm) of lipid bilayers.[11][12]
Protocol:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of DSPC or HSPC at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Accurately pipette a known volume (typically 10-50 µL) of the liposome suspension into a DSC sample pan. Seal the pan hermetically.
-
Reference Pan: Prepare a reference pan containing the same volume of buffer.
-
DSC Analysis:
-
Equilibrate the sample at a temperature well below the expected Tm (e.g., 25°C).
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) to a temperature above the Tm (e.g., 70°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The Tm is determined as the peak temperature of the endothermic transition. The enthalpy of the transition (ΔH) can be calculated from the area under the peak.
dot
Caption: Workflow for DSC analysis of liposomes.
Atomic Force Microscopy (AFM) for Bilayer Imaging and Mechanical Properties
AFM provides high-resolution topographical images of lipid bilayers and can be used to probe their mechanical properties.[13][14][15][16]
Protocol:
-
Substrate Preparation: Cleave a fresh mica substrate to obtain an atomically flat surface.
-
Supported Lipid Bilayer (SLB) Formation:
-
Deposit a small volume of the liposome suspension (0.1-0.5 mg/mL in a buffer containing Ca²⁺) onto the mica substrate.
-
Incubate at a temperature above the lipid Tm to facilitate vesicle fusion and SLB formation.
-
Gently rinse the SLB with buffer to remove unfused vesicles.
-
-
AFM Imaging:
-
Image the SLB in liquid using tapping mode or contact mode AFM.
-
Acquire height and phase images to visualize the bilayer topography and identify any defects or domains.
-
-
Force Spectroscopy:
-
Perform force-distance measurements at various points on the bilayer to determine its mechanical properties, such as breakthrough force, which correlates with bilayer stability.
-
dot
Caption: Workflow for AFM analysis of supported lipid bilayers.
Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness Determination
SAXS is a powerful technique for determining the structure of lipid bilayers, including their thickness.[17][18][19][20]
Protocol:
-
Sample Preparation: Prepare a concentrated dispersion of unilamellar liposomes (typically >10 mg/mL) in a suitable buffer.
-
SAXS Measurement:
-
Load the liposome sample into a thin-walled quartz capillary.
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-ray intensity as a function of the scattering angle (2θ).
-
-
Data Analysis:
-
The scattering data is analyzed using models that describe the electron density profile of the lipid bilayer.
-
From the electron density profile, the bilayer thickness (d_HH, the headgroup-to-headgroup distance) can be accurately determined.
-
dot
Caption: Workflow for SAXS analysis of liposome bilayer thickness.
Conclusion and Recommendations
Both DSPC and HSPC are excellent choices for formulating solid-ordered lipid bilayers for drug delivery applications requiring high stability and low drug leakage.
-
DSPC is the preferred choice when a well-defined, homogeneous system with maximal stability and the lowest possible permeability is required. Its sharp phase transition and uniform acyl chain composition lead to highly ordered and tightly packed bilayers.
-
HSPC , while being a mixture, offers a clinically validated and cost-effective alternative. Its performance is largely dictated by its high DSPC content, providing excellent stability for many applications. However, the inherent heterogeneity due to the presence of DPPC may lead to slightly compromised bilayer packing and potentially higher permeability compared to pure DSPC, a factor to consider for highly sensitive drug molecules.
The selection between DSPC and HSPC should be guided by the specific requirements of the drug product, including the desired release profile, the nature of the encapsulated drug, and cost considerations. For novel formulations where maximal drug retention is paramount, DSPC may offer a slight advantage. For formulations where a clinically established and more economical option is desired, HSPC remains a robust and reliable choice.
References
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- Anderson, M., & Omri, A. (2004).
- Unsay, J. D., Cosentino, K., & García-Sáez, A. J. (2015). Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers. Journal of visualized experiments : JoVE, (101), e52867.
- TA Instruments. (n.d.). Studying Liposomes in the Nano DSC.
- BenchChem. (2025).
- JoVE. (2022, August 22). Atomic Force Microscopy Imaging & Force Spectroscopy Of Supported Lipid Bilayers l Protocol Preview [Video]. YouTube.
- Radiology Key. (n.d.).
- Khan, D. R., Rezler, E., Lauer, J. L., & Fields, G. B. (2008). Effects of drug hydrophobicity on liposomal stability. International journal of pharmaceutics, 354(1-2), 149–157.
- Sannikova, N., Law, M., Olaizola, A., Lin, M., & Skrinskas, T. (n.d.).
- Lv, Z., Tero, R., & Urisu, T. (2018). Supported Lipid Bilayers for Atomic Force Microscopy Studies. In: Czajkowsky, D., & Iwamoto, H. (eds) Atomic Force Microscopy. Methods in Molecular Biology, vol 1886. Humana Press, New York, NY.
- Chountoulesi, M., Naziris, N., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. In: Demetzos, C., & Pippa, N. (eds) Liposomes. Methods in Molecular Biology, vol 2207. Humana, New York, NY.
- Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC)
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- Malvern Panalytical. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes.
- Barenholz, Y. (2012). Doxil®--the first FDA-approved nano-drug: from concept to a clinical success story. Journal of controlled release : official journal of the Controlled Release Society, 160(2), 117–134.
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- ResearchGate. (n.d.). Short-term stability of liposomes.
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- Semantic Scholar. (n.d.). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers.
- AIP Publishing. (2013). Investigation of the effect of bilayer membrane structures and fluctuation amplitudes on SANS/SAXS profile for short membrane wavelength.
- ResearchGate. (n.d.). SAXS measurements of bilayer properties.
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- National Institutes of Health. (n.d.). Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study.
- ResearchGate. (n.d.). The in vitro drug release profiles of the DMPC, DPPC, and DSPC...
- MDPI. (n.d.). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives.
- MDPI. (2022). Comparison of Physicochemical Properties of LipoParticles as mRNA Carrier Prepared by Automated Microfluidic System and Bulk Method.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Distearoylphosphatidylcholine (DSPC)
Welcome to your essential guide for the safe and compliant disposal of Distearoylphosphatidylcholine (DSPC). In modern research and pharmaceutical development, particularly in the formulation of lipid nanoparticles for advanced therapeutics like mRNA vaccines, DSPC is an indispensable excipient.[1][2] Its proper handling, from initial use to final disposal, is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance.
This document moves beyond a simple checklist. It provides a procedural and logical framework, grounded in scientific principles, to empower you—the researcher, scientist, and drug development professional—to manage DSPC waste with confidence and authority. Our objective is to build your trust by delivering value that extends beyond the product itself, ensuring your operations are not only innovative but also fundamentally safe.
Part 1: Core Directive - Hazard Characterization of DSPC
Before any disposal protocol can be established, a thorough understanding of the material's intrinsic properties and hazards is paramount. This is the first step in a self-validating safety system.
Intrinsic Properties and Hazard Profile
This compound is a saturated phospholipid that is a natural component of cell membranes.[1] Based on a comprehensive review of numerous Safety Data Sheets (SDS), pure DSPC is consistently classified as a non-hazardous substance .[3][4][5] It is a stable, lyophilized powder that is not associated with significant acute toxicity, carcinogenicity, or environmental hazard under standard classifications like OSHA and GHS.[3][4][5]
However, the most critical principle of laboratory safety is to never assume . Formulations can vary, and suppliers may have different purity levels or carrier substances.
The Trustworthiness Pillar: Your First, Non-Negotiable Step
Always consult the manufacturer-specific Safety Data Sheet (SDS) for the exact lot of DSPC you are using. This document is the primary source of truth for hazard information, handling precautions, and emergency procedures.[6][7] Your institution's Environmental Health and Safety (EHS) department will base their disposal guidance on the information presented in the SDS.
| Property | Description | Rationale & Implication for Disposal |
| Physical State | White, lyophilized powder or crystalline solid.[5][8] | As a powder, it can become airborne. Disposal procedures must mitigate dust generation. |
| Hazard Classification | Generally not classified as hazardous under GHS/OSHA.[4][5] | This classification suggests that disposal may not require a hazardous waste stream, but this must be confirmed with your institution's EHS. |
| Environmental Precautions | Do not let product enter drains, sewers, or surface water.[9][10] | Despite its non-hazardous classification, its introduction into aquatic ecosystems is not advised. This underpins the rule against sink disposal. |
| Stability | Stable under recommended storage conditions.[8][10] | DSPC is not reactive, simplifying waste segregation as it is unlikely to react with other non-hazardous waste. |
Part 2: The Core Disposal Workflow: A Step-by-Step Guide
This workflow provides a logical sequence for managing DSPC waste from the point of generation to its final disposition. The causality behind each step is explained to reinforce best practices.
Step 1: Pre-Disposal Assessment & Consultation
-
Action: Positively identify the waste. Is it pure DSPC, a solution containing DSPC, or labware contaminated with DSPC?
-
Causality: Accurate identification is the foundation of proper waste segregation. A solution's hazard profile is determined by its most hazardous component (e.g., the solvent), not necessarily the DSPC itself.
-
Action: Review the manufacturer's SDS and consult with your institution's Environmental Health and Safety (EHS) department.
-
Causality: EHS provides the definitive, legally compliant disposal protocols for your specific location and waste streams.[11] This step transfers the burden of regulatory interpretation to the experts, ensuring compliance.
Step 2: Waste Segregation
-
Action: Do not mix DSPC waste with other chemical waste streams, especially hazardous ones, unless explicitly approved by EHS.[12]
-
Causality: Mixing a non-hazardous substance like DSPC into a hazardous waste stream (e.g., halogenated solvents) unnecessarily increases the volume of hazardous waste, leading to significantly higher disposal costs and environmental impact.[12]
Step 3: Containerization & Labeling
-
Action: Select a chemically compatible, leak-proof container with a secure lid. For solid waste, a sealed bag or a wide-mouth plastic container is suitable. For liquid waste, use a sealed bottle.[6][9]
-
Causality: Proper containerization prevents leaks and spills during storage and transport, protecting personnel and the environment.[13]
-
Action: Label the container clearly. The label should include:
-
The words "Non-Hazardous Waste" (pending EHS confirmation).
-
The full chemical name: "this compound (DSPC)".
-
List any solvents and their approximate concentrations.
-
The accumulation start date.
-
Your name and lab location.[7]
-
-
Causality: Clear, accurate labeling is a critical communication tool that ensures waste handlers know the contents, associated hazards (or lack thereof), and origin, facilitating safe and efficient disposal.
Step 4: Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a location specified by your EHS department.[14][15]
-
Causality: Designated storage areas keep waste organized, prevent interference with normal lab operations, and ensure that waste is managed by trained personnel.[16]
Step 5: Final Disposal & Handover
-
Action: When the container is full or ready for disposal, follow your institution's procedure to request a pickup from the EHS or designated waste management service.
-
Causality: This final step ensures the waste enters a verified and compliant disposal stream, completing the chain of custody and fulfilling your regulatory responsibility.
Mandatory Visualization: DSPC Disposal Decision Framework
The following diagram outlines the logical workflow for making decisions regarding the disposal of DSPC-related waste.
Caption: Decision workflow for the proper segregation and disposal of DSPC waste.
Part 3: Protocols for Specific DSPC Waste Streams
The following table provides at-a-glance procedural guidance for the common types of waste generated during research involving DSPC. These are general guidelines; your institution's EHS protocols supersede this information.
| Waste Stream | Recommended Container | Disposal Protocol |
| Unused/Expired Solid DSPC | Securely sealed, wide-mouth container (e.g., screw-top jar). | Label as "Non-Hazardous Waste: Solid this compound". Collect for EHS pickup. Do not place in regular or laboratory trash.[17] |
| Aqueous Solutions of DSPC | Leak-proof, screw-cap bottle compatible with aqueous waste. | Label as "Non-Hazardous Waste: Aqueous Solution of this compound". Do not dispose of down the drain. [10] Collect for EHS pickup. |
| DSPC in Organic Solvents | Appropriate hazardous waste container for the specific solvent (e.g., "Halogenated Solvent Waste"). | The solvent dictates the hazard. Dispose of as hazardous waste according to the solvent's properties. Label container with all chemical constituents. |
| Contaminated Labware (Plastic) | Labeled solid waste container or bag. | Segregate as non-hazardous chemical waste. Do not place in regular trash. For items like pipette tips, collect in a designated rigid container. |
| Contaminated Labware (Glass) | Puncture-resistant container labeled "Broken Glass" and "Non-Hazardous Chemical Contamination". | Segregate from non-contaminated lab glass. Do not rinse in the laboratory sink.[18] Hand over to EHS. |
| Contaminated PPE | Labeled solid waste bag. | All gloves, weigh boats, and other disposable items that have contacted DSPC should be disposed of as non-hazardous chemical waste.[18] |
| Empty DSPC Containers | Original container. | Triple rinse with a suitable solvent (e.g., water or ethanol). Collect the rinsate as chemical waste. Deface the original label and dispose of the empty container in the regular trash or glass recycling as per institutional policy.[17] |
By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of scientific integrity and environmental stewardship.
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Properly Managing Chemical Waste in Laboratories . Ace Waste.
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Disposal of Nonhazardous Laboratory Waste Chemicals . Cornell University Environmental Health and Safety.
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Navigating the Safe Handling of Distearoylphosphatidylcholine: A Guide to Personal Protective Equipment and Disposal
Distearoylphosphatidylcholine (DSPC) is a cornerstone of modern drug delivery systems, integral to the formulation of liposomes and lipid nanoparticles for therapies ranging from mRNA vaccines to targeted cancer treatments.[1][2] While generally not classified as a hazardous substance, a nuanced understanding of its physical properties is paramount to ensuring the safety of laboratory personnel and the integrity of research outcomes.[3][4] This guide provides a comprehensive framework for the safe handling of DSPC, detailing essential personal protective equipment (PPE), operational protocols, and disposal plans, grounded in scientific principles and field-proven best practices.
Understanding the Risk Profile of DSPC
DSPC is a combustible solid, and like many finely divided organic powders, it can form explosive mixtures with air if dispersed in sufficient concentrations.[5] While not considered acutely toxic or a skin irritant, inhalation of high concentrations of DSPC dust over prolonged periods may pose a risk to respiratory health.[5] Therefore, the primary safety concerns when handling DSPC revolve around mitigating dust generation and potential ignition sources.
Core Personal Protective Equipment (PPE) for DSPC Handling
A proactive approach to safety necessitates the consistent use of appropriate PPE. The following table outlines the recommended PPE for handling DSPC in a laboratory setting, categorized by the level of protection required for different procedures.
| PPE Category | Minimum Requirement | Recommended for Large Quantities or Potential for Aerosolization |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles.[6] |
| Hand Protection | Nitrile gloves. | Double-gloving with nitrile gloves.[6] |
| Body Protection | A fully-buttoned laboratory coat.[6] | A chemically resistant apron over the lab coat.[6] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[6] | A NIOSH-approved N95 dust mask or higher-level respirator if handling powders outside of a fume hood.[6][7] |
The causality behind these recommendations is rooted in a comprehensive risk assessment. Safety glasses protect against accidental eye contact with the powder.[5] Nitrile gloves provide a sufficient barrier for incidental skin contact. A lab coat prevents contamination of personal clothing.[6] The most critical consideration is respiratory protection. The fine, lightweight nature of powdered DSPC makes it susceptible to aerosolization during weighing and transfer. An N95 respirator effectively filters out these fine particulates, preventing inhalation.[6][7]
Operational Plan for Safe Handling
A structured workflow is essential to minimize exposure and ensure operational efficiency. The following protocol outlines a step-by-step process for the safe handling of DSPC powder.
Experimental Workflow for Handling DSPC Powder
Caption: A step-by-step workflow for the safe handling of DSPC powder.
Detailed Step-by-Step Methodologies
-
Designate and Prepare Work Area : All handling of DSPC powder should occur in a designated area, such as a chemical fume hood, to contain any dust.[8] Cover the work surface with disposable bench paper to simplify cleanup.
-
Don Appropriate PPE : Before handling, ensure all required PPE is worn correctly as outlined in the table above.
-
Weighing DSPC :
-
Tare a sealed container on an analytical balance inside a chemical fume hood.
-
Carefully transfer the desired amount of DSPC powder into the tared container, minimizing any dust generation.
-
Use anti-static weighing dishes to prevent the powder from clinging to surfaces.
-
-
Transferring DSPC : Once weighed, securely seal the container before removing it from the fume hood. This prevents the release of any powder into the general laboratory environment.
-
Dissolving DSPC : When preparing solutions, slowly add the solvent to the DSPC powder.[6] This technique minimizes the potential for aerosolization that can occur when adding the powder to the solvent.
-
Decontaminating Work Surfaces : After handling is complete, wipe down all work surfaces with a damp cloth to collect any residual dust. The disposable bench paper should be carefully folded inward and disposed of as solid waste.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: outer gloves (if double-gloved), lab coat, and then inner gloves.
-
Disposal : All contaminated materials, including gloves, bench paper, and pipette tips, should be disposed of in a clearly labeled waste container.
Disposal Plan: Managing DSPC Waste
While DSPC itself is not classified as hazardous waste, any materials contaminated with it should be handled with care.[3] The primary principle of DSPC waste disposal is to prevent its release into the environment.
DSPC Waste Management Workflow
Caption: A streamlined process for the collection and disposal of DSPC waste.
Waste Segregation and Disposal Procedures
-
Solid Waste : All solid materials contaminated with DSPC, such as gloves, weigh boats, and disposable lab coats, should be collected in a designated, sealed, and clearly labeled waste container.[9]
-
Liquid Waste : Unused solutions of DSPC should be collected in a separate, sealed, and labeled container. Do not pour DSPC solutions down the drain.[4]
-
Disposal Route : All DSPC waste should be disposed of through an approved hazardous waste management facility.[9] Adherence to institutional and local regulations for chemical waste disposal is mandatory.[10][11]
By implementing these robust safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the advancement of critical scientific endeavors.
References
-
PharmaCompass. (n.d.). DSPC (DISTEAROYL PHOSPHATIDYLCHOLINE). Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
DC Chemicals. (n.d.). HSPC|97281-48-6|MSDS. Retrieved from [Link]
-
ResearchGate. (2020). Toxicological evaluation of DSPC (1,2-distearoyl-sn-glycero- 3-phosphocholine). Retrieved from [Link]
-
US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Chemical Waste Disposal Solutions for Laboratories. Retrieved from [Link]
Sources
- 1. 1,2-Distearoyl-sn-glycero-3-phosphocholine | 816-94-4 [chemicalbook.com]
- 2. polysciences.com [polysciences.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
